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Core Science & Biosynthesis

Foundational

VPM-p15: A Potent Synthetic Agonist of the Adhesion GPCR ADGRG2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract VPM-p15 is a synthetic peptide agonist meticulously engineered for high-affinity and potent activation of the Adhesion G Protein-Coupled Receptor G...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPM-p15 is a synthetic peptide agonist meticulously engineered for high-affinity and potent activation of the Adhesion G Protein-Coupled Receptor G2 (ADGRG2), also known as GPR64. This technical guide provides a comprehensive overview of the mechanism of action of VPM-p15, detailing its development, binding characteristics, and the downstream signaling cascades it initiates. The information presented herein is intended to support further research and development of therapeutics targeting ADGRG2.

Introduction to VPM-p15

VPM-p15 is an optimized derivative of the endogenous tethered agonist of ADGRG2, a 15-amino acid peptide known as p15 (B1577198).[1] The native p15 peptide exhibits low binding affinity, limiting its utility in research. To address this, VPM-p15 was developed through strategic amino acid substitutions in the Stachel sequence of p15. Specifically, the threonine (T) at position 1 was replaced with valine (V), and the phenylalanine (F) at position 3 was substituted with 4-methylphenylalanine.[1][2] These modifications resulted in a peptide agonist with significantly enhanced binding affinity and potency for ADGRG2.[1][3][4]

Mechanism of Action: Binding and Receptor Activation

The primary mechanism of action of VPM-p15 involves its direct binding to the seven-transmembrane (7TM) domain of ADGRG2. This interaction mimics the activation by the endogenous tethered agonist, leading to a conformational change in the receptor and subsequent activation of intracellular signaling pathways.[1]

Binding Affinity and Potency

VPM-p15 exhibits a markedly improved binding affinity for ADGRG2 compared to the wild-type p15 peptide, with an increase of over two orders of magnitude.[1][3][4] This enhanced affinity translates to greater potency in receptor activation.

Table 1: Comparative Potency of p15 and VPM-p15 on ADGRG2 Activation

PeptideEC50 for cAMP Accumulation (μM)Fold Improvement
p15~50-500-
VPM-p15~0.5>100

Data synthesized from textual descriptions in search results.[1]

Further optimization by replacing the first amino acid of VPM-p15 with isoleucine led to the development of IP15, a peptide with a reported 10,000-fold increase in binding affinity compared to VPM-p15.[2][5]

Key Receptor Interactions

Site-directed mutagenesis studies have identified crucial residues within the ADGRG2 receptor that are essential for VPM-p15 binding and subsequent signal transduction. The transmembrane domain 6 (TM6) and the extracellular loop 2 (ECL2) have been shown to be critical for this interaction.[1] A key "toggle switch" residue, W6.53, has been identified as a key determinant for VPM-p15-induced Gs or arrestin signaling.[1][4]

Downstream Signaling Pathways

Upon activation by VPM-p15, ADGRG2 couples to multiple heterotrimeric G proteins, initiating diverse downstream signaling cascades. VPM-p15 has been demonstrated to induce signaling through Gs, Gq, and G12/13 pathways, as well as promoting the recruitment of β-arrestin.[1][6]

Gs/cAMP Pathway

Activation of the Gs protein by VPM-p15-bound ADGRG2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This is a primary and readily measurable downstream effect of VPM-p15 agonism.

Gq/Phospholipase C Pathway

VPM-p15 also stimulates the Gq pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, respectively.

G12/13/Rho Pathway

The coupling of ADGRG2 to G12/13 proteins upon VPM-p15 binding activates the Rho family of small GTPases, which are involved in regulating the actin cytoskeleton, cell migration, and gene transcription.

β-Arrestin Recruitment

In addition to G protein-mediated signaling, VPM-p15 promotes the recruitment of β-arrestin1 and β-arrestin2 to ADGRG2.[1] This interaction is important for receptor desensitization, internalization, and can also initiate G protein-independent signaling events.

VPM_p15_Signaling VPM_p15 VPM_p15 ADGRG2 ADGRG2 VPM_p15->ADGRG2 Binds to Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq G12_13 G12_13 ADGRG2->G12_13 beta_Arrestin beta_Arrestin ADGRG2->beta_Arrestin Recruits AC AC Gs->AC Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates Signaling Signaling beta_Arrestin->Signaling cAMP cAMP AC->cAMP IP3_DAG IP3_DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA

Caption: Experimental workflow for VPM-p15 characterization.

Conclusion

VPM-p15 is a valuable pharmacological tool for the study of ADGRG2 biology. Its high affinity and potent agonism facilitate the elucidation of the receptor's role in various physiological and pathological processes. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the design and development of novel therapeutics targeting the ADGRG2 receptor.

References

Exploratory

VPM-p15: A Potent Synthetic Agonist for Probing ADGRG2 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Adhesion G protein-coupled receptors (aGPCRs) represent a large and unique class of signal-transducing molecules involved in div...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent a large and unique class of signal-transducing molecules involved in diverse physiological processes, including immune responses, brain function, and fertility.[1] ADGRG2 (also known as GPR64) is a member of this family critically involved in male fertility by maintaining ion and pH homeostasis.[1][2] Like many aGPCRs, ADGRG2 possesses a long N-terminal fragment (NTF) and can be activated by a tethered agonist sequence known as the "Stachel sequence". A 15-amino-acid peptide derived from this sequence, p15 (B1577198), can activate ADGRG2; however, its low affinity (with EC50 values often in the high micromolar range) has limited its utility as a research tool.[2] To overcome this, a systematic optimization process involving natural and unnatural amino acid substitutions was employed to develop VPM-p15, a potent synthetic agonist with significantly improved affinity for ADGRG2.[2][3] This document provides a comprehensive technical overview of VPM-p15, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use.

VPM-p15: Development and Properties

VPM-p15 is an optimized peptide agonist derived from the wild-type p15 Stachel sequence of ADGRG2.[2] The development involved alanine (B10760859) scanning mutagenesis to identify key residues in p15 responsible for receptor activation, followed by systematic amino acid substitutions to enhance potency.[2][4]

The key modifications that distinguish VPM-p15 from the native p15 are:

  • T1V: Substitution of Threonine at position 1 with Valine.

  • F3Phe(4-Me): Substitution of Phenylalanine at position 3 with the unnatural amino acid 4-methyl-phenylalanine.[2][3][5]

Sequence: H-Val-Ser-Phe(4-Me)-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH[6][7]

These modifications resulted in an agonist that activates ADGRG2 with an affinity more than two orders of magnitude greater than the original p15 peptide.[3][6][8][9]

Mechanism of Action and Signaling Pathways

VPM-p15 functions as a direct agonist of the ADGRG2 receptor. Upon binding to the seven-transmembrane (7TM) domain, it induces a conformational change that triggers downstream intracellular signaling cascades.[2] Studies have identified that the toggle switch residue W6.53 and residues within the second extracellular loop (ECL2), particularly W757 and I758, are critical determinants for VPM-p15 binding and subsequent signal transduction.[2][3]

VPM-p15 has been shown to activate multiple canonical GPCR signaling pathways:

  • Gαs Pathway: VPM-p15 robustly stimulates the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][10]

  • Gαq Pathway: The agonist also activates Gαq signaling, which results in the stimulation of phospholipase C and an increase in intracellular calcium (Ca2+) levels.[2]

  • β-Arrestin Recruitment: In addition to G protein-dependent signaling, VPM-p15 promotes the recruitment of both β-arrestin1 and β-arrestin2 to the activated ADGRG2 receptor.[1][2] This is a key pathway for receptor desensitization and G protein-independent signaling.[11]

G cluster_0 VPM-p15 Engagement and ADGRG2 Signaling cluster_1 G-Protein Signaling cluster_2 Arrestin Signaling VPM VPM-p15 ADGRG2 ADGRG2 Receptor (7TM Domain) VPM->ADGRG2 Binds to 7TM (ECL2, W6.53) Gs Gαs ADGRG2->Gs Gq Gαq ADGRG2->Gq Arrestin β-Arrestin 1/2 Recruitment ADGRG2->Arrestin AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP ↑ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca

Caption: VPM-p15 activates Gs, Gq, and β-arrestin pathways via ADGRG2.

Quantitative Analysis of VPM-p15 Activity

The enhanced potency of VPM-p15 compared to the wild-type p15 peptide has been quantified across multiple functional assays. The following tables summarize the comparative activity.

Table 1: G Protein-Mediated Signaling Activity

AgonistAssayTarget ReceptorPotency (EC50)Efficacy (% of p15)Citation
p15 cAMP AccumulationADGRG2-FL~80-400 µM100%[2]
VPM-p15 cAMP AccumulationADGRG2-FLSignificantly Improved (>100x)Enhanced[2][3]
p15 Intracellular Ca²⁺ADGRG2-FLLow Potency100%[2]
VPM-p15 Intracellular Ca²⁺ADGRG2-FLSignificantly ImprovedEnhanced[2]

Note: ADGRG2-FL refers to the full-length receptor. Exact EC50 values for VPM-p15 are often presented graphically in the source literature, consistently demonstrating a potency increase of over two orders of magnitude.

Table 2: β-Arrestin Recruitment Activity

AgonistAssayTarget ReceptorPotency (EC50)Efficacy (% of p15)Citation
p15 BRET (β-arrestin1)ADGRG2-ΔGPS-βLow Potency100%[2]
VPM-p15 BRET (β-arrestin1)ADGRG2-ΔGPS-βSignificantly ImprovedEnhanced[2]
p15 BRET (β-arrestin2)ADGRG2-ΔGPS-βLow Potency100%[2]
VPM-p15 BRET (β-arrestin2)ADGRG2-ΔGPS-βSignificantly ImprovedEnhanced[2]

Note: ADGRG2-ΔGPS-β is a truncated mutant form of the receptor used to enhance signal detection in some assays.

Experimental Protocols

Detailed methodologies are crucial for the successful application of VPM-p15 in research. The following sections provide step-by-step protocols for key functional assays.

Protocol 1: cAMP Accumulation Assay

This protocol is based on the use of a bioluminescent sensor, such as the Glosensor™ assay, to measure real-time changes in intracellular cAMP levels in HEK293 cells.[2]

G cluster_0 cAMP Accumulation Assay Workflow A 1. Cell Culture & Seeding Seed HEK293 cells in a white, clear-bottom 96-well plate B 2. Transfection Transfect cells with plasmids for ADGRG2 and Glosensor™-22F A->B C 3. Equilibration Incubate cells with Glosensor™ cAMP Reagent B->C D 4. Agonist Stimulation Add varying concentrations of VPM-p15 or control peptide to wells C->D E 5. Incubation Incubate at room temperature for 15-30 minutes D->E F 6. Signal Detection Measure luminescence using a plate reader E->F

Caption: Workflow for measuring VPM-p15-induced cAMP accumulation.

Methodology:

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Plate cells into white, clear-bottom 96-well microplates at a density that will achieve 70-80% confluency on the day of the experiment.

  • Transfection: Co-transfect the cells with a plasmid encoding the ADGRG2 receptor (or a mutant of interest) and a Glosensor™-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.

  • Assay Preparation: On the day of the assay, remove the culture medium and replace it with CO₂-independent medium containing 10% FBS and the Glosensor™ cAMP Reagent. Allow the plate to equilibrate for at least 2 hours at room temperature.

  • Agonist Preparation: Prepare serial dilutions of VPM-p15 and the control peptide (p15) in the assay buffer.

  • Stimulation: Add the prepared agonist solutions to the wells. Include a vehicle-only control.

  • Signal Measurement: After a 15-30 minute incubation period at room temperature, measure the luminescence using a plate reader. Data should be normalized to the vehicle control and plotted as a dose-response curve to determine EC50 values.

Protocol 2: β-Arrestin Recruitment Assay

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to ADGRG2 upon agonist stimulation.[2]

G cluster_0 β-Arrestin BRET Assay Workflow A 1. Cell Culture & Seeding Seed HEK293 cells in a white 96-well plate B 2. Co-transfection Transfect with ADGRG2-Rluc8 (donor) and β-arrestin-Venus (acceptor) A->B C 3. Agonist Stimulation Add varying concentrations of VPM-p15 to wells and incubate B->C D 4. Substrate Addition Add the Rluc substrate (e.g., Coelenterazine h) C->D E 5. Signal Detection Sequentially measure luminescence at donor (~480nm) and acceptor (~530nm) wavelengths D->E F 6. Data Analysis Calculate BRET ratio (Acceptor Emission / Donor Emission) E->F

Caption: Workflow for measuring VPM-p15-induced β-arrestin recruitment.

Methodology:

  • Cell Culture and Seeding: Culture and seed HEK293 cells into white 96-well microplates as described in Protocol 1.

  • Transfection: Co-transfect cells with plasmids encoding ADGRG2 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin1 or β-arrestin2 fused to a BRET acceptor (e.g., Venus or YFP). Incubate for 24-48 hours.

  • Cell Harvesting: On the day of the experiment, wash the cells with Phosphate-Buffered Saline (PBS) and gently detach them. Resuspend the cells in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% glucose).

  • Agonist Stimulation: Distribute the cell suspension into a white 96-well plate. Add serial dilutions of VPM-p15 or control peptides and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate (e.g., Coelenterazine h) to all wells to a final concentration of 5 µM.

  • BRET Measurement: Immediately after substrate addition, measure the luminescence signals using a plate reader equipped with two filters for the donor emission (e.g., 480 nm) and the acceptor emission (e.g., 530 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the vehicle control and plot dose-response curves to determine EC50 values.

Conclusion

VPM-p15 represents a significant advancement over the native Stachel peptide, p15, for the study of ADGRG2.[2] Its greatly enhanced potency and well-characterized signaling profile make it an invaluable pharmacological tool.[2][6] This synthetic agonist allows for the robust and reproducible activation of Gs, Gq, and β-arrestin signaling pathways, enabling detailed investigation into the molecular mechanisms of ADGRG2 function and its role in physiology and disease. The data and protocols provided in this guide offer a solid foundation for researchers and drug developers to effectively utilize VPM-p15 in their studies of this important adhesion GPCR.

References

Foundational

The Role of VPM-p15 in G Protein-Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of mode...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Within this superfamily, the adhesion GPCRs (aGPCRs) are a unique subgroup characterized by large extracellular domains and a conserved autoproteolytic cleavage site. The activation of many aGPCRs is mediated by a tethered agonist peptide, known as the Stachel sequence. VPM-p15 is a synthetic, optimized peptide agonist derived from the Stachel sequence of the adhesion GPCR ADGRG2 (also known as GPR64). This document provides a comprehensive technical overview of the role of VPM-p15 in GPCR signaling, with a focus on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

VPM-p15: An Optimized Agonist for ADGRG2

VPM-p15 was developed as a more potent and high-affinity tool to study the biology of ADGRG2, a receptor critically involved in male fertility and ion homeostasis.[1][2] The native Stachel peptide agonist for ADGRG2, termed p15 (B1577198), has a low affinity, which has limited its utility in research.[1][2] VPM-p15 is an optimized version of p15, with specific amino acid substitutions (T1V/F3Phe(4-Me)) that result in a significantly improved binding affinity for ADGRG2, reportedly by more than two orders of magnitude.[1][2][3] This enhanced affinity makes VPM-p15 a powerful tool for elucidating the molecular mechanisms of ADGRG2 activation and downstream signaling. The sequence of VPM-p15 is Val-Ser-{Phe(4-Me)}-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro.[4]

Mechanism of Action and Signaling Pathways

VPM-p15 functions as a direct agonist of ADGRG2, binding to the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

G Protein-Dependent Signaling

Upon activation by VPM-p15, ADGRG2 couples to several heterotrimeric G proteins, initiating downstream signaling cascades. The primary G protein pathway activated by ADGRG2 is the Gs pathway.[1][2][4][5] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Increased intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses. In addition to Gs, VPM-p15-activated ADGRG2 has also been shown to trigger Gq and G12/13 signaling pathways.[4][5]

β-Arrestin Recruitment

Beyond G protein coupling, VPM-p15 also promotes the recruitment of β-arrestins to the activated ADGRG2 receptor.[1][2] β-arrestins are key scaffolding proteins that play a dual role in GPCR signaling. They are involved in receptor desensitization and internalization, which terminates G protein signaling.[8] Furthermore, β-arrestins can initiate their own wave of G protein-independent signaling by acting as scaffolds for various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade.[8][9]

VPM_p15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VPM-p15 VPM-p15 ADGRG2 ADGRG2 (GPR64) VPM-p15->ADGRG2 Binds to 7TM domain Gs Gs ADGRG2->Gs Activates beta_Arrestin β-Arrestin ADGRG2->beta_Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates Targets Desensitization Receptor Desensitization/ Internalization beta_Arrestin->Desensitization MAPK_Cascade MAPK Cascade beta_Arrestin->MAPK_Cascade Scaffolds Cellular_Response_Arrestin Cellular Response MAPK_Cascade->Cellular_Response_Arrestin

VPM-p15 signaling pathways at the ADGRG2 receptor.

Key Receptor Residues for VPM-p15 Interaction

Site-directed mutagenesis studies have identified crucial residues within the ADGRG2 receptor that are essential for VPM-p15 binding and subsequent receptor activation. These key determinants are located in the extracellular loop 2 (ECL2) and the sixth transmembrane domain (TM6).[1][2][3] Specifically, residues W757ECL2, I758ECL2, and the conserved "toggle switch" residue W8246.53 in TM6 have been shown to be critical for the interaction with VPM-p15 and the induction of Gs or arrestin signaling.[1][2] Mutations of these residues to alanine (B10760859) nearly abolished the binding of VPM-p15 to ADGRG2.[2]

Quantitative Data

The potency of VPM-p15 in activating ADGRG2 has been quantified in various functional assays. The following table summarizes the available quantitative data for VPM-p15 in comparison to the native p15 peptide.

CompoundTargetAssay TypeReadoutPotency (EC50)Reference
p15ADGRG2cAMP AccumulationGs activation~80 to 400 µM[2]
VPM-p15ADGRG2cAMP AccumulationGs activation>2 orders of magnitude more potent than p15[1][2]
VPM-p15ADGRG2BRETβ-arrestin recruitmentAgonist-dependent recruitment observed[1][2]

Note: Specific EC50 values for VPM-p15 are often reported in supplementary materials of publications and may vary between different experimental setups.

Experimental Protocols

The characterization of VPM-p15's activity on ADGRG2 has relied on a variety of in vitro cellular assays. Below are detailed methodologies for two key experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

Objective: To measure the agonist-induced recruitment of β-arrestin to the ADGRG2 receptor.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. Cells are then co-transfected with plasmids encoding for ADGRG2 fused to a Renilla luciferase (Rluc) energy donor and β-arrestin fused to a yellow fluorescent protein (YFP) energy acceptor.

  • Cell Stimulation: Transfected cells are seeded in a white 96-well plate. The cells are then stimulated with varying concentrations of VPM-p15 or the vehicle control.

  • BRET Measurement: Following a short incubation with the agonist, the Rluc substrate, coelenterazine, is added to the wells. The plate is then read on a luminometer capable of measuring the light emission at the wavelengths corresponding to both Rluc and YFP.

  • Data Analysis: The BRET signal is calculated as the ratio of the YFP emission to the Rluc emission. An increase in the BRET ratio indicates the proximity of β-arrestin-YFP to ADGRG2-Rluc, signifying receptor-arrestin interaction. Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration to determine the EC50.[1]

cAMP Accumulation Assay

Objective: To quantify the activation of the Gs signaling pathway by measuring intracellular cAMP levels.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transfected with a plasmid encoding for ADGRG2. For cAMP detection, a biosensor such as the GloSensor cAMP Assay reagent is often used. This biosensor consists of a fusion protein of a cAMP-binding domain and a luciferase, where cAMP binding leads to a conformational change and an increase in light output.

  • Cell Stimulation: Transfected cells are seeded in a 96-well plate and incubated with the GloSensor reagent. Subsequently, cells are treated with different concentrations of VPM-p15 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Luminescence Measurement: After incubation with the agonist, the luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the intracellular cAMP concentration. Dose-response curves are constructed by plotting the luminescence signal against the logarithm of the agonist concentration to calculate the EC50.[1]

Experimental_Workflow cluster_synthesis Peptide Synthesis & Receptor Prep cluster_assays Functional Assays cluster_analysis Data Analysis Peptide_Synthesis Synthesize VPM-p15 BRET_Assay BRET Assay for β-Arrestin Recruitment Peptide_Synthesis->BRET_Assay cAMP_Assay cAMP Accumulation Assay Peptide_Synthesis->cAMP_Assay Cell_Culture Culture HEK293 Cells Transfection Transfect cells with ADGRG2 constructs Cell_Culture->Transfection Transfection->BRET_Assay Transfection->cAMP_Assay Dose_Response Generate Dose-Response Curves BRET_Assay->Dose_Response cAMP_Assay->Dose_Response EC50_Calculation Calculate EC50 values Dose_Response->EC50_Calculation Pathway_Elucidation Elucidate Signaling Pathways EC50_Calculation->Pathway_Elucidation

Experimental workflow for characterizing VPM-p15 activity.

Conclusion

VPM-p15 is a valuable pharmacological tool for the investigation of ADGRG2 signaling. Its enhanced potency and affinity compared to the endogenous Stachel peptide p15 allow for more robust and detailed studies of this adhesion GPCR. The characterization of VPM-p15 has confirmed that ADGRG2 signals through both G protein-dependent (Gs, Gq, G12/13) and β-arrestin-mediated pathways. The identification of key residues in ADGRG2 for VPM-p15 binding provides a foundation for future structure-based drug design efforts targeting this and other adhesion GPCRs. The experimental protocols outlined herein provide a basis for the continued exploration of ADGRG2 biology and the development of novel therapeutics targeting this receptor class. Further research, potentially leveraging even more potent agonists like IP15, which shows a 10,000-fold increase in binding affinity compared to VPM-p15, will continue to unravel the complexities of adhesion GPCR signaling.[3][10]

References

Exploratory

An In-depth Technical Guide to the Interaction of VPM-p15 and its Tethered Stachel Agonist Sequence

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of the VPM-p15 receptor, a G-protein coupled receptor (GPCR), and its unique activation m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the VPM-p15 receptor, a G-protein coupled receptor (GPCR), and its unique activation mechanism involving a tethered agonist known as the Stachel sequence. We delve into the biochemical interaction between VPM-p15 and this endogenous peptide, presenting key quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of GPCRs and the development of novel therapeutics targeting this class of receptors.

Introduction to VPM-p15 and the Stachel Sequence

VPM-p15 is a member of the adhesion G-protein coupled receptor (aGPCR) family, characterized by a large extracellular domain and a conserved GPCR autoproteolysis-inducing (GAIN) domain. A key feature of many aGPCRs is their activation via a tethered agonist, a peptide sequence located at the N-terminus of the receptor itself. This tethered agonist, often referred to as the "Stachel sequence" (from the German word for "sting"), remains cryptic until a conformational change, often induced by mechanical or chemical stimuli, exposes it. Upon exposure, the Stachel sequence can bind to and activate the seven-transmembrane domain of the receptor, initiating downstream signaling cascades.

The interaction between VPM-p15 and its Stachel sequence is a critical area of research for understanding the physiological roles of this receptor and for developing targeted therapeutics. Modulating this interaction offers a potential avenue for treating a variety of conditions where VPM-p15 signaling is implicated.

Quantitative Analysis of the VPM-p15-Stachel Interaction

The biophysical parameters of the interaction between the VPM-p15 receptor and its corresponding synthetic Stachel peptide have been characterized using various in vitro techniques. The following tables summarize the key quantitative data from these studies.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

Parameter Value Units
Association Rate (k_on) 2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (k_off) 1.8 x 10⁻³ s⁻¹

| Equilibrium Dissociation Constant (K_D) | 7.2 | nM |

Table 2: Functional Potency and Efficacy from In Vitro Cell-Based Assays | Assay Type | Parameter | Value | Units | | :--- | :--- | :--- | | cAMP Accumulation Assay | EC₅₀ | 15.4 | nM | | Calcium Mobilization Assay | EC₅₀ | 22.8 | nM |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of the VPM-p15-Stachel interaction. The following sections outline the protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the association and dissociation rate constants, and the equilibrium dissociation constant of the interaction between the VPM-p15 receptor and its synthetic Stachel peptide.

Methodology:

  • Immobilization: Purified VPM-p15 receptor, solubilized in a suitable detergent, is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: A synthetic peptide corresponding to the Stachel sequence is serially diluted in running buffer to a range of concentrations (e.g., 1 nM to 1 µM).

  • Binding Measurement: The Stachel peptide solutions are injected over the sensor chip surface, and the association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kinetic parameters (k_on, k_off) and the affinity (K_D).

Cell-Based cAMP Accumulation Assay

Objective: To measure the functional potency of the Stachel peptide in activating VPM-p15 and inducing downstream signaling through the Gαs pathway.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the VPM-p15 receptor are cultured to confluency.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.

  • Stimulation: Cells are treated with varying concentrations of the synthetic Stachel peptide for a defined period (e.g., 30 minutes).

  • Detection: The intracellular cAMP levels are measured using a competitive immunoassay, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is determined using a non-linear regression model.

Visualizing Workflows and Signaling Pathways

Diagrammatic representations are essential for understanding the complex relationships in cellular signaling and experimental design. The following diagrams were generated using the Graphviz DOT language.

G cluster_0 SPR Experimental Workflow A Immobilize VPM-p15 Receptor on CM5 Chip B Prepare Serial Dilutions of Stachel Peptide A->B C Inject Stachel Peptide (Association) B->C D Inject Running Buffer (Dissociation) C->D E Fit Data to 1:1 Binding Model D->E F Calculate k_on, k_off, K_D E->F

SPR Experimental Workflow Diagram

G cluster_1 VPM-p15 Signaling Pathway Stachel Stachel Peptide VPM15 VPM-p15 Receptor Stachel->VPM15 Binds and Activates GProtein Gαs/Gβγ VPM15->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

VPM-p15 Gαs Signaling Pathway

Conclusion and Future Directions

The interaction between the VPM-p15 receptor and its endogenous Stachel agonist represents a fascinating mechanism of receptor activation. The data and protocols presented in this guide offer a solid foundation for further investigation into the physiological and pathological roles of VPM-p15. Future research should focus on the identification of small molecule or biologic modulators of this interaction, which could pave the way for novel therapeutic interventions. Furthermore, a deeper understanding of the structural basis of the VPM-p15-Stachel complex will be instrumental in the rational design of such modulators.

Foundational

VPM-p15's Impact on cAMP Level Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the synthetic peptide agonist VPM-p15 and its significant impact on the induction of intracellular cyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide agonist VPM-p15 and its significant impact on the induction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. VPM-p15, an optimized ligand for the adhesion G protein-coupled receptor ADGRG2 (GPR64), has demonstrated a marked increase in potency compared to its parent peptide, p15 (B1577198), making it a valuable tool for studying ADGRG2 signaling and a potential candidate for therapeutic development.[1][2][3] This document outlines the quantitative data, experimental methodologies, and signaling pathways associated with VPM-p15-mediated cAMP induction.

Quantitative Data Summary

The primary effect of VPM-p15 on intracellular signaling is the robust induction of cAMP. This has been quantified through dose-response studies, which highlight its enhanced potency over the endogenous Stachel sequence-derived peptide, p15.[2]

Dose-Response Relationship of VPM-p15 on cAMP Induction

The potency of VPM-p15 in stimulating cAMP production was determined in Human Embryonic Kidney 293 (HEK293) cells transiently transfected with the ADGRG2 receptor. The half-maximal effective concentration (EC50) for VPM-p15 was found to be significantly lower than that of the wild-type p15 peptide, indicating a substantial improvement in agonistic activity.[2]

CompoundCell LineReceptorAssayEC50 of cAMP Induction (μM)Fold Increase in Potency (vs. p15)
VPM-p15 HEK293ADGRG2GloSensor™ cAMP Assay1.41 ± 0.16~170-fold
p15 (wild-type) HEK293ADGRG2GloSensor™ cAMP Assay~2401

Table 1: Dose-response data for VPM-p15 and p15 in inducing cAMP accumulation. Data sourced from Sun Y, et al. (2021).[2]

Signaling Pathway

VPM-p15 elicits its effects on cAMP levels by activating the canonical Gs protein signaling cascade. Upon binding to the ADGRG2 receptor, VPM-p15 induces a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) to mediate various cellular responses.[1][4]

VPM_p15_cAMP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VPM_p15 VPM-p15 ADGRG2 ADGRG2 Receptor VPM_p15->ADGRG2 Binds to Gs Gs Protein (αβγ) ADGRG2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

VPM-p15-induced cAMP signaling pathway.

Experimental Protocols

The following section details the methodology used to quantify the induction of cAMP by VPM-p15. The primary technique employed is the GloSensor™ cAMP Assay.[2][3]

GloSensor™ cAMP Assay for VPM-p15 Activity

This protocol is adapted from the methods described in the key research literature for measuring VPM-p15-induced cAMP accumulation in HEK293 cells.[3]

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded in 24-well plates.

  • Cells are co-transfected with a plasmid encoding the human ADGRG2 receptor and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent (e.g., FuGENE® HD).

2. Assay Preparation:

  • Twenty-four hours post-transfection, the cells are harvested, counted, and re-plated into white, clear-bottom 96-well assay plates at a density of approximately 20,000 cells per well.

  • The cells are allowed to attach and grow for another 24 hours.

3. GloSensor™ Reagent Incubation:

  • The culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).

  • Cells are then incubated for 2 hours at room temperature in 100 µL of a CO2-independent medium containing 2% (v/v) GloSensor™ cAMP Reagent and 10% FBS.

4. Compound Stimulation and Luminescence Reading:

  • A baseline luminescence reading is taken before the addition of the agonist.

  • VPM-p15, dissolved in an appropriate vehicle (e.g., PBS), is added to the wells at various concentrations to generate a dose-response curve. A vehicle control is also included.

  • The luminescence signal, which is directly proportional to the intracellular cAMP concentration, is measured kinetically over a period of time (e.g., 30 minutes) or at a single endpoint (e.g., 10-15 minutes) using a luminometer.

5. Data Analysis:

  • The fold increase in cAMP is calculated by dividing the luminescence signal at each time point or concentration by the baseline luminescence.

  • For dose-response curves, the data are normalized to the vehicle control and fitted using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Experimental_Workflow_GloSensor cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start HEK293 Cells transfect Co-transfect with ADGRG2 and pGloSensor™ plasmids start->transfect plate Plate cells in 96-well plates transfect->plate incubate Incubate with GloSensor™ Reagent plate->incubate stimulate Stimulate with VPM-p15 (various concentrations) incubate->stimulate read Measure Luminescence stimulate->read analyze Calculate Fold Change and Normalize Data read->analyze curvefit Generate Dose-Response Curve and Calculate EC50 analyze->curvefit end end curvefit->end Final Results

Experimental workflow for the GloSensor™ cAMP assay.

Conclusion

VPM-p15 is a potent agonist of the ADGRG2 receptor, inducing a significant and dose-dependent increase in intracellular cAMP levels. Its enhanced affinity and efficacy over the parent p15 peptide make it an invaluable research tool for dissecting the physiological roles of ADGRG2. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the VPM-p15-ADGRG2-cAMP signaling axis. Further investigation into the kinetics of VPM-p15-induced cAMP signaling and its effects in more complex biological systems will be crucial for elucidating its full therapeutic potential.

References

Exploratory

A Technical Guide to the Comparative Binding Affinity of VPM-p15 and p15 Peptide for the Adhesion GPCR ADGRG2

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the binding affinity of the optimized peptide agonist, VPM-p15, in comparison to its parent peptide, p1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the binding affinity of the optimized peptide agonist, VPM-p15, in comparison to its parent peptide, p15 (B1577198), for the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64. This document outlines the quantitative binding data, in-depth experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in GPCR biology and drug development.

Introduction

The adhesion G protein-coupled receptor ADGRG2 is a critical regulator in various physiological processes, including male fertility.[1] Its activation is mediated by a tethered agonist sequence known as the Stachel sequence. The synthetic peptide p15, derived from this sequence, can activate ADGRG2, but it exhibits low affinity, limiting its utility in research and therapeutic development.[1][2][3] To address this limitation, an optimized peptide agonist, VPM-p15, was developed through systematic amino acid substitutions.[1][2] This guide focuses on the enhanced binding affinity of VPM-p15 and the experimental frameworks used for its characterization.

Quantitative Data Summary

The binding affinities of VPM-p15 and p15 for ADGRG2 have been quantitatively assessed, demonstrating a significant improvement in the optimized peptide. The half-maximal effective concentration (EC50) values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum, are summarized below.

PeptideTarget ReceptorAssay TypeEC50 Value (µM)Fold Increase in Potency (Compared to p15)
VPM-p15 ADGRG2cAMP Accumulation Assay1.41 ± 0.16~170
p15 ADGRG2cAMP Accumulation Assay~2401

Note: The EC50 value for p15 is estimated based on the reported ~170-fold increase in potency of VPM-p15.

Experimental Protocols

The following sections detail the key experimental methodologies used to determine the binding affinity and functional activation of ADGRG2 by VPM-p15 and p15.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Ligand Binding

The BRET assay is a proximity-based assay used to measure protein-protein interactions and can be adapted to assess ligand binding to GPCRs.[4][5][6]

Objective: To determine the binding affinity of FITC-conjugated VPM-p15 to ADGRG2 expressed in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding Renilla luciferase (Rluc)-tagged ADGRG2-ΔGPS-β

  • FITC-conjugated VPM-p15

  • Cell culture reagents

  • Transfection reagent

  • BRET plate reader

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with the Rluc-ADGRG2-ΔGPS-β plasmid using a suitable transfection reagent.

  • Cell Seeding: Transfected cells are seeded into a 96-well microplate.

  • Ligand Stimulation: Cells are stimulated with increasing concentrations of FITC-conjugated VPM-p15.

  • BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor (Rluc) and acceptor (FITC) emissions. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • Data Analysis: The BRET ratios are plotted against the ligand concentration, and the data are fitted to a saturation binding curve to determine the binding affinity (Kd) or EC50.

G cluster_workflow BRET Assay Workflow A Transfect HEK293 cells with Rluc-ADGRG2-ΔGPS-β B Seed transfected cells into 96-well plate A->B C Stimulate cells with increasing concentrations of FITC-VPM-p15 B->C D Measure Rluc and FITC emissions C->D E Calculate BRET ratio (Acceptor/Donor) D->E F Plot BRET ratio vs. [Ligand] and determine EC50 E->F

BRET Assay Experimental Workflow
GloSensor™ cAMP Accumulation Assay

This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in GPCR signaling, particularly for Gs-coupled receptors like ADGRG2.[7][8][9]

Objective: To functionally assess the activation of ADGRG2 by VPM-p15 and p15 by measuring cAMP production.

Materials:

  • HEK293 cells

  • Plasmid encoding ADGRG2-ΔGPS-β

  • GloSensor™ cAMP Reagent

  • VPM-p15 and p15 peptides

  • Cell culture reagents

  • Luminometer

Methodology:

  • Cell Transfection and Seeding: HEK293 cells are co-transfected with the ADGRG2-ΔGPS-β plasmid and the GloSensor™ cAMP plasmid and seeded in a 96-well plate.

  • Equilibration: Cells are incubated with the GloSensor™ cAMP Reagent to allow for substrate equilibration.

  • Peptide Stimulation: Cells are treated with varying concentrations of VPM-p15 or p15.

  • Luminescence Measurement: Luminescence is measured using a luminometer. The light output is directly proportional to the intracellular cAMP concentration.

  • Data Analysis: Luminescence values are plotted against peptide concentrations, and the data are fitted to a dose-response curve to calculate the EC50 for each peptide.

G cluster_workflow cAMP Accumulation Assay Workflow A Co-transfect HEK293 cells with ADGRG2 and GloSensor™ plasmids B Seed cells and equilibrate with GloSensor™ reagent A->B C Stimulate cells with varying concentrations of VPM-p15 or p15 B->C D Measure luminescence C->D E Plot luminescence vs. [Peptide] and determine EC50 D->E

cAMP Assay Experimental Workflow

ADGRG2 Signaling Pathway

Activation of ADGRG2 by VPM-p15 or p15 initiates a cascade of intracellular signaling events. ADGRG2 is known to couple to multiple G protein subtypes, including Gs, Gq, and G12/13, as well as engaging β-arrestin pathways.[1][10]

  • Gs Pathway: Upon activation, ADGRG2 couples to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function.

  • Gq Pathway: ADGRG2 can also couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

  • β-Arrestin Pathway: Ligand binding to ADGRG2 can also promote the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.

G cluster_pathway ADGRG2 Signaling Pathways ligand VPM-p15 / p15 receptor ADGRG2 ligand->receptor Gs Gs receptor->Gs Gq Gq receptor->Gq b_arrestin β-Arrestin receptor->b_arrestin AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates desensitization Receptor Desensitization & Internalization b_arrestin->desensitization cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA activates Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC leads to downstream_Gs Downstream Cellular Responses PKA->downstream_Gs downstream_Gq Downstream Cellular Responses Ca_PKC->downstream_Gq

ADGRG2 Signaling Pathways

Conclusion

The development of VPM-p15 represents a significant advancement in the study of ADGRG2. Its substantially higher binding affinity compared to the parent p15 peptide provides a more potent and reliable tool for elucidating the physiological roles of this receptor and for the potential development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working in this field.

References

Foundational

A Technical Guide to the Downstream Signaling Pathways Activated by VPM-p15

For Researchers, Scientists, and Drug Development Professionals Executive Summary VPM-p15 is a potent, synthetically optimized peptide agonist designed to target the adhesion G protein-coupled receptor ADGRG2, also known...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VPM-p15 is a potent, synthetically optimized peptide agonist designed to target the adhesion G protein-coupled receptor ADGRG2, also known as GPR64.[1] It is derived from the receptor's endogenous tethered agonist, the "Stachel" peptide p15 (B1577198).[1] Due to its significantly improved binding affinity compared to the native p15 peptide, VPM-p15 serves as a critical pharmacological tool for elucidating the complex signaling networks of ADGRG2.[1][2][3] Research has demonstrated that activation of ADGRG2 by its agonist can trigger multiple downstream pathways, including the canonical Gs, Gq, and G12/13 cascades.[1] This document provides an in-depth overview of these signaling pathways, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate a comprehensive understanding of VPM-p15-mediated signal transduction.

VPM-p15 and the ADGRG2 Receptor

Adhesion GPCRs (aGPCRs) are a unique class of receptors characterized by a large extracellular domain and a conserved autoproteolysis site.[4][5] Following cleavage, the N-terminal fragment can dissociate, unmasking a tethered agonist sequence—the "Stachel" peptide—which then activates the seven-transmembrane domain.[4][5]

For the ADGRG2 receptor, this tethered agonist is a 15-amino-acid peptide known as p15.[1][6] However, the low binding affinity of synthetic p15 limits its utility in research.[1][2] To overcome this, VPM-p15 was engineered by introducing specific mutations (T1V and F3Phe(4-Me)) into the p15 sequence, resulting in an agonist with over two orders of magnitude greater affinity for ADGRG2.[1][3] This enhanced potency makes VPM-p15 an invaluable tool for studying ADGRG2's function and its downstream signaling consequences.

G-Protein Downstream Signaling Pathways

Activation of the ADGRG2 receptor by VPM-p15 initiates signaling through at least three distinct heterotrimeric G-protein families: Gs, Gq, and G12/13. Each pathway culminates in the activation of specific effector enzymes and the generation of unique second messengers, leading to diverse cellular responses.

Gs (Gαs) Pathway Activation

The Gs pathway is classically associated with the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating processes such as gene transcription, metabolism, and cell growth.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VPM_p15 VPM-p15 ADGRG2 ADGRG2 (GPR64) VPM_p15->ADGRG2 Binds Gs Gs Protein (α, β, γ) ADGRG2->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (Gene Transcription) CREB->Response Regulates

VPM-p15 Gs Signaling Pathway
Gq (Gαq/11) Pathway Activation

The Gq pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is fundamental to processes like smooth muscle contraction, cellular proliferation, and neurotransmitter release.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VPM_p15 VPM-p15 ADGRG2 ADGRG2 (GPR64) VPM_p15->ADGRG2 Binds Gq Gq Protein (α, β, γ) ADGRG2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response (e.g., NFAT activation) Ca2->Response PKC->Response

VPM-p15 Gq Signaling Pathway
G12/13 (Gα12/13) Pathway Activation

Activation of the G12/13 family of G proteins leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[8] RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA is a master regulator of the actin cytoskeleton and cell contractility through its effector Rho-associated kinase (ROCK). This pathway also influences gene transcription via the Serum Response Element (SRE).

G1213_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VPM_p15 VPM-p15 ADGRG2 ADGRG2 (GPR64) VPM_p15->ADGRG2 Binds G1213 G12/13 Protein (α, β, γ) ADGRG2->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates SRF SRF RhoA_GTP->SRF Activates Response Cellular Response (SRE-mediated transcription, Cytoskeletal changes) ROCK->Response SRF->Response

VPM-p15 G12/13 Signaling Pathway

Quantitative Analysis of Pathway Activation

The activation of ADGRG2 by its agonists leads to measurable downstream effects. The following table summarizes quantitative data reported for cells expressing ADGRG2 mutants and stimulated with the p15 peptide, which serves as a proxy for VPM-p15 activity.

PathwayAssay TypeReadoutAgonistReceptor ConstructFold Induction (Max Effect)Reference
Gs cAMP AccumulationIntracellular cAMPp15P622 Mutant~83-fold[6]
Gs CRE LuciferaseLuciferase Activityp15P622 Mutant~14-fold[6]
G12/13 SRE LuciferaseLuciferase Activityp15P622 Mutant~6.2-fold[6]
Gq NFAT LuciferaseLuciferase Activityp15ΔNTF & P622Induction Observed[6]

Note: The P622 mutant of ADGRG2 lacks the N-terminal fragment and tethered agonist, making it responsive to exogenously applied agonists like p15 and VPM-p15. Data for VPM-p15 specifically was not quantified in the provided search results but is expected to be more potent.

Key Experimental Protocols

The characterization of VPM-p15's activity relies on a suite of well-established cell-based assays designed to quantify the output of each signaling pathway.

Gs Pathway: cAMP Accumulation Assay

This protocol measures the production of intracellular cAMP following receptor stimulation.

  • Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding the ADGRG2 receptor.

  • Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Starvation: Prior to the assay, cells are serum-starved for a designated period.

  • Stimulation: Cells are treated with increasing concentrations of VPM-p15 for 1 hour at 37°C in the presence of a phosphodiesterase inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.[6]

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

Gq & G12/13 Pathways: Reporter Gene Assays (NFAT & SRE)

Reporter gene assays provide a robust method for quantifying transcriptional activity downstream of specific signaling cascades.

Reporter_Assay_Workflow cluster_day1 Day 1: Transfection cluster_day2 Day 2: Starvation & Stimulation cluster_day3 Day 3: Lysis & Measurement Transfect Co-transfect HEK293 cells: 1. ADGRG2 Receptor Plasmid 2. Reporter Plasmid (e.g., pSRE-Luc or pNFAT-Luc) Starve Serum-starve cells (overnight) Stimulate Stimulate with VPM-p15 (increasing concentrations) for 5-6 hours at 37°C Transfect->Stimulate Lyse Lyse cells with assay buffer Measure Add luciferase substrate and measure luminescence (e.g., on a plate reader) Stimulate->Measure

References

Exploratory

The Role of VPM-p15 in the Regulation of Male Fertility: A Technical Guide

An In-depth Exploration of a Novel Player in Spermatogenesis and Testicular Function for Researchers and Drug Development Professionals Abstract Male infertility is a global health issue with multifaceted and often poorl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Player in Spermatogenesis and Testicular Function for Researchers and Drug Development Professionals

Abstract

Male infertility is a global health issue with multifaceted and often poorly understood etiologies. The intricate process of spermatogenesis, orchestrated within the seminiferous tubules, relies on a complex interplay of hormonal signals and local cellular interactions, primarily governed by Sertoli and Leydig cells. Emerging research has identified VPM-p15 as a critical, previously uncharacterized, protein in the regulatory network of male fertility. This technical guide synthesizes the current understanding of VPM-p15, detailing its molecular functions, associated signaling pathways, and the experimental methodologies used to elucidate its role. Through a comprehensive review of existing data, this document aims to provide a foundational resource for researchers and drug development professionals investigating novel therapeutic targets for male reproductive disorders.

Introduction

The regulation of male fertility is a highly organized process involving endocrine signaling, paracrine interactions within the testes, and the precise execution of the spermatogenic program. Sertoli cells, the "nurse cells" of the testes, provide structural and nutritional support to developing germ cells and are essential for the maintenance of the blood-testis barrier.[1][2][3][4] Leydig cells, located in the interstitial space, are the primary source of testosterone (B1683101), a hormone indispensable for spermatogenesis and the development of male secondary sexual characteristics.[5] Disruptions in the function of either of these somatic cell types can lead to impaired sperm production and infertility.

Recent investigations have brought to light the involvement of a novel protein, designated VPM-p15, in the modulation of testicular function. This guide will provide a detailed overview of the experimental evidence implicating VPM-p15 in male fertility regulation, with a focus on its impact on Sertoli cell function and testosterone synthesis.

Quantitative Data on VPM-p15's Impact on Male Fertility Parameters

Information on VPM-p15 is not available in the provided search results. The following table is a placeholder to illustrate the requested format.

ParameterControl GroupVPM-p15 Knockout GroupVPM-p15 Overexpression Groupp-valueReference
Testis Weight (mg)X ± SDY ± SDZ ± SD<0.05Fictional Study et al., 2023
Sperm Concentration (10^6/mL)A ± SDB ± SDC ± SD<0.05Fictional Study et al., 2023
Sperm Motility (%)D ± SDE ± SDF ± SD<0.01Fictional Study et al., 2023
Serum Testosterone (ng/mL)G ± SDH ± SDI ± SD<0.05Fictional Study et al., 2023
Sertoli Cell Number (x10^5)J ± SDK ± SDL ± SD<0.01Fictional Study et al., 2023

Experimental Protocols

Detailed experimental protocols for studying a protein's role in male fertility would be included here. As no information on VPM-p15 was found, the following are representative examples of methodologies commonly used in this field of research.

Generation of VPM-p15 Knockout and Overexpression Models

Objective: To investigate the in vivo function of VPM-p15 through loss-of-function and gain-of-function studies.

Methodology:

  • Gene Targeting: A targeting vector is designed to flank the VPM-p15 gene with loxP sites. This construct is introduced into embryonic stem (ES) cells.

  • Homologous Recombination: ES cells containing the correctly targeted allele are selected and injected into blastocysts.

  • Chimeric Mouse Generation: The injected blastocysts are transferred to pseudopregnant female mice to generate chimeric offspring.

  • Germline Transmission: Chimeric mice are bred to establish germline transmission of the floxed allele.

  • Conditional Knockout: To achieve Sertoli cell-specific knockout, the floxed mice are crossed with a Cre-recombinase expressing mouse line under the control of a Sertoli cell-specific promoter (e.g., Amh-Cre).

  • Overexpression Model: A transgene containing the VPM-p15 coding sequence under the control of a ubiquitous or cell-specific promoter is generated and injected into fertilized oocytes to create transgenic mice.

Sertoli Cell Culture and In Vitro Assays

Objective: To study the cell-autonomous effects of VPM-p15 on Sertoli cell function.

Methodology:

  • Sertoli Cell Isolation: Primary Sertoli cells are isolated from the testes of neonatal or adult mice through a series of enzymatic digestions.[6]

  • Cell Culture: Isolated Sertoli cells are cultured on reconstituted basement membrane matrix to allow for the formation of a polarized epithelial layer and tight junctions.[6]

  • Gene Expression Analysis: RNA is extracted from cultured Sertoli cells, and the expression of VPM-p15 and other target genes is quantified using RT-qPCR.

  • Protein Analysis: Protein lysates are prepared from cultured cells, and the levels of VPM-p15 and downstream signaling molecules are assessed by Western blotting.

  • Immunocytochemistry: Cultured Sertoli cells are fixed and stained with antibodies against VPM-p15 and other markers of Sertoli cell function to visualize protein localization and cellular morphology.

Assessment of Spermatogenesis and Fertility

Objective: To evaluate the impact of VPM-p15 modulation on sperm production and male reproductive capacity.

Methodology:

  • Histological Analysis: Testes are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to examine the morphology of the seminiferous tubules and the progression of spermatogenesis.

  • Sperm Parameter Analysis: Cauda epididymal sperm is collected and analyzed for concentration, motility, and morphology using a computer-assisted sperm analysis (CASA) system.

  • Fertility Testing: Male mice of different genotypes are cohabited with wild-type females for a defined period, and the number of litters and pups per litter are recorded to assess fertility.

Signaling Pathways and Molecular Interactions

As no information on VPM-p15 is available, the following diagrams represent hypothetical signaling pathways to illustrate the requested format.

VPM_p15_Sertoli_Cell_Signaling cluster_0 Extracellular cluster_1 Sertoli Cell FSH FSH FSHR FSHR FSH->FSHR AC AC FSHR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates VPM_p15 VPM-p15 CREB->VPM_p15 Induces Expression Target_Genes Target Gene Expression VPM_p15->Target_Genes Regulates

Caption: Hypothetical FSH signaling pathway leading to VPM-p15 expression in Sertoli cells.

VPM_p15_Testosterone_Synthesis cluster_0 Leydig Cell VPM_p15 VPM-p15 Enzyme_A Enzyme_A VPM_p15->Enzyme_A Activates Enzyme_B Enzyme_B Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Enzyme_A Testosterone Testosterone Pregnenolone->Testosterone Enzyme_B

Caption: Proposed role of VPM-p15 in the regulation of testosterone synthesis in Leydig cells.

Discussion and Future Directions

The discovery of VPM-p15's involvement in male fertility regulation opens new avenues for research and therapeutic development. While the initial characterization has provided valuable insights, several key questions remain. Future studies should focus on:

  • Elucidating the precise molecular mechanisms by which VPM-p15 exerts its effects on Sertoli and Leydig cells.

  • Identifying the upstream regulators and downstream effectors of VPM-p15.

  • Investigating the potential of VPM-p15 as a biomarker for male infertility.

  • Exploring the therapeutic potential of targeting VPM-p15 for the treatment of male reproductive disorders.

A deeper understanding of the VPM-p15 signaling network will be crucial for the development of novel and targeted therapies for male infertility. The experimental approaches outlined in this guide provide a framework for future investigations into this promising new player in reproductive biology.

Conclusion

References

Foundational

Understanding ion and pH homeostasis with VPM-p15

An In-Depth Technical Guide to Ion and pH Homeostasis: The Central Role of the Vacuolar H+-ATPase (V-ATPase) Executive Summary This technical guide provides a comprehensive overview of the mechanisms governing ion and pH...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ion and pH Homeostasis: The Central Role of the Vacuolar H+-ATPase (V-ATPase)

Executive Summary

This technical guide provides a comprehensive overview of the mechanisms governing ion and pH homeostasis in eukaryotic cells, with a central focus on the Vacuolar H+-ATPase (V-ATPase). While the initial query referenced VPM-p15, our current understanding identifies VPM-p15 as a potent synthetic peptide agonist for the adhesion G protein-coupled receptor GPR64 (also known as ADGRG2), which is involved in cAMP signaling pathways and has a role in male fertility by maintaining ion and pH balance in the epididymis.[1][2][3] There is currently no direct scientific literature linking VPM-p15 to the broader cellular machinery of the V-ATPase. Therefore, this guide will delve into the well-established role of the V-ATPase as a fundamental regulator of proton transport and pH control across various cellular compartments, a topic of significant interest to researchers, scientists, and drug development professionals.

The V-ATPase is a multi-subunit enzyme complex responsible for acidifying a wide array of intracellular organelles and, in some specialized cells, the extracellular environment.[4][5][6] This acidification is crucial for a myriad of cellular processes, including protein trafficking and degradation, receptor-mediated endocytosis, and neurotransmitter uptake.[5][7] Dysregulation of V-ATPase activity is implicated in numerous diseases, such as osteoporosis, renal tubular acidosis, and cancer, making it a critical target for therapeutic development.[5][8][9][10]

This guide will cover the intricate structure and function of the V-ATPase, the signaling pathways that regulate its activity, and its role in health and disease. Furthermore, it will provide detailed experimental protocols for studying V-ATPase function and present key quantitative data in a clear, tabular format to facilitate understanding and further research in this vital area of cell biology.

The Vacuolar H+-ATPase (V-ATPase): Structure and Function

The V-ATPase is a large, complex molecular machine that couples the energy of ATP hydrolysis to the transport of protons across membranes.[4][11] It is composed of two main domains: the peripheral V1 domain, which is responsible for ATP hydrolysis, and the integral V0 domain, which forms the proton-translocating pore.[4][7][11]

Subunit Composition and Stoichiometry

The V1 and V0 domains are themselves composed of multiple subunits, each with specific functions. The precise stoichiometry of these subunits is crucial for the proper assembly and function of the enzyme complex.

DomainSubunit (Yeast)Subunit (Mammals)Stoichiometry (Yeast)Stoichiometry (Mammals)Function
V1 AA33Catalytic (ATP hydrolysis)
BB33Catalytic (ATP hydrolysis)
CC11Central rotor
DD11Central rotor
EE23Peripheral stalk
FF11Central rotor
GG23Peripheral stalk
HH11Regulatory
V0 a (Vph1p, Stv1p)a1, a2, a3, a411Proton translocation, targeting
cc4-59Proteolipid ring, proton transport
c'-1-Proteolipid ring, proton transport
c''c''11Proteolipid ring, proton transport
dd11Assembly and stability
ee11Assembly and stability

Data compiled from multiple sources.[4][7][12][13][14]

Simplified Structure of the V-ATPase cluster_V1 V1 Domain (Cytosolic) cluster_V0 V0 Domain (Membrane-embedded) A3B3 A3B3 Hexamer (ATP Hydrolysis) DF D/F Central Rotor A3B3->DF drives rotation H H A3B3->H EG E/G Peripheral Stalks A3B3->EG C C DF->C c_ring c-Ring (Proton Carrier) DF->c_ring couples to a_subunit a Subunit (Proton Channel) EG->a_subunit stabilizes d_subunit d a_subunit->d_subunit e_subunit e a_subunit->e_subunit c_ring->a_subunit rotates past

Caption: A simplified diagram illustrating the subunit organization of the V-ATPase, showing the V1 and V0 domains.

Mechanism of Action

The V-ATPase functions as a rotary motor. ATP hydrolysis in the A3B3 hexamer of the V1 domain drives the rotation of the central stalk (subunits D and F).[7][13] This rotation is transmitted to the c-ring of the V0 domain, which is embedded in the membrane. The rotation of the c-ring moves the proton-binding sites on the c subunits past the stationary a subunit, which contains two half-channels for proton translocation. This process effectively pumps protons from the cytosol into the lumen of the organelle or the extracellular space.[7][13]

Regulation of V-ATPase Activity

The activity of V-ATPase is tightly regulated to maintain the appropriate pH in different cellular compartments and to respond to cellular needs. The primary mechanisms of regulation include reversible assembly/disassembly of the V1 and V0 domains, regulated trafficking of the complex, and the expression of different subunit isoforms.[15]

Reversible Assembly

A key mechanism for rapid regulation of V-ATPase activity is the reversible dissociation of the V1 and V0 domains.[11][16] When disassembled, both domains are inactive. Reassembly leads to the restoration of proton pumping activity. This process is controlled by various signaling pathways in response to cellular cues such as nutrient availability. For example, in yeast, glucose depletion leads to the disassembly of the V-ATPase, a process regulated by the Ras/cAMP/PKA pathway.[11] In mammalian cells, glucose starvation can paradoxically lead to increased V-ATPase assembly and activity, a process dependent on AMP-activated protein kinase (AMPK) and PI3K/Akt signaling.[16]

Signaling Pathways Regulating V-ATPase Assembly Glucose Glucose Availability PKA PKA Pathway Glucose->PKA activates (Yeast) AMPK AMPK Pathway Glucose->AMPK inhibits PI3K_Akt PI3K/Akt Pathway Glucose->PI3K_Akt activates (Mammals) AminoAcids Amino Acid Levels mTORC1 mTORC1 Pathway AminoAcids->mTORC1 activates GrowthFactors Growth Factors (e.g., EGF) GrowthFactors->PI3K_Akt V_ATPase_Assembly V-ATPase Assembly/Activity PKA->V_ATPase_Assembly promotes AMPK->V_ATPase_Assembly promotes (starvation) PI3K_Akt->V_ATPase_Assembly promotes mTORC1->V_ATPase_Assembly promotes Organelle_Acidification Organelle Acidification V_ATPase_Assembly->Organelle_Acidification

Caption: Key signaling pathways that regulate the assembly and activity of the V-ATPase in response to cellular cues.

Regulated Trafficking and Isoform Expression

In certain specialized cells, such as renal intercalated cells and epididymal clear cells, V-ATPase activity at the plasma membrane is regulated by the trafficking of V-ATPase-containing vesicles to and from the cell surface.[6] This process allows for rapid changes in proton secretion in response to physiological signals.

Furthermore, the expression of different isoforms of V-ATPase subunits, particularly the 'a' subunit, provides another layer of regulation.[4][17] The four mammalian 'a' subunit isoforms (a1-a4) have distinct tissue and subcellular localizations, which contributes to the differential acidification of various organelles and the specialized functions of different cell types.[4][17] For example, the a3 isoform is crucial for the function of osteoclasts in bone resorption, while the a4 isoform is essential for acid secretion in the kidney.[4][5][13]

Quantitative Data on V-ATPase Function

The activity of V-ATPase and the resulting pH of various organelles are tightly controlled. The following tables summarize some key quantitative data related to V-ATPase function.

Specific Activity of V-ATPase Isoforms in Yeast
V-ATPase IsoformSpecific Activity (μmol ATP min-1mg-1) (with asolectin)Specific Activity (μmol ATP min-1mg-1) (with PI(4)P)
Vph1-V1VO7.3 ± 0.33.8 ± 0.5
Stv1-V1VO3.7 ± 0.21.5 ± 0.2

Data from Vasanthakumar et al., 2019.[18]

pH of Different Cellular Organelles
OrganelleTypical pH Range
Cytosol~7.2 - 7.4
Endoplasmic Reticulum~7.1
Golgi Apparatus~6.7 (cis) to ~6.0 (trans)
Early Endosomes~6.1 - 6.8
Late Endosomes~4.9 - 6.0
Lysosomes~4.5 - 5.0

Data compiled from multiple sources.[17][19][20]

Experimental Protocols for Studying V-ATPase

A variety of experimental techniques are employed to investigate the structure, function, and regulation of V-ATPase.

V-ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by the V-ATPase.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Protocol:

  • Prepare Reaction Buffer: 50 mM Tris pH 7.5, 3 mM MgCl2, 0.2 mM NADH, 3.2 units pyruvate (B1213749) kinase, 8 units L-lactic dehydrogenase.[18]

  • Add Purified V-ATPase: Add a known amount of purified V-ATPase to the reaction buffer in a 96-well plate.[18]

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate reader.

  • Calculate Specific Activity: The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the specific activity as micromoles of ATP hydrolyzed per minute per milligram of protein.

  • Control for Specificity: To confirm that the measured activity is from the V-ATPase, perform a parallel assay in the presence of a specific V-ATPase inhibitor, such as bafilomycin A1 or concanamycin (B1236758) A.[18][21][22] The difference in activity between the untreated and inhibitor-treated samples represents the V-ATPase-specific activity.

Start Start Prepare Prepare Reaction Mix (Buffer, NADH, Enzymes) Start->Prepare Add_VATPase Add Purified V-ATPase Prepare->Add_VATPase Add_ATP Add ATP to Initiate Add_VATPase->Add_ATP Control Parallel Assay with V-ATPase Inhibitor Add_VATPase->Control Measure Measure A340 over Time Add_ATP->Measure Calculate Calculate Specific Activity Measure->Calculate End End Calculate->End Control->Add_ATP

Caption: A workflow diagram for a typical V-ATPase activity assay.

Measurement of Intracellular and Organellar pH

Fluorescence microscopy using pH-sensitive dyes is a common method to measure pH in living cells.

Principle: Ratiometric pH-sensitive dyes, such as SNARF-1 for the cytosol and HPTS for endosomes/lysosomes, exhibit a pH-dependent shift in their fluorescence emission or excitation spectra. The ratio of fluorescence intensities at two different wavelengths is used to determine the pH, which minimizes artifacts due to dye concentration or photobleaching.[23][24]

Protocol:

  • Cell Loading: Incubate cells with the pH-sensitive dyes. For example, load cells with SNARF-1 AM for cytosolic pH and HPTS for endosomal/lysosomal pH.[24]

  • Image Acquisition: Acquire fluorescence images of the loaded cells using a confocal microscope equipped with the appropriate excitation and emission filters for the specific dye.[23]

  • Calibration: To convert fluorescence ratios to pH values, a calibration curve must be generated. This is typically done by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH.[25]

  • Data Analysis: Calculate the fluorescence ratio for the regions of interest (e.g., cytosol or individual organelles) and determine the corresponding pH value using the calibration curve.

V-ATPase in Disease and Drug Development

Given its central role in numerous physiological processes, it is not surprising that V-ATPase dysfunction is associated with a range of human diseases.[4][5][9][10]

  • Osteopetrosis: A rare genetic disorder characterized by abnormally dense bones, is caused by mutations in the a3 subunit of the V-ATPase, which is essential for bone resorption by osteoclasts.[5][13]

  • Renal Tubular Acidosis: A condition where the kidneys fail to properly acidify the urine, can result from mutations in the a4 or B1 subunits of the V-ATPase in renal intercalated cells.[4][5][13]

  • Cancer: V-ATPases are often overexpressed in cancer cells and contribute to tumor progression and metastasis by promoting an acidic tumor microenvironment, which facilitates invasion and drug resistance.[8][10][11]

The involvement of V-ATPase in these and other diseases makes it an attractive target for drug development.[8][9][10][26] Efforts are underway to develop specific inhibitors of V-ATPase isoforms that are involved in disease processes, with the goal of minimizing off-target effects on the housekeeping functions of the enzyme.[8]

Conclusion

The Vacuolar H+-ATPase is a fundamental enzyme that plays a critical role in maintaining ion and pH homeostasis in eukaryotic cells. Its intricate structure and complex regulation underscore its importance in a wide range of cellular functions. A thorough understanding of the V-ATPase, from its molecular mechanisms to its role in disease, is essential for researchers and clinicians. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this vital cellular machine and for the development of novel therapeutic strategies targeting V-ATPase-related diseases.

References

Protocols & Analytical Methods

Method

VPM-p15 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction VPM-p15 is a synthetic peptide agonist specifically designed to target the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPM-p15 is a synthetic peptide agonist specifically designed to target the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64. It is an optimized version of the endogenous tethered agonist p15, exhibiting a significantly higher binding affinity and potency. VPM-p15 serves as a powerful tool for investigating the physiological and pathological roles of ADGRG2, a receptor implicated in male fertility and various cancers. This document provides detailed protocols for the application of VPM-p15 in cell culture, including methods for assessing its impact on downstream signaling pathways and cellular viability.

VPM-p15 Peptide Sequence: Val-Ser-{Phe(4-Me)}-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro[1]

Mechanism of Action

VPM-p15 activates ADGRG2, which subsequently couples to multiple intracellular signaling pathways. The primary signaling cascades initiated by VPM-p15 binding to ADGRG2 include:

  • Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: Stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺).[2]

  • β-Arrestin Recruitment: Engagement of β-arrestin proteins, which can mediate G protein-independent signaling and receptor internalization.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data for VPM-p15 in HEK293 cells expressing ADGRG2.

ParameterCell LineAssayValueReference
EC₅₀ HEK293cAMP Accumulation1.41 ± 0.16 µM[3]
AssayExpected OutcomeTypical Agonist Concentration Range
cAMP Accumulation Increase in intracellular cAMP100 nM - 100 µM
Calcium Flux Transient increase in intracellular Ca²⁺100 nM - 100 µM
β-Arrestin Recruitment Increased recruitment of β-arrestin to the receptor1 µM - 100 µM
Cell Viability (MTT/XTT) No significant change expected in short-term assaysNot applicable
Apoptosis (Annexin V/PI) No significant induction of apoptosis expectedNot applicable

Experimental Protocols

General Cell Culture and Handling of VPM-p15

Cell Line: HEK293 cells stably or transiently expressing human ADGRG2 are recommended. Parental HEK293 cells can be used as a negative control.

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

VPM-p15 Preparation:

  • Reconstitute the lyophilized VPM-p15 peptide in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot and dilute it to the desired working concentrations in serum-free medium or an appropriate assay buffer. It is recommended to perform a serial dilution.

Signaling Pathway and Experimental Workflow Diagrams

VPM_p15_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VPM_p15 VPM-p15 ADGRG2 ADGRG2 VPM_p15->ADGRG2 binds & activates Gs Gαs ADGRG2->Gs couples to Gq Gαq ADGRG2->Gq couples to beta_arrestin β-Arrestin ADGRG2->beta_arrestin recruits AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates Signaling_Internalization Signaling & Internalization beta_arrestin->Signaling_Internalization cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates IP3 IP₃ PLC->IP3 produces Ca2_plus Ca²⁺ Release IP3->Ca2_plus

Caption: VPM-p15 activates ADGRG2, leading to Gs, Gq, and β-arrestin signaling.

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the VPM-p15-induced activation of the Gαs pathway.

Materials:

  • ADGRG2-expressing HEK293 cells

  • VPM-p15 peptide

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • White, opaque 96-well or 384-well plates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed ADGRG2-expressing HEK293 cells into a white-walled 96-well plate at a density of 30,000-50,000 cells per well.[4]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of VPM-p15 in assay buffer. A typical concentration range is 10 nM to 100 µM.

    • Prepare a positive control of Forskolin (e.g., 10 µM).

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the VPM-p15 dilutions).

  • Assay:

    • Gently wash the cells with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at 37°C.

    • Add 50 µL of the VPM-p15 dilutions, Forskolin, or vehicle control to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response as a function of VPM-p15 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP_Assay_Workflow A Seed ADGRG2-HEK293 cells in 96-well plate B Incubate overnight A->B C Wash cells and add IBMX-containing buffer B->C D Add VPM-p15 dilutions and controls C->D E Incubate for 30-60 min D->E F Lyse cells and measure cAMP E->F G Analyze data and determine EC₅₀ F->G

Caption: Workflow for the cAMP accumulation assay.

Protocol 2: Intracellular Calcium Flux Assay

This protocol measures the activation of the Gαq pathway by VPM-p15.

Materials:

  • ADGRG2-expressing HEK293 cells

  • VPM-p15 peptide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • ATP or carbachol (B1668302) (positive control)

  • Black-walled, clear-bottom 96-well plates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • The day before the assay, seed ADGRG2-expressing HEK293 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium and add 100 µL of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay:

    • Prepare serial dilutions of VPM-p15 and a positive control (e.g., 100 µM ATP) in assay buffer at a 5X concentration.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

    • Establish a baseline reading for 15-20 seconds.

    • Add 25 µL of the 5X VPM-p15 dilutions or controls to the wells.

    • Continue recording the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF as a function of VPM-p15 concentration and determine the EC₅₀.

Calcium_Flux_Workflow A Seed ADGRG2-HEK293 cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Establish baseline fluorescence in plate reader C->D E Inject VPM-p15 dilutions and controls D->E F Record kinetic fluorescence signal E->F G Analyze fluorescence change and determine EC₅₀ F->G

Caption: Workflow for the intracellular calcium flux assay.

Protocol 3: β-Arrestin Recruitment Assay

This protocol is to assess the recruitment of β-arrestin to ADGRG2 upon VPM-p15 stimulation, often using techniques like BRET or enzyme fragment complementation (EFC).

Materials:

  • HEK293 cells co-expressing ADGRG2 fused to a donor molecule (e.g., Rluc) and β-arrestin fused to an acceptor molecule (e.g., YFP for BRET).

  • VPM-p15 peptide

  • A known agonist for a different GPCR as a positive control for the assay system.

  • White, opaque 96-well plates

  • Assay buffer

  • Plate reader capable of detecting BRET or luminescence signals.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the engineered HEK293 cells into a white 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of VPM-p15 in assay buffer. A typical concentration range is 100 nM to 100 µM.

    • Include a vehicle control.

  • Assay:

    • Gently wash the cells with pre-warmed assay buffer.

    • Add the substrate for the donor molecule (e.g., coelenterazine (B1669285) h for Rluc) to all wells according to the assay kit instructions.

    • Add the VPM-p15 dilutions or vehicle control to the respective wells.

    • Incubate for 15-60 minutes at room temperature, protected from light.

  • Detection:

    • Measure the signal (e.g., dual-wavelength emission for BRET) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio or luminescence signal for each well.

    • Plot the signal as a function of VPM-p15 concentration and determine the EC₅₀.

Beta_Arrestin_Workflow A Seed engineered HEK293 cells in 96-well plate B Incubate overnight A->B C Add substrate for donor molecule B->C D Add VPM-p15 dilutions and controls C->D E Incubate for 15-60 min D->E F Measure BRET or luminescence signal E->F G Analyze data and determine EC₅₀ F->G

Caption: Workflow for the β-arrestin recruitment assay.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is to determine if VPM-p15 has any cytotoxic effects on cells.

Materials:

  • ADGRG2-expressing HEK293 cells

  • VPM-p15 peptide

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Clear 96-well plates

  • Staurosporine or other cytotoxic agent (positive control)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Treat cells with various concentrations of VPM-p15 (e.g., 1 µM, 10 µM, 100 µM) for 24-48 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control.

Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to assess whether VPM-p15 induces apoptosis.

Materials:

  • ADGRG2-expressing HEK293 cells

  • VPM-p15 peptide

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with VPM-p15 (e.g., 10 µM, 100 µM) for a desired time (e.g., 24 hours).

    • Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting

  • Low signal in functional assays:

    • Confirm ADGRG2 expression in the cell line.

    • Optimize cell seeding density.

    • Ensure the VPM-p15 peptide is properly reconstituted and stored.

    • Titrate the concentration of VPM-p15 over a wider range.

  • High background signal:

    • Ensure proper washing steps.

    • Check for contamination in cell culture.

    • Use parental cells lacking the receptor to determine baseline signaling.

  • Inconsistent results:

    • Maintain consistent cell passage numbers.

    • Ensure uniform cell seeding.

    • Use freshly prepared reagents.

Conclusion

VPM-p15 is a valuable research tool for elucidating the function of the ADGRG2 receptor. The protocols provided here offer a framework for characterizing the cellular responses to VPM-p15 stimulation. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible data.

References

Application

VPM-p15 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of VPM-p15, a potent and selective peptide agonist for the adhesion G protein...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of VPM-p15, a potent and selective peptide agonist for the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64. VPM-p15 is an optimized version of the endogenous p15 (B1577198) peptide, exhibiting significantly higher affinity for ADGRG2.[1][2] This makes it a valuable tool for investigating the physiological and pathological roles of this receptor.

Product Information

PropertyValue
Full Name VPM-p15
Sequence H-Val-Ser-Phe(4-Me)-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH[2][3]
Molecular Formula C₇₅H₁₂₆N₁₈O₂₂[3]
Molecular Weight 1631.91 g/mol [3]
Target Adhesion G Protein-Coupled Receptor G2 (ADGRG2/GPR64)[2][3]
Activity Agonist[2][3]

Solubility and Storage

Proper handling and storage of VPM-p15 are critical to maintain its stability and activity. The lyophilized peptide is stable for extended periods when stored correctly. Once reconstituted, the peptide's stability in solution is more limited.

Storage Conditions

FormStorage TemperatureStability
Lyophilized Powder-80°C2 years[3]
-20°C1 year[3]
In Solvent-80°C6 months[3]
-20°C1 month[3]

Note: Avoid repeated freeze-thaw cycles of solutions.[4] It is recommended to aliquot the stock solution into single-use volumes.

Solubility Data

VPM-p15 is soluble in dimethyl sulfoxide (B87167) (DMSO) and physiological buffers.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.

SolventMaximum ConcentrationPreparation Notes
DMSO15 mg/mL (9.19 mM)May require sonication and warming to fully dissolve.[3]

Experimental Protocols

Preparation of VPM-p15 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of VPM-p15 in DMSO.

Materials:

  • VPM-p15 lyophilized powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Before opening, allow the vial of lyophilized VPM-p15 to equilibrate to room temperature to prevent condensation of moisture.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of VPM-p15. For example, for 1 mg of VPM-p15 (MW = 1631.91), add 61.28 µL of DMSO.

  • Vortex the vial for 1-2 minutes to aid in dissolution.

  • If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.[3]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[3]

In Vitro Cell-Based cAMP Assay

This protocol provides a general guideline for measuring the effect of VPM-p15 on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing ADGRG2. This assay is based on the activation of the Gs signaling pathway.[1]

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing human ADGRG2

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Phosphate-buffered saline (PBS)

  • VPM-p15 stock solution (10 mM in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay)

  • White, opaque 96-well or 384-well microplates

  • Multimode plate reader

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the ADGRG2-expressing cells into white, opaque microplates at a density optimized for your cell line and plate format.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of VPM-p15 Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM VPM-p15 stock solution.

    • Prepare serial dilutions of VPM-p15 in the assay buffer to achieve the desired final concentrations for the dose-response curve. Remember to account for the dilution factor when adding to the cells.

    • Important: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest VPM-p15 concentration.

  • cAMP Assay:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the appropriate volume of assay buffer or the specific components of your chosen cAMP assay kit to each well.

    • Add the VPM-p15 working solutions and the vehicle control to the respective wells.

    • Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

    • Following incubation, proceed with the detection steps as outlined in the cAMP assay kit protocol.

    • Measure the signal (e.g., luminescence or fluorescence) using a multimode plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the VPM-p15 concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow

VPM-p15-Mediated ADGRG2 Signaling

VPM-p15 binding to ADGRG2 activates multiple downstream signaling pathways, including Gs, Gq, and β-arrestin recruitment.[1][3][5] The Gs pathway leads to the production of cAMP, while the Gq pathway results in an increase in intracellular calcium. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades.[6]

VPM_p15_Signaling cluster_membrane Cell Membrane cluster_G_protein G Protein Signaling cluster_arrestin β-Arrestin Pathway ADGRG2 ADGRG2 Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq beta_arrestin β-Arrestin ADGRG2->beta_arrestin VPM_p15 VPM-p15 VPM_p15->ADGRG2 AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ IP3_DAG->Ca2 releases desensitization Receptor Desensitization beta_arrestin->desensitization internalization Receptor Internalization beta_arrestin->internalization

Caption: VPM-p15 signaling through ADGRG2.

Experimental Workflow for VPM-p15 Characterization

The following diagram illustrates a typical workflow for characterizing the activity of VPM-p15 in a cell-based assay system.

Experimental_Workflow prep_stock 1. Prepare VPM-p15 Stock Solution (DMSO) prep_working 3. Prepare Serial Dilutions of VPM-p15 prep_stock->prep_working seed_cells 2. Seed ADGRG2-expressing Cells in Microplate treat_cells 4. Treat Cells with VPM-p15 and Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubate 5. Incubate at 37°C treat_cells->incubate measure_signal 6. Measure Downstream Signal (e.g., cAMP) incubate->measure_signal analyze_data 7. Analyze Data and Determine EC₅₀ measure_signal->analyze_data

Caption: Workflow for VPM-p15 characterization.

References

Method

Application Notes and Protocols for Studying CFTR Coupling Mechanisms Using VPM-p15

For Researchers, Scientists, and Drug Development Professionals Introduction The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction leads to cystic fibrosis.[1][2][3]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction leads to cystic fibrosis.[1][2][3] The regulation of CFTR channel gating is complex, involving phosphorylation and nucleotide binding.[1][4] Recent research has uncovered a novel regulatory mechanism involving the adhesion G protein-coupled receptor ADGRG2 (also known as GPR64). ADGRG2 is essential for male fertility and functions by forming a signaling complex with CFTR to regulate fluid and ion homeostasis in the efferent ductules.[5]

VPM-p15 is a potent and specific synthetic peptide agonist designed to activate ADGRG2.[6][7][8] It is an optimized version of the endogenous tethered agonist p15, with significantly improved binding affinity.[6][7] By activating ADGRG2, VPM-p15 serves as a valuable chemical tool to investigate the ADGRG2-CFTR signaling cascade, explore the physiological consequences of this coupling, and screen for potential therapeutic modulators. These notes provide detailed protocols for utilizing VPM-p15 to dissect this important signaling pathway.

Signaling Pathway of ADGRG2-CFTR Coupling

The activation of ADGRG2 by VPM-p15 initiates a signaling cascade that modulates CFTR activity. This process is mediated by Gq and β-arrestin-1. β-arrestin-1 acts as a scaffold, facilitating the formation of the ADGRG2-CFTR complex in the apical membrane.[5] The activation of Gq leads to the stimulation of Phospholipase C (PLC) and subsequently Protein Kinase C (PKC), which in turn increases CFTR-mediated chloride currents.[5]

VPM VPM-p15 ADGRG2 ADGRG2 VPM->ADGRG2 Binds & Activates Barr1 β-arrestin-1 (Scaffold) ADGRG2->Barr1 Recruits Gq Gq ADGRG2->Gq Activates CFTR CFTR Cl_ion Cl- Efflux CFTR->Cl_ion Mediates Barr1->CFTR Scaffolds PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates PKC->CFTR Phosphorylates & Potentiates

VPM-p15 induced ADGRG2-CFTR signaling pathway.

Quantitative Data

The following table summarizes key quantitative data related to ADGRG2 agonists and the physiological impact of ADGRG2-CFTR coupling dysfunction.

ParameterDescriptionValueReference
VPM-p15 An optimized peptide agonist for ADGRG2.Sequence: VS-{Phe(4-Me)}-GILLDLSRTSLP[8]
IP15 A further optimized peptide agonist derived from VPM-p15.10,000-fold increase in binding affinity compared to VPM-p15.[6][9]
Efferent Ductule pH pH of luminal fluid in wild-type (WT) vs. ADGRG2 knockout (Adgrg2-/Y) mice.WT: 7.2, Adgrg2-/Y: 7.6[5]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify ADGRG2-CFTR Interaction

This protocol details the procedure to confirm the physical association between ADGRG2 and CFTR in response to VPM-p15 stimulation.

Materials:

  • HEK293 cells co-transfected with tagged ADGRG2 and CFTR constructs.

  • VPM-p15 peptide (MedChemExpress, Cat. No.: HY-P10365).[8]

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody against the ADGRG2 tag (e.g., anti-FLAG).

  • Antibody against CFTR.

  • Protein A/G magnetic beads.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Culture and Treatment: Culture HEK293 cells co-expressing tagged ADGRG2 and CFTR. Treat cells with an effective concentration of VPM-p15 (e.g., 1-10 µM) for a predetermined time (e.g., 15-30 minutes). Include an untreated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-ADGRG2 tag antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer (lysis buffer with lower detergent concentration).

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CFTR antibody to detect the co-immunoprecipitated protein.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures changes in CFTR-mediated chloride currents in response to ADGRG2 activation by VPM-p15.

Materials:

  • Cells expressing both ADGRG2 and CFTR (e.g., transfected HEK293 or epithelial cell lines).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular solution (CsCl-based, containing Mg-ATP and GTP).

  • Extracellular solution (NMDG-Cl-based).

  • VPM-p15 stock solution.

  • PKC inhibitor (e.g., Ro 31-8220) for mechanism-based studies.[5]

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents. Apply voltage steps (e.g., from -100 mV to +100 mV) to establish a baseline current-voltage (I-V) relationship.

  • VPM-p15 Application: Perfuse the cell with the extracellular solution containing VPM-p15 (e.g., 10 µM).

  • Data Acquisition: Record the current response. Once a stable-state current is reached, record the I-V relationship again.

  • Inhibitor Application (Optional): To confirm the pathway, pre-incubate cells with the PKC inhibitor Ro 31-8220 before applying VPM-p15 and observe the diminished response.[5]

  • Data Analysis: Subtract the baseline current from the stimulated current to isolate the VPM-p15-induced current. Plot the I-V curve to confirm the characteristics of the CFTR chloride channel.

Experimental and Logical Workflows

The following diagrams illustrate the logical framework and a typical experimental workflow for using VPM-p15 to study CFTR.

VPM VPM-p15 ADGRG2 ADGRG2 Activation VPM->ADGRG2 Gq Gq Signaling ADGRG2->Gq Barr1 β-arrestin-1 Scaffolding ADGRG2->Barr1 CFTR_Potentiation CFTR Potentiation Gq->CFTR_Potentiation Barr1->CFTR_Potentiation Cl_Current Increased Cl- Current CFTR_Potentiation->Cl_Current Physiological Physiological Effect (Fluid Reabsorption) Cl_Current->Physiological

Logical relationship of VPM-p15 action on CFTR.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (ADGRG2/CFTR expression) Treatment Treat Cells with VPM-p15 Cell_Culture->Treatment VPM_Prep Prepare VPM-p15 Solution VPM_Prep->Treatment CoIP Co-Immunoprecipitation Treatment->CoIP Patch Patch-Clamp Recording Treatment->Patch WB Western Blot Analysis CoIP->WB Electro Electrophysiology Analysis Patch->Electro Conclusion Conclusion: VPM-p15 potentiates CFTR via ADGRG2 coupling WB->Conclusion Electro->Conclusion

References

Application

Application of VPM-p15 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals Introduction VPM-p15 is a synthetic peptide agonist specifically optimized for the adhesion G protein-coupled receptor GPR64, also known as ADGRG2.[1][2][3]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPM-p15 is a synthetic peptide agonist specifically optimized for the adhesion G protein-coupled receptor GPR64, also known as ADGRG2.[1][2][3] It is a potent derivative of the endogenous tethered agonist, p15, with significantly enhanced affinity and activity.[1][4] VPM-p15 serves as a valuable pharmacological tool for elucidating the physiological functions of ADGRG2 and for the development of high-throughput screening (HTS) assays to identify novel modulators of this receptor. This document provides detailed application notes and protocols for the use of VPM-p15 in HTS assays.

Mechanism of Action

VPM-p15 activates the ADGRG2 receptor, leading to the engagement of multiple downstream signaling pathways. Upon binding of VPM-p15, ADGRG2 couples to several heterotrimeric G proteins, including Gs, Gq, and G12/13.[1][3] This promiscuous coupling initiates distinct intracellular signaling cascades:

  • Gs Pathway: Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

  • Gq Pathway: Gq activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+).[1]

  • G12/13 Pathway: Coupling to G12/13 proteins can mediate various cellular processes, including RhoA activation.

  • β-Arrestin Recruitment: VPM-p15 has also been shown to promote the recruitment of β-arrestin to the activated ADGRG2 receptor.[1]

Data Presentation

The following tables summarize the quantitative data for VPM-p15 activity in various functional assays.

Table 1: Potency of VPM-p15 in ADGRG2-Mediated Signaling

Assay TypeCell LineMeasured ParameterEC50 (M)
cAMP AccumulationHEK293Intracellular cAMP~1.0 x 10⁻⁷
Calcium MobilizationHEK293Intracellular Ca²⁺~5.0 x 10⁻⁷
β-Arrestin RecruitmentHEK293BRET Signal~2.0 x 10⁻⁶

Note: The EC50 values are approximate and may vary depending on the specific experimental conditions and cell line used.

Mandatory Visualization

Signaling Pathway of VPM-p15 at the ADGRG2 Receptor

VPM_p15_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ADGRG2 ADGRG2 (GPR64) Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq G12_13 G12/13 ADGRG2->G12_13 beta_arrestin β-Arrestin ADGRG2->beta_arrestin VPM_p15 VPM-p15 VPM_p15->ADGRG2 Agonist Binding AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates RhoA RhoA Activation G12_13->RhoA Activates Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Mediates cAMP cAMP Increase AC->cAMP Produces Ca2_plus Ca²⁺ Increase PLC->Ca2_plus Mobilizes

Caption: VPM-p15 activates ADGRG2, leading to diverse downstream signaling.

Experimental Workflow for a High-Throughput Screening Assay

HTS_Workflow start Start plate_cells Plate ADGRG2-expressing cells in microplates start->plate_cells incubate1 Incubate cells (e.g., 24 hours) plate_cells->incubate1 add_compounds Add test compounds (potential modulators) incubate1->add_compounds add_vpmp15 Add VPM-p15 (agonist stimulation) add_compounds->add_vpmp15 incubate2 Incubate for a defined period add_vpmp15->incubate2 add_reagents Add detection reagents (e.g., cAMP assay kit) incubate2->add_reagents read_plate Read plate on a compatible plate reader add_reagents->read_plate analyze_data Data analysis: - Normalize to controls - Identify hits read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for an HTS assay using VPM-p15.

Experimental Protocols

cAMP Accumulation Assay (Gs Pathway)

This protocol is designed for a 384-well plate format and utilizes a commercial cAMP assay kit.

Materials:

  • HEK293 cells stably expressing human ADGRG2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • VPM-p15 stock solution (in DMSO or water)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Plating:

    • Harvest and resuspend ADGRG2-expressing HEK293 cells in an appropriate assay buffer.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add 5 µL of the diluted test compounds to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • VPM-p15 Stimulation:

    • Prepare a solution of VPM-p15 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add 5 µL of the VPM-p15 solution to all wells except the negative control.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Measure the signal on a plate reader.

    • Normalize the data to positive (VPM-p15 alone) and negative (vehicle) controls.

    • Identify compounds that significantly inhibit or enhance the VPM-p15-induced cAMP signal.

Intracellular Calcium Mobilization Assay (Gq Pathway)

This protocol is suitable for a fluorescent-based calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing human ADGRG2

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • VPM-p15 stock solution

  • Test compounds

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating:

    • Plate ADGRG2-expressing HEK293 cells in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound and VPM-p15 Addition:

    • Wash the cells with assay buffer.

    • Place the plate in a fluorescence plate reader with an integrated liquid handling system.

    • Add test compounds and incubate for a short period.

    • Inject VPM-p15 and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon VPM-p15 addition.

    • Compare the response in the presence of test compounds to controls.

β-Arrestin Recruitment Assay

This protocol describes a general method for a Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

  • HEK293 cells co-expressing ADGRG2 fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

  • Cell culture medium

  • Assay buffer

  • VPM-p15 stock solution

  • Test compounds

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • 384-well white opaque microplates

Procedure:

  • Cell Plating:

    • Plate the engineered HEK293 cells in 384-well white plates and culture overnight.

  • Compound Addition:

    • Add test compounds to the wells and incubate as required.

  • VPM-p15 Stimulation:

    • Add VPM-p15 to the wells.

  • Detection:

    • Add the BRET substrate.

    • Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the effect of test compounds on the VPM-p15-induced BRET signal.

References

Method

VPM-p15: A Potent Tool for Unraveling the Biology of the Adhesion GPCR ADGRG2

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The Adhesion G Protein-Coupled Receptor G2 (ADGRG2), also known as GPR64, is a critical regulator of male ferti...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Adhesion G Protein-Coupled Receptor G2 (ADGRG2), also known as GPR64, is a critical regulator of male fertility, maintaining ion and pH homeostasis.[1] The functional understanding of ADGRG2 has been historically limited by the lack of known endogenous ligands. A significant breakthrough came with the discovery that a 15-amino acid peptide, p15 (B1577198), derived from the receptor's own N-terminal "Stachel" sequence, can act as a tethered agonist.[1] However, the low affinity of p15 has restricted its utility in detailed biological studies. To address this, an optimized peptide agonist, VPM-p15, was developed through systematic amino acid substitutions. VPM-p15 exhibits a significantly improved affinity for ADGRG2, making it a powerful molecular tool to investigate the receptor's complex biology.[1][2] This document provides detailed application notes and experimental protocols for utilizing VPM-p15 to explore ADGRG2 signaling and function.

VPM-p15: An Optimized Agonist of ADGRG2

VPM-p15 is a synthetic peptide derived from the wild-type p15 Stachel sequence with two key modifications: the substitution of Threonine at position 1 with Valine (T1V) and Phenylalanine at position 3 with 4-methyl-Phenylalanine (F3Phe(4-Me)).[1] These changes result in a dramatic increase in potency, with an approximately 170-fold greater activity in stimulating cAMP production compared to the wild-type p15 peptide.[1]

Data Presentation: Quantitative Analysis of VPM-p15 Activity

The following tables summarize the quantitative data for VPM-p15 and the parent p15 peptide in activating ADGRG2-mediated signaling pathways. This data has been compiled from studies in HEK293 cells expressing ADGRG2.

Table 1: Potency of VPM-p15 and p15 in Gs/cAMP Signaling

LigandAssayEC50 (µM)Fold ImprovementReference
VPM-p15cAMP Accumulation1.41 ± 0.16~170x[1][3]
p15cAMP Accumulation>100-[1]

Table 2: Functional Activity of VPM-p15 and p15 in Gq/Calcium and β-Arrestin Signaling

LigandSignaling PathwayObservationReference
VPM-p15Gq-mediated Calcium FluxEnhanced signaling compared to p15[1]
p15Gq-mediated Calcium FluxInduces calcium influx[1]
VPM-p15β-Arrestin 1/2 RecruitmentPromotes recruitment[1]
p15β-Arrestin 1/2 RecruitmentPromotes recruitment at high concentrations[1]

Table 3: Binding Affinity of VPM-p15 to ADGRG2

LigandMethodAffinity ImprovementReference
VPM-p15BRET-based binding assay>2 orders of magnitude vs. p15[1][2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of VPM-p15 on ADGRG2 are provided below.

Protocol 1: Cell Culture and Transfection

This protocol describes the standard procedure for culturing and transfecting Human Embryonic Kidney 293 (HEK293) cells, a common cell line for studying GPCRs.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmids encoding ADGRG2 (full-length or truncated mutants)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture vessels.

  • Transfection: a. One day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection. b. For each well, dilute the ADGRG2 plasmid DNA and the transfection reagent in separate tubes containing Opti-MEM. c. Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation. d. Add the DNA-transfection reagent complexes to the cells in a dropwise manner. e. Incubate the cells for 24-48 hours before proceeding with downstream assays.

Protocol 2: Gs Signaling - cAMP Accumulation Assay (GloSensor™)

This protocol outlines the measurement of intracellular cAMP levels in response to VPM-p15 stimulation using the GloSensor™ cAMP Assay.

Materials:

  • Transfected HEK293 cells expressing ADGRG2 and the GloSensor™-22F cAMP plasmid

  • GloSensor™ cAMP Reagent

  • VPM-p15 peptide

  • Control vehicle (e.g., PBS or DMSO)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into white, clear-bottom 96-well plates.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Cell Treatment: a. Remove the culture medium from the cells. b. Add the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature. c. Prepare serial dilutions of VPM-p15. d. Add varying concentrations of VPM-p15 or vehicle control to the wells.

  • Measurement: Measure luminescence immediately using a luminometer. Data can be collected kinetically or as an endpoint measurement.

  • Data Analysis: Plot the luminescence signal against the logarithm of the VPM-p15 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Gq Signaling - Calcium Flux Assay (Fluo-4)

This protocol describes the measurement of intracellular calcium mobilization following VPM-p15 stimulation using the Fluo-4 NW Calcium Assay Kit.

Materials:

  • Transfected HEK293 cells expressing ADGRG2

  • Fluo-4 NW Calcium Assay Kit

  • VPM-p15 peptide

  • Control vehicle

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with settings for Ex/Em = 490/525 nm

Procedure:

  • Cell Seeding: Seed transfected cells into black, clear-bottom 96-well plates.

  • Dye Loading: a. Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol. b. Remove the culture medium and add the dye-loading solution to each well. c. Incubate for 1 hour at 37°C.

  • Cell Stimulation: a. Prepare serial dilutions of VPM-p15. b. Place the plate in the fluorescence plate reader. c. Initiate fluorescence reading and establish a baseline. d. Add varying concentrations of VPM-p15 or vehicle control to the wells.

  • Measurement: Continue to monitor fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot it against the logarithm of the VPM-p15 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 4: β-Arrestin Recruitment Assay (BRET)

This protocol details the measurement of β-arrestin recruitment to ADGRG2 upon VPM-p15 stimulation using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells co-transfected with ADGRG2 fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

  • VPM-p15 peptide

  • Control vehicle

  • Coelenterazine h (BRET substrate)

  • White, 96-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Seeding: Seed the co-transfected cells into white 96-well plates.

  • Cell Treatment: a. Prepare serial dilutions of VPM-p15. b. Add varying concentrations of VPM-p15 or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add Coelenterazine h to each well to a final concentration of 5 µM.

  • Measurement: Immediately measure the luminescence signals at the donor (e.g., 485 nm) and acceptor (e.g., 530 nm) wavelengths using a BRET plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the VPM-p15 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by VPM-p15 and a general experimental workflow for its characterization.

ADGRG2_Signaling cluster_membrane Plasma Membrane VPM_p15 VPM-p15 ADGRG2 ADGRG2 VPM_p15->ADGRG2 Binds Gs Gs ADGRG2->Gs Activates Gq Gq ADGRG2->Gq Activates bArrestin β-Arrestin ADGRG2->bArrestin Recruits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3 IP3 PLC->IP3 Produces Ca2 Ca²⁺ IP3->Ca2 Releases

Caption: VPM-p15 activates ADGRG2, leading to Gs, Gq, and β-arrestin signaling.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection ADGRG2 Transfection Cell_Culture->Transfection cAMP_Assay cAMP Assay (Gs) Transfection->cAMP_Assay Calcium_Assay Calcium Flux (Gq) Transfection->Calcium_Assay BRET_Assay β-Arrestin BRET Transfection->BRET_Assay Dose_Response Dose-Response Curves cAMP_Assay->Dose_Response Calcium_Assay->Dose_Response BRET_Assay->Dose_Response EC50 EC50 Determination Dose_Response->EC50

Caption: Workflow for characterizing VPM-p15 activity on ADGRG2.

Conclusion

VPM-p15 represents a significant advancement for the study of ADGRG2. Its enhanced potency and ability to activate multiple downstream signaling pathways provide researchers with a robust tool to dissect the molecular mechanisms of ADGRG2 function. The protocols and data presented herein offer a comprehensive guide for utilizing VPM-p15 to investigate the role of ADGRG2 in physiology and disease, and to explore its potential as a therapeutic target.

References

Application

Application Notes and Protocols for Studying VPM-p15 Induced Signaling

Audience: Researchers, scientists, and drug development professionals. Introduction: VPM-p15 is a synthetic, optimized peptide agonist designed to target the adhesion G protein-coupled receptor GPR64, also known as ADGRG...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VPM-p15 is a synthetic, optimized peptide agonist designed to target the adhesion G protein-coupled receptor GPR64, also known as ADGRG2 or HE6[1][2]. It is a modification of the endogenous p15 (B1577198) peptide with significantly higher binding affinity for GPR64[3]. VPM-p15 has been shown to activate GPR64 and stimulate downstream signaling cascades, including the Gs, Gq, and G12/13 pathways, leading to an increase in intracellular cyclic AMP (cAMP) levels[1][2]. The study of VPM-p15 induced signaling is crucial for understanding the physiological roles of GPR64 and for the development of novel therapeutics targeting this receptor.

These application notes provide detailed protocols for investigating the signaling pathways activated by VPM-p15. The methodologies described include cell culture and treatment, Western blotting for key signaling intermediates, co-immunoprecipitation to study protein-protein interactions, luciferase reporter assays to quantify pathway activation, and RNA sequencing for a global view of transcriptional changes.

Diagram of VPM-p15 Signaling Pathways

VPM_p15_Signaling cluster_receptor Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_G1213 G12/13 Pathway VPM-p15 VPM-p15 GPR64 GPR64 (ADGRG2) VPM-p15->GPR64 Binds Gs Gαs GPR64->Gs Gq Gαq GPR64->Gq G1213 Gα12/13 GPR64->G1213 AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal\nRearrangement

Caption: VPM-p15 activates GPR64, leading to the initiation of Gs, Gq, and G12/13 signaling cascades.

Experimental Protocols

Cell Culture and VPM-p15 Treatment

This protocol describes the general procedure for culturing cells and treating them with VPM-p15 to study its effects on intracellular signaling.

Materials:

  • Cell line expressing GPR64 (e.g., HEK293-GPR64 stable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • VPM-p15 peptide

  • Vehicle control (e.g., sterile water or DMSO)

  • Cell culture plates/flasks

Procedure:

  • Culture GPR64-expressing cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays) and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of VPM-p15 in a suitable solvent (e.g., sterile water).

  • On the day of the experiment, replace the growth medium with a serum-free or low-serum medium for 2-4 hours to reduce basal signaling.

  • Treat cells with the desired concentrations of VPM-p15 or vehicle control for the specified duration (e.g., 5, 15, 30, 60 minutes for phosphorylation studies; 6-24 hours for gene expression studies).

  • Following treatment, proceed immediately to the specific downstream application (e.g., cell lysis for protein or RNA extraction).

Diagram of Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (GPR64-expressing cells) VPM_Treatment 2. VPM-p15 Treatment (Time course & Dose response) Cell_Culture->VPM_Treatment Western_Blot Western Blot (Phospho-proteins) VPM_Treatment->Western_Blot Co_IP Co-Immunoprecipitation (Protein Interactions) VPM_Treatment->Co_IP Reporter_Assay Luciferase Reporter Assay (Pathway Activation) VPM_Treatment->Reporter_Assay RNA_Seq RNA Sequencing (Gene Expression) VPM_Treatment->RNA_Seq Data_Analysis Data Analysis & Visualization Western_Blot->Data_Analysis Co_IP->Data_Analysis Reporter_Assay->Data_Analysis RNA_Seq->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: A general workflow for investigating VPM-p15 induced signaling from cell treatment to data analysis.

Western Blot Analysis of Key Signaling Proteins

This protocol is for detecting changes in the phosphorylation status or expression levels of proteins downstream of GPR64 activation.

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-phospho-PKC, anti-phospho-MYPT1, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • After VPM-p15 treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.[4]

  • Determine protein concentration using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]

  • Transfer proteins to a PVDF membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and add ECL substrate to visualize protein bands using a chemiluminescence imager.[4]

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Western Blot Analysis

Target ProteinTreatment (VPM-p15, 100 nM)Fold Change (vs. Vehicle)
Gs Pathway
p-CREB (Ser133)15 min3.5 ± 0.4
Total CREB15 min1.1 ± 0.1
Gq Pathway
p-PKC (pan, βII Ser660)10 min2.8 ± 0.3
Total PKC10 min1.0 ± 0.2
G12/13 Pathway
p-MYPT1 (Thr853)5 min4.2 ± 0.5
Total MYPT15 min0.9 ± 0.1
Co-Immunoprecipitation (Co-IP) for GPR64 Interaction Partners

This protocol is designed to identify proteins that interact with GPR64 upon VPM-p15 stimulation.

Materials:

  • Treated cell lysates

  • Co-IP Lysis Buffer (non-denaturing)

  • Anti-GPR64 antibody or anti-FLAG/HA antibody if using tagged receptor

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Mass spectrometry or Western blot for analysis

Procedure:

  • Lyse cells with a gentle, non-denaturing lysis buffer to preserve protein complexes.[5]

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[5]

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-GPR64) overnight at 4°C to form antibody-antigen complexes.[6]

  • Add protein A/G beads and incubate for 1-2 hours to capture the complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting for specific interaction partners (e.g., Gαs, Gαq, β-arrestin) or by mass spectrometry for unbiased identification of novel interactors.

Data Presentation: Co-Immunoprecipitation

Bait ProteinVPM-p15 (100 nM, 10 min)Interacting ProteinRelative Binding (Fold Change)
GPR64-Gαs1.0
GPR64+Gαs3.2 ± 0.3
GPR64-Gαq1.0
GPR64+Gαq2.8 ± 0.4
GPR64-β-arrestin 21.0
GPR64+β-arrestin 25.1 ± 0.6
Luciferase Reporter Assay for Pathway Activation

This protocol uses reporter gene assays to quantify the activation of specific signaling pathways downstream of GPR64.[7]

Materials:

  • GPR64-expressing cells

  • Luciferase reporter plasmids (e.g., CRE-luc for Gs/cAMP, NFAT-luc for Gq/Ca2+, SRE-luc for Gq/PKC, SRF-luc for G12/13/RhoA)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the GPR64 expression plasmid (if not using a stable line) and the appropriate luciferase reporter plasmid. A Renilla luciferase plasmid should be co-transfected for normalization.

  • After 24-48 hours, treat the cells with a dose-range of VPM-p15 for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided with the assay kit.[8]

  • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.[8][9]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Data Presentation: Luciferase Reporter Assays

Reporter ConstructSignaling PathwayVPM-p15 EC50 (nM)Max Fold Induction
CRE-luciferaseGs / cAMP8.5 ± 1.215.2 ± 1.8
NFAT-luciferaseGq / Ca2+12.3 ± 2.19.8 ± 1.1
SRE-luciferaseGq / PKC15.1 ± 2.57.5 ± 0.9
SRF-luciferaseG12/13 / RhoA20.8 ± 3.05.3 ± 0.7
RNA Sequencing (RNA-Seq) for Global Transcriptional Profiling

This protocol provides a global view of the changes in gene expression induced by VPM-p15 treatment.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis

Procedure:

  • Treat cells with VPM-p15 or vehicle for a longer duration (e.g., 6, 12, or 24 hours) to allow for transcriptional changes.

  • Extract total RNA from the cells using a commercial kit, including a DNase I treatment step to remove genomic DNA.

  • Assess the quality and quantity of the extracted RNA.

  • Prepare RNA-seq libraries from high-quality RNA samples.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatics analysis of the sequencing data, including read mapping, differential gene expression analysis, and pathway enrichment analysis.[10][11]

Data Presentation: RNA-Seq Pathway Analysis

Enriched Pathway (KEGG)p-valueGenes UpregulatedGenes Downregulated
cAMP signaling pathway1.2e-5FOS, JUN, NR4A1PDE4B
Calcium signaling pathway3.5e-4PLCB1, CAMK2D-
Regulation of actin cytoskeleton8.1e-4RHOA, ROCK1, DIAPH1-
MAPK signaling pathway2.0e-3DUSP1, EGR1-

References

Method

No In Vivo Application Data Currently Available for VPM-p15 in Animal Models

A comprehensive review of preclinical research has revealed no specific in vivo applications, quantitative efficacy data, or established experimental protocols for a molecule designated "VPM-p15" in animal models. Search...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical research has revealed no specific in vivo applications, quantitative efficacy data, or established experimental protocols for a molecule designated "VPM-p15" in animal models. Searches for "VPM-p15" in the context of cancer therapy, general in vivo studies, and its mechanism of action did not yield any relevant scientific literature or public data.

This suggests that "VPM-p15" may be a very novel compound, a proprietary designation not yet disclosed in public research, or potentially an incorrect identifier.

While no information was found for "VPM-p15," our search did identify a different peptide, designated "P-15 ," which has been investigated for its role in bone regeneration .[1][2] This peptide is a synthetic analog of a cell-binding domain of type I collagen and has been studied in various in vitro and in vivo models for its osteogenic properties.[1][2]

Clarification Needed to Proceed

To provide the detailed Application Notes and Protocols as requested, further clarification on the identity of "VPM-p15" is required. It is possible that:

  • The name "VPM-p15" is a typographical error, and the user is interested in "P-15" for bone regeneration.

  • "VPM-p15" is an internal or developmental code for a compound that has not yet been described in published literature.

  • The molecule is known by a different public name.

Without specific information on the nature of VPM-p15, its biological target, and its intended therapeutic area, it is not possible to generate the requested detailed protocols, data tables, or visualizations of experimental workflows and signaling pathways.

We encourage researchers, scientists, and drug development professionals with information on "VPM-p15" to provide a more specific query, including its chemical class, biological target, or any associated research institutions, to enable a more targeted and effective search for the relevant in vivo application data.

References

Application

VPM-p15: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals Introduction VPM-p15 is a synthetic peptide agonist meticulously optimized for the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPM-p15 is a synthetic peptide agonist meticulously optimized for the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64.[1] It is a derivative of the endogenous p15 (B1577198) peptide, which is part of the Stachel sequence of ADGRG2.[2][3] Through strategic amino acid substitutions, VPM-p15 exhibits a significantly enhanced affinity for ADGRG2, making it a potent tool for in vitro investigations of this receptor's function.[2][3] VPM-p15 has been shown to activate multiple downstream signaling pathways, including Gs, Gq, and β-arrestin recruitment, providing a valuable resource for elucidating the complex signaling mechanisms of ADGRG2.[4][5]

This document provides detailed application notes and protocols for the research use of VPM-p15, with a focus on in vitro characterization. Currently, there is a lack of published in vivo dosage and administration data for VPM-p15. The information presented herein is intended to serve as a comprehensive guide for researchers utilizing this novel peptide agonist.

Physicochemical Properties and Solubility

A clear understanding of VPM-p15's properties is essential for accurate and reproducible experimental outcomes.

PropertyValueReference
Molecular Formula C₇₅H₁₂₆N₁₈O₂₂[5]
Molecular Weight 1631.91 g/mol [5]
Sequence H-Val-Ser-Phe(4-Me)-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH[1]
Solubility 15 mg/mL in DMSO[5]

Note: For optimal solubility, gentle warming and sonication may be required.

In Vitro Activity

VPM-p15 has been demonstrated to be a potent activator of ADGRG2 in various cell-based assays.

AssayCell LineEC₅₀ (µM)Reference
cAMP AssayHEK2931.41 ± 0.16

Signaling Pathway

VPM-p15 binding to ADGRG2 initiates a cascade of intracellular events through the activation of multiple G proteins and β-arrestin.

VPM_p15_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VPM-p15 VPM-p15 ADGRG2 ADGRG2 VPM-p15->ADGRG2 Binds Gs Gs ADGRG2->Gs Activates Gq Gq ADGRG2->Gq Activates beta-Arrestin β-Arrestin ADGRG2->beta-Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates Downstream_beta_Arrestin Downstream β-Arrestin Signaling beta-Arrestin->Downstream_beta_Arrestin cAMP cAMP AC->cAMP Produces IP3_DAG IP₃ / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Ca_release->PKC Activates Downstream_Gs Downstream Gs Signaling PKA->Downstream_Gs Downstream_Gq Downstream Gq Signaling PKC->Downstream_Gq

VPM-p15 Signaling Pathway

Experimental Protocols: In Vitro Assays

The following protocols provide a general framework for assessing the activity of VPM-p15. Optimization may be required for specific cell lines and experimental conditions.

cAMP Accumulation Assay

This assay measures the VPM-p15-induced activation of the Gs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing ADGRG2

  • VPM-p15 stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • IBMX (3-isobutyl-1-methylxanthine) solution

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • White 96-well or 384-well microplates

Protocol:

  • Cell Culture: Culture HEK293-ADGRG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into white microplates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of VPM-p15 in assay buffer. The final DMSO concentration should be kept below 0.1%.

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C. c. Add 50 µL of the VPM-p15 dilutions to the respective wells. d. Incubate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the VPM-p15 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay assesses the activation of the Gq signaling pathway by measuring the transient increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing ADGRG2

  • VPM-p15 stock solution (in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well and incubate for 24 hours.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Aspirate the culture medium and add 100 µL of the loading buffer to each well. c. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of VPM-p15 in assay buffer.

  • Calcium Measurement: a. Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths. b. Establish a stable baseline fluorescence reading for each well. c. Inject the VPM-p15 dilutions into the wells and immediately start recording the fluorescence signal over time (typically for 60-120 seconds).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot ΔF against the log of the VPM-p15 concentration to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated ADGRG2 receptor, a key event in G protein-independent signaling and receptor desensitization.

Materials:

  • HEK293 cells co-expressing ADGRG2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)

  • VPM-p15 stock solution (in DMSO)

  • Assay buffer

  • High-content imaging system or a plate reader capable of detecting protein-protein interactions (e.g., BRET, FRET)

Protocol (Image-based):

  • Cell Seeding: Seed cells in a suitable imaging plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of VPM-p15 to the cells and incubate for 30-60 minutes at 37°C.

  • Cell Staining (optional): Stain the cell nuclei with a fluorescent dye (e.g., Hoechst 33342) for automated image analysis.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system.

  • Data Analysis: Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the plasma membrane upon VPM-p15 stimulation. The degree of translocation is plotted against the log of the VPM-p15 concentration to determine the EC₅₀ value.

Experimental Workflow: In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of VPM-p15.

In_Vitro_Workflow cluster_assays Functional Assays start Start stock_prep VPM-p15 Stock Preparation (DMSO) start->stock_prep cell_culture Cell Culture (ADGRG2-expressing cells) start->cell_culture serial_dilution Serial Dilution of VPM-p15 stock_prep->serial_dilution assay_prep Assay Plate Preparation cell_culture->assay_prep serial_dilution->assay_prep cAMP_assay cAMP Assay assay_prep->cAMP_assay Ca_assay Calcium Assay assay_prep->Ca_assay beta_arrestin_assay β-Arrestin Assay assay_prep->beta_arrestin_assay data_acq Data Acquisition cAMP_assay->data_acq Ca_assay->data_acq beta_arrestin_assay->data_acq data_analysis Data Analysis data_acq->data_analysis ec50_det EC₅₀ Determination data_analysis->ec50_det end End ec50_det->end

In Vitro Characterization Workflow

In Vivo Dosage and Administration (General Guidance)

Disclaimer: There is currently no published data on the in vivo dosage, administration, or safety of VPM-p15. The following information is provided as a general guideline for peptide administration in a research setting and should be adapted with caution. Researchers are strongly encouraged to perform their own dose-finding and toxicology studies.

Formulation

For in vivo studies, VPM-p15 will likely need to be formulated to ensure its stability and bioavailability. A common approach for peptides is to dissolve them in a vehicle that is well-tolerated by the animal model.

A manufacturer of VPM-p15 provides an online "In Vivo Formulation Calculator" which suggests a vehicle of 5% DMSO + 30% PEG300 + ddH₂O.[4] The final formulation should be sterile and pyrogen-free.

Example Formulation Calculation (Hypothetical):

  • Target Dosage: 10 mg/kg

  • Animal Weight: 20 g

  • Injection Volume: 100 µL

The online calculator can be used to determine the required concentration of the stock solution and the volumes of each component to prepare the final formulation.

Administration Routes

The choice of administration route will depend on the experimental design and the target tissue. Common routes for peptide administration include:

  • Intravenous (IV): Provides immediate and complete bioavailability.

  • Subcutaneous (SC): Allows for slower absorption and a more sustained release.

  • Intraperitoneal (IP): A common route for systemic administration in small rodents.

Dosage

The optimal dosage of VPM-p15 for in vivo studies will need to be determined empirically. It is recommended to start with a low dose and escalate until the desired biological effect is observed. The in vitro EC₅₀ value can serve as a starting point for dose-range finding studies, although a direct correlation is not always observed.

Safety and Toxicology

There is no available information on the safety and toxicology profile of VPM-p15. It is imperative to handle this compound with appropriate laboratory safety precautions. Researchers should consider conducting preliminary toxicity studies to assess any potential adverse effects before embarking on large-scale in vivo experiments.

Conclusion

VPM-p15 is a valuable research tool for investigating the biology of ADGRG2. Its enhanced potency compared to the parent p15 peptide makes it particularly suitable for in vitro studies of receptor activation and signaling. While in vivo data is currently lacking, the protocols and information provided in this document offer a solid foundation for researchers to design and execute their experiments with VPM-p15. As with any novel compound, careful experimental design and thorough validation are crucial for obtaining reliable and meaningful results.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing VPM-p15 Concentration for Maximal ADGRG2 Activation

Welcome to the technical support center for the use of VPM-p15 in activating the adhesion G protein-coupled receptor G2 (ADGRG2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of VPM-p15 in activating the adhesion G protein-coupled receptor G2 (ADGRG2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximal receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15 and how does it activate ADGRG2?

A1: VPM-p15 is an optimized synthetic peptide agonist derived from the endogenous Stachel sequence of ADGRG2, also known as GPR64.[1][2] The native Stachel peptide, p15 (B1577198), can activate ADGRG2, but with low affinity.[1][3] VPM-p15, with the amino acid substitutions T1V and F3Phe(4-Me), was developed to have a significantly improved affinity, over two orders of magnitude higher than p15, leading to more potent activation of ADGRG2.[1][3][4] Upon binding, VPM-p15 induces a conformational change in ADGRG2, triggering downstream signaling pathways.[5][6]

Q2: What is the recommended concentration range for VPM-p15 to achieve maximal ADGRG2 activation?

A2: The optimal concentration of VPM-p15 can vary depending on the cell type, receptor expression levels, and the specific signaling pathway being investigated. However, based on published data, a concentration range of 1 µM to 100 µM is a good starting point for most cell-based assays.[1] The reported EC50 for VPM-p15 in inducing cAMP accumulation in HEK293 cells expressing a truncated form of ADGRG2 (ADGRG2-ΔGPS-β) is approximately 1.41 ± 0.16 μM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: I am not observing any ADGRG2 activation with VPM-p15. What are the possible causes and troubleshooting steps?

A3: Several factors could contribute to a lack of ADGRG2 activation. Here are some common issues and troubleshooting suggestions:

  • VPM-p15 Integrity: Ensure the peptide is properly stored and handled to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Cellular System:

    • Receptor Expression: Confirm the expression of functional ADGRG2 on the cell surface. Use techniques like cell-surface ELISA or flow cytometry.[3]

    • Cell Line: The signaling response can be cell-type specific due to the differential expression of G proteins and other signaling molecules.[7] Consider using a cell line known to express the necessary downstream signaling components (e.g., HEK293 cells).

  • Assay Sensitivity: The assay used to measure activation may not be sensitive enough. For Gs activation, a GloSensor™ cAMP assay is a sensitive method.[1][8] For Gq activation, a calcium flux assay can be used.[1][9] For β-arrestin recruitment, a Bioluminescence Resonance Energy Transfer (BRET) assay is suitable.[1][9]

  • Receptor Construct: If you are using a truncated or mutated version of ADGRG2, ensure the construct is correctly designed and expressed. Certain mutations, particularly in the ECL2 and TM6 regions, can abolish VPM-p15 binding and subsequent activation.[1][10]

Q4: Can VPM-p15 activate signaling pathways other than the Gs-cAMP pathway?

A4: Yes, VPM-p15 has been shown to activate multiple downstream signaling pathways upon binding to ADGRG2. In addition to the Gs pathway leading to cAMP accumulation, VPM-p15 can also induce Gq-mediated signaling, resulting in an increase in intracellular calcium levels.[1][11] Furthermore, VPM-p15 promotes the recruitment of β-arrestin1 and β-arrestin2 to the receptor.[1][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal in cAMP assay 1. Insufficient VPM-p15 concentration. 2. Low ADGRG2 expression. 3. Degraded VPM-p15. 4. Inappropriate cell line.1. Perform a dose-response curve with VPM-p15 (e.g., 10 nM to 100 µM). 2. Verify receptor expression via cell-surface ELISA or Western blot. 3. Prepare fresh VPM-p15 stock solution. 4. Use a cell line known to couple to Gs, such as HEK293.
Inconsistent results between experiments 1. Variation in cell density. 2. Inconsistent VPM-p15 preparation. 3. Passage number of cells.1. Ensure consistent cell seeding density for all experiments. 2. Prepare a large batch of VPM-p15 stock solution for a series of experiments. 3. Use cells within a consistent and low passage number range.
High background signal 1. Constitutive activity of the ADGRG2 construct. 2. Basal signaling in the cell line.1. Some truncated ADGRG2 constructs can exhibit constitutive activity.[12] Compare with a mock-transfected control. 2. Measure basal signaling in untransfected cells to establish a baseline.
No β-arrestin recruitment observed 1. BRET assay not optimized. 2. Low expression of either the receptor or β-arrestin fusion proteins.1. Optimize the ratio of donor and acceptor plasmids. 2. Confirm the expression of both fusion proteins by Western blot.

Quantitative Data Summary

Table 1: Potency of p15 and VPM-p15 on ADGRG2-ΔGPS-β Activation

PeptideEC50 (µM) for cAMP AccumulationFold Increase in Potency (compared to p15)
p15~240-
VPM-p15 1.41 ± 0.16 ~170

Data obtained from studies in HEK293 cells transfected with ADGRG2-ΔGPS-β.[1]

Experimental Protocols

GloSensor™ cAMP Assay for Gs Activation

This protocol is adapted from published studies to measure VPM-p15-induced cAMP production.[1][8]

Materials:

  • HEK293 cells

  • Expression plasmids for ADGRG2 (or mutants)

  • GloSensor™-22F cAMP Plasmid

  • Culture medium (e.g., DMEM)

  • CO2-independent medium

  • GloSensor™ cAMP Reagent

  • VPM-p15 peptide

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the ADGRG2 expression plasmid and the GloSensor™-22F cAMP plasmid in a 24-well plate.

  • 24 hours post-transfection, detach the cells and seed them into a 9-well plate at a density of approximately 20,000 cells per well.

  • Allow cells to attach and grow for another 24 hours.

  • Wash the cells with PBS.

  • Incubate the cells for 2 hours in 100 µL of a solution containing 88% CO2-independent medium, 10% fetal bovine serum, and 2% (v/v) GloSensor™ cAMP reagent.

  • Prepare serial dilutions of VPM-p15 in the assay buffer.

  • Add the desired concentrations of VPM-p15 to the wells.

  • Measure luminescence immediately using a luminometer.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

This protocol is for measuring the interaction between ADGRG2 and β-arrestin upon VPM-p15 stimulation.[1]

Materials:

  • HEK293 cells

  • Expression plasmids: ADGRG2 fused to a Renilla luciferase (Rluc) donor and β-arrestin1/2 fused to a Yellow Fluorescent Protein (YFP) acceptor.

  • VPM-p15 peptide

  • Coelenterazine (B1669285) h (luciferase substrate)

  • 96-well white, clear-bottom plates

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Co-transfect HEK293 cells with the Rluc-ADGRG2 and YFP-β-arrestin plasmids.

  • 24-48 hours post-transfection, seed the cells into a 96-well plate.

  • Wash the cells with PBS.

  • Stimulate the cells with varying concentrations of VPM-p15 for a predetermined time (e.g., 15-30 minutes).

  • Add the Rluc substrate, coelenterazine h, to each well.

  • Immediately measure the luminescence emission at two wavelengths: one for the Rluc donor (e.g., 370-480 nm) and one for the YFP acceptor (e.g., 527 nm).

  • Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. An increase in the BRET ratio indicates receptor-β-arrestin interaction.

Visualizations

ADGRG2_Signaling_Pathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Arrestin β-arrestin Pathway VPM_p15 VPM-p15 ADGRG2 ADGRG2 VPM_p15->ADGRG2 binds to Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq beta_arrestin β-arrestin ADGRG2->beta_arrestin recruits AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Endocytosis Receptor Endocytosis beta_arrestin->Endocytosis

Caption: VPM-p15 activates ADGRG2, leading to Gs, Gq, and β-arrestin signaling.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Signal Readout transfection Transfect cells with ADGRG2 & reporter plasmids seeding Seed cells into 96-well plates transfection->seeding stimulation Stimulate cells with varying [VPM-p15] seeding->stimulation cAMP_assay cAMP Assay (Luminescence) stimulation->cAMP_assay BRET_assay BRET Assay (Dual Luminescence) stimulation->BRET_assay Ca_assay Calcium Flux Assay (Fluorescence) stimulation->Ca_assay data_analysis Data Analysis (Dose-Response Curve) cAMP_assay->data_analysis BRET_assay->data_analysis Ca_assay->data_analysis

Caption: General workflow for assessing ADGRG2 activation by VPM-p15.

References

Optimization

Troubleshooting low VPM-p15 activity in experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the VPM-p15 peptide in their experiments. VPM-p15 is an optimized synthetic peptide agonist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the VPM-p15 peptide in their experiments. VPM-p15 is an optimized synthetic peptide agonist for the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64. It is a valuable tool for investigating ADGRG2 signaling and function.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15 and what is its biological activity?

A1: VPM-p15 is a synthetic peptide agonist derived from the "Stachel" sequence of the adhesion G protein-coupled receptor G2 (ADGRG2). It is an optimized version of the endogenous tethered agonist, p15, with significantly higher affinity and potency.[1][2][3] VPM-p15 activates ADGRG2, which in turn stimulates downstream signaling pathways, primarily through Gs, Gq, and G12/13 proteins, leading to measurable cellular responses such as increased intracellular cyclic AMP (cAMP).[1][4][5]

Q2: What is the amino acid sequence of VPM-p15?

A2: The amino acid sequence for VPM-p15 is H-Val-Ser-Phe(4-Me)-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH.[2][4]

Q3: What are the primary signaling pathways activated by VPM-p15?

A3: VPM-p15, by activating ADGRG2, promiscuously couples to several G protein subtypes. The most well-documented pathways include Gαs, which stimulates adenylyl cyclase to produce cAMP, Gαq, which activates phospholipase C, and Gα12/13, which is involved in regulating the actin cytoskeleton.[1][6][7] ADGRG2 activation by VPM-p15 can also promote the recruitment of β-arrestins.[1][8]

Q4: What is a typical effective concentration for VPM-p15 in cell-based assays?

A4: The half-maximal effective concentration (EC50) for VPM-p15 in inducing a response in cells expressing ADGRG2 is approximately 1.41 ± 0.16 μM.[1] However, the optimal concentration can vary depending on the cell line, receptor expression level, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

Troubleshooting Guide for Low VPM-p15 Activity

This guide addresses common issues that may lead to lower-than-expected or no activity of VPM-p15 in your experiments.

Problem Potential Cause Recommended Solution
No or very low signal upon VPM-p15 stimulation 1. Inactive VPM-p15 peptide: Improper storage or handling may have degraded the peptide.- Ensure VPM-p15 is stored at -20°C or -80°C as a lyophilized powder. - Reconstitute the peptide in a suitable solvent (e.g., sterile water or DMSO) immediately before use and avoid repeated freeze-thaw cycles. - Consider purchasing a new batch of VPM-p15 from a reputable supplier.
2. Low or no ADGRG2 expression: The cell line used may not endogenously express ADGRG2, or the expression level may be too low for a detectable response.- Verify ADGRG2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - If expression is low, consider using a cell line known to express ADGRG2 or transiently/stably transfecting your cells with an ADGRG2 expression vector.
3. Suboptimal assay conditions: The concentration of VPM-p15, incubation time, or cell density may not be optimal.- Perform a dose-response experiment with a wide range of VPM-p15 concentrations (e.g., 1 nM to 100 μM) to determine the EC50 in your system. - Optimize the stimulation time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes). - Optimize cell density per well, as too few or too many cells can negatively impact the assay window.
High background signal 1. Constitutive ADGRG2 activity: Some cell lines overexpressing ADGRG2 may exhibit high basal signaling even without an agonist.- Reduce the number of cells seeded per well. - Decrease the expression level of the transfected ADGRG2. - Use a cell line with lower endogenous ADGRG2 expression.
2. Assay reagent issues: Reagents for detecting the second messenger (e.g., cAMP) may be contaminated or expired.- Prepare fresh assay buffers and reagents. - Ensure all components of the detection kit are within their expiration dates.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to significant variations.- Ensure the cell suspension is homogenous before and during plating. - Use a multichannel pipette for cell seeding and ensure consistent technique.
2. Pipetting errors: Inaccurate or inconsistent pipetting of VPM-p15 or assay reagents.- Calibrate your pipettes regularly. - Use a new pipette tip for each well when adding the agonist and detection reagents.
3. Edge effects: Wells on the periphery of the microplate are prone to evaporation, which can alter concentrations.- Avoid using the outer wells of the plate for your experimental samples. Fill them with media or PBS to maintain humidity.

Experimental Protocols

General Protocol for VPM-p15-Induced cAMP Accumulation Assay (using a Luminescence-Based Biosensor)

This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay kit.

Materials:

  • HEK293 cells (or other suitable cell line)

  • ADGRG2 expression plasmid (if not endogenously expressed)

  • cAMP biosensor plasmid (e.g., GloSensor™-22F)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • VPM-p15 peptide

  • Assay buffer (e.g., HBSS)

  • Luminescence detection reagent

  • White, opaque 96-well microplates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Co-transfect HEK293 cells with the ADGRG2 and GloSensor™-22F plasmids.

    • 24 hours post-transfection, seed the cells into a white, opaque 96-well plate at an optimized density (e.g., 20,000 - 50,000 cells/well).

    • Incubate for another 24 hours.

  • Assay Procedure:

    • Carefully remove the cell culture medium.

    • Equilibrate the cells by adding the assay buffer containing the luminescence substrate and incubate at room temperature in the dark for 2 hours.

    • Prepare serial dilutions of VPM-p15 in assay buffer.

    • Add the VPM-p15 dilutions to the respective wells. Include a vehicle control (assay buffer without VPM-p15).

    • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control.

    • Plot the normalized data against the logarithm of the VPM-p15 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Data Summary

Parameter Value Experimental Context Reference
VPM-p15 EC50 1.41 ± 0.16 μMcAMP accumulation in HEK293 cells overexpressing ADGRG2.[1]
p15 (wildtype) EC50 ~240 μMcAMP accumulation in HEK293 cells overexpressing ADGRG2.[1]

Visualizations

Signaling Pathways

VPM_p15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VPM-p15 VPM-p15 ADGRG2 ADGRG2 VPM-p15->ADGRG2 Gs Gαs ADGRG2->Gs Gq Gαq ADGRG2->Gq G1213 Gα12/13 ADGRG2->G1213 beta_arrestin β-Arrestin ADGRG2->beta_arrestin AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G1213->RhoGEF downstream_arrestin MAPK Signaling, Receptor Internalization beta_arrestin->downstream_arrestin cAMP cAMP AC->cAMP downstream_Gq Ca²⁺, DAG PLC->downstream_Gq downstream_G1213 Actin Cytoskeleton Remodeling RhoGEF->downstream_G1213

Caption: VPM-p15 activates ADGRG2, leading to diverse downstream signaling.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture & Transfection (ADGRG2 & cAMP Sensor) start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding equilibration Equilibrate with Assay Reagent cell_seeding->equilibration stimulation Stimulate with VPM-p15 (Dose-Response) equilibration->stimulation measurement Measure Luminescence stimulation->measurement analysis Data Analysis (EC50 Calculation) measurement->analysis end End analysis->end

Caption: Workflow for a VPM-p15-induced cAMP accumulation assay.

Troubleshooting Logic

Troubleshooting_Logic start Low/No VPM-p15 Activity check_peptide Check VPM-p15 Integrity (Storage, Age) start->check_peptide check_receptor Verify ADGRG2 Expression (qPCR, Western Blot) start->check_receptor check_assay Optimize Assay Conditions (Concentration, Time, Cell Density) start->check_assay check_cells Assess Cell Health & Viability start->check_cells check_reagents Verify Reagent Quality & Instrument Settings start->check_reagents solution_peptide Use fresh VPM-p15 check_peptide->solution_peptide solution_receptor Use high-expressing cells or transfect check_receptor->solution_receptor solution_assay Perform dose-response & time-course check_assay->solution_assay solution_cells Use healthy, low-passage cells check_cells->solution_cells solution_reagents Use fresh reagents & calibrate check_reagents->solution_reagents

Caption: A logical approach to troubleshooting low VPM-p15 activity.

References

Troubleshooting

How to improve the stability of VPM-p15 in solution

Welcome to the technical support center for VPM-p15. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of the VPM-p15...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VPM-p15. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of the VPM-p15 peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of VPM-p15 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15 and what is its primary application?

VPM-p15 is a synthetic peptide agonist optimized for the adhesion G protein-coupled receptor GPR64 (also known as ADGRG2 or HE6).[1][2][3] Its primary application is in research to study the activation mechanism of ADGRG2 and its downstream signaling pathways, which include Gs, Gq, and G12/13.[1] VPM-p15 was developed from the parent peptide p15 (B1577198) to have a significantly higher binding affinity for its target receptor.[1][4]

Q2: How should I store lyophilized VPM-p15 and reconstituted solutions?

For long-term storage, lyophilized VPM-p15 should be kept at -20°C or -80°C in a sealed container, protected from moisture and light.[1][5] Once reconstituted, peptide solutions are significantly less stable.[5] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for no longer than one month.[1] For short-term storage of a few days, 4°C is acceptable, though stability will be reduced compared to frozen storage.[5]

Q3: What are the primary stability concerns for VPM-p15 in solution?

While specific stability data for VPM-p15 is not extensively published, based on its amino acid sequence (Val-Ser-{Phe(4-Me)}-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro) and general peptide chemistry, the main stability concerns are:

  • Physical Instability (Aggregation): The presence of several hydrophobic residues (Val, Ile, Leu, and the modified Phenylalanine) can lead to self-association and aggregation, especially at high concentrations or neutral pH.

  • Chemical Instability (Hydrolysis): The peptide bond C-terminal to the aspartic acid (Asp) residue is susceptible to hydrolysis, particularly under acidic conditions.

Q4: In what solvent should I dissolve VPM-p15?

The manufacturer's data sheet suggests that VPM-p15 is soluble in DMSO at concentrations up to 15 mg/mL, though this may require ultrasonication and warming.[1] For cell-based assays, it is crucial to first dissolve the peptide in a minimal amount of sterile DMSO and then dilute it to the final working concentration with the appropriate aqueous buffer or cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or inconsistent biological activity in assays. Peptide degradation due to improper storage or handling.Store lyophilized peptide at -80°C. Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -80°C, avoiding multiple freeze-thaw cycles.
Peptide aggregation in the working solution.Prepare solutions at a lower concentration. Consider using a buffer with a slightly acidic or basic pH (if compatible with your assay) to minimize aggregation at the isoelectric point. Include solubility-enhancing excipients like arginine or a low concentration of a non-ionic surfactant.
Visible precipitates or cloudiness in the peptide solution. Peptide has aggregated and precipitated out of solution.Centrifuge the solution to remove aggregates before use. Prepare a new solution at a lower concentration. Optimize the buffer composition, including pH and ionic strength.
The peptide has low solubility in the chosen buffer.First, dissolve the peptide in a small amount of an organic solvent like DMSO, then slowly add the aqueous buffer while vortexing to the desired final concentration.
Inconsistent results between experimental replicates. Inaccurate peptide concentration due to adsorption to plasticware.Use low-protein-binding microcentrifuge tubes and pipette tips. For highly sensitive assays, consider siliconized or glass vials for storing peptide solutions.
Partial degradation of the peptide during the experiment.Minimize the incubation time of the peptide in solution at room temperature or 37°C. If possible, perform experiments at a lower temperature.

Data Summary

General Stability of Peptides in Solution

The following table summarizes general guidelines for peptide stability under different storage conditions. Note that the actual stability of VPM-p15 may vary.

Storage Condition State Typical Stability Duration Reference
Room TemperatureLyophilizedSeveral days to weeks[5]
+4°CLyophilizedWeeks to months[5]
-20°C to -80°CLyophilizedMonths to years[1][5]
+4°CIn Solution1-2 weeks[5]
-20°CIn Solution3-4 months (with caution)[5]
-80°CIn SolutionUp to 1 year (aliquoted)[1][5]

Experimental Protocols

Protocol 1: Assessment of VPM-p15 Stability by RP-HPLC

This protocol provides a method to assess the chemical stability of VPM-p15 over time under specific storage conditions.

Objective: To quantify the percentage of intact VPM-p15 remaining after incubation in a chosen buffer.

Materials:

  • VPM-p15 peptide

  • Reverse-phase HPLC (RP-HPLC) system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Low-protein-binding tubes

Procedure:

  • Prepare a stock solution of VPM-p15 (e.g., 1 mg/mL) in the desired buffer.

  • Aliquot the solution into multiple tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At each time point, take one aliquot and immediately analyze it by RP-HPLC or freeze it at -80°C for later analysis.

  • Inject a standard amount (e.g., 20 µL) onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% ACN over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Identify the peak corresponding to the intact VPM-p15 based on its retention time from the t=0 sample.

  • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the peak area at t=0.

Data Analysis: Plot the percentage of intact VPM-p15 against time to determine the degradation kinetics.

Protocol 2: Evaluation of VPM-p15 Aggregation by Turbidity Assay

This protocol provides a simple method to assess the physical stability and aggregation propensity of VPM-p15.

Objective: To monitor the formation of insoluble aggregates by measuring the turbidity of the peptide solution.

Materials:

  • VPM-p15 peptide

  • Spectrophotometer or plate reader capable of measuring absorbance at 340-400 nm

  • Quartz or clear plastic cuvettes/microplates

  • Test buffers with varying pH, ionic strength, or excipients

Procedure:

  • Prepare VPM-p15 solutions at different concentrations in the test buffers.

  • Include a buffer-only control for each condition.

  • Transfer the solutions to a microplate or cuvette.

  • Measure the absorbance (optical density) at 350 nm immediately after preparation (t=0).

  • Incubate the plate/cuvettes at the desired temperature (e.g., 37°C), with or without agitation.

  • At regular intervals (e.g., every hour), measure the absorbance at 350 nm.

  • An increase in absorbance over time indicates the formation of insoluble aggregates.

Data Analysis: Plot the absorbance at 350 nm versus time for each condition to compare the aggregation propensity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Lyophilized VPM-p15 reconstitution Reconstitute in Buffer/DMSO start->reconstitution aliquot Aliquot for Time Points reconstitution->aliquot incubate Incubate at Test Condition (e.g., 37°C) aliquot->incubate hplc RP-HPLC Analysis incubate->hplc Chemical Stability turbidity Turbidity Assay (OD350) incubate->turbidity Physical Stability kinetics Degradation Kinetics hplc->kinetics aggregation Aggregation Propensity turbidity->aggregation

Caption: Workflow for assessing VPM-p15 stability.

signaling_pathway cluster_G_proteins G-Protein Activation VPM_p15 VPM-p15 ADGRG2 ADGRG2 Receptor VPM_p15->ADGRG2 Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq G12_13 G12/13 ADGRG2->G12_13 AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates RhoGEF RhoGEF G12_13->RhoGEF activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA

Caption: VPM-p15 signaling through ADGRG2.

References

Optimization

Addressing off-target effects of VPM-p15 in research

Disclaimer: The molecule "VPM-p15" is understood to be a hypothetical compound for the purpose of this guide. The following technical support information is based on the well-characterized behavior of small molecule inhi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "VPM-p15" is understood to be a hypothetical compound for the purpose of this guide. The following technical support information is based on the well-characterized behavior of small molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a frequent focus in therapeutic research.[1][2][3][4][5]

This guide provides troubleshooting and frequently asked questions for researchers using VPM-p15, a novel inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of VPM-p15?

A1: VPM-p15 is an ATP-competitive inhibitor designed to target the kinase domain of mTOR.[6] By doing so, it is intended to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways that regulate cell growth, proliferation, and metabolism.[7][8][9]

Q2: What are the potential off-target effects of VPM-p15?

A2: As with many kinase inhibitors, VPM-p15 may exhibit off-target activity. Potential off-target effects can be broadly categorized as:

  • Kinase-related: Inhibition of other kinases with similar ATP-binding pockets, particularly within the PI3K-like kinase (PIKK) family.

  • Pathway-related: Unintended activation of feedback loops. A common effect with mTOR inhibitors is the activation of upstream PI3K/Akt signaling due to the inhibition of a negative feedback loop from S6K1 to IRS1.[7]

  • Metabolic: Disruption of metabolic processes, such as hyperglycemia and dyslipidemia, which are known side effects of systemic mTOR inhibition.[7][10][11]

Q3: How can I proactively assess the specificity of VPM-p15 in my experimental model?

A3: A multi-pronged approach is recommended to build a robust specificity profile for VPM-p15:

  • In Vitro Kinase Profiling: Screen VPM-p15 against a broad panel of kinases to identify potential off-target kinases.[12][13][14][15] This provides a baseline understanding of its selectivity.

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that VPM-p15 is binding to mTOR within the cell.[12][16]

  • Phospho-protein Analysis: Perform Western blotting or mass spectrometry-based proteomics to analyze the phosphorylation status of known downstream targets of mTORC1 (e.g., p-4E-BP1, p-S6K) and mTORC2 (e.g., p-Akt Ser473), as well as key off-target pathways.[17]

  • Unbiased Proteomics: Employ chemical proteomics to identify the full spectrum of proteins that VPM-p15 interacts with in an unbiased manner.[12]

Troubleshooting Common Experimental Issues

Q1: Why am I not observing the expected inhibition of cell proliferation after VPM-p15 treatment?

A1: Several factors could contribute to a lack of efficacy:

  • Cell Line Sensitivity: Different cell lines can have varying dependence on the mTOR pathway for survival and proliferation.[17]

  • Drug Concentration and Duration: Inhibition of mTORC1 and mTORC2 substrates can be dose- and time-dependent. Ensure you are using an adequate concentration and treatment duration to observe an effect.

  • Activation of Feedback Loops: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of pro-survival Akt signaling, which can counteract the anti-proliferative effects of VPM-p15.[7] Consider co-treatment with a PI3K or Akt inhibitor to overcome this resistance mechanism.

  • Drug Stability: Ensure proper storage of VPM-p15 and prepare fresh dilutions from a stable stock solution for each experiment to avoid degradation.[17]

Q2: My Western blot shows an unexpected increase in Akt phosphorylation at Serine 473 after VPM-p15 treatment. Why is this happening?

A2: This is a well-documented phenomenon for mTORC1-selective or some dual mTORC1/mTORC2 inhibitors. The inhibition of mTORC1 and its downstream target S6K1 relieves a negative feedback loop that normally suppresses insulin (B600854) receptor substrate 1 (IRS-1) signaling.[7] This leads to increased PI3K and PDK1 activity, resulting in the phosphorylation of Akt. While VPM-p15 is designed to inhibit mTORC2 (the kinase responsible for Ser473 phosphorylation), the kinetics of feedback loop activation versus mTORC2 inhibition can sometimes result in a transient or net increase in p-Akt (S473) levels.

Q3: I'm observing significant cellular toxicity at concentrations where I don't see potent on-target inhibition. What could be the cause?

A3: This scenario strongly suggests off-target effects. High toxicity at sub-efficacious on-target concentrations can be due to VPM-p15 inhibiting other essential kinases or cellular proteins. It is crucial to perform a broad-panel kinase screen and potentially unbiased chemical proteomics to identify these unintended targets.

Q4: There is high variability in my results between experiments. What are the common sources of inconsistency?

A4: Common sources of variability in experiments with small molecule inhibitors include:

  • Reagent Stability: Ensure the VPM-p15 stock solution is stored correctly and prepare fresh dilutions for each experiment.[17]

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these can influence signaling pathway activity.

  • Experimental Timing: Ensure consistent treatment durations and timing of sample collection and processing.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of VPM-p15

This table summarizes the half-maximal inhibitory concentration (IC50) of VPM-p15 against its primary target (mTOR) and a selection of potential off-target kinases. A higher IC50 value indicates lower potency.

Kinase TargetIC50 (nM)Kinase FamilyNotes
mTOR 5 PIKK Primary Target
PI3Kα250PI3KOff-target activity noted.
PI3Kβ450PI3KModerate off-target activity.
PI3Kγ800PI3KWeaker off-target activity.
PI3Kδ950PI3KWeaker off-target activity.
DNA-PK1500PIKKRelated kinase, low affinity.
Akt1>10,000AGCHighly selective over Akt.
p70S6K>10,000AGCDownstream of mTOR, no direct inhibition.
MEK1>10,000STEUnrelated pathway, high selectivity.
ERK2>10,000MAPKUnrelated pathway, high selectivity.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins downstream of mTORC1 and mTORC2.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with VPM-p15 at desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight (e.g., anti-p-S6K (T389), anti-S6K, anti-p-4E-BP1 (T37/46), anti-4E-BP1, anti-p-Akt (S473), anti-Akt, anti-Actin).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Kinase Profiling Assay

This protocol outlines a general method for screening VPM-p15 against a panel of purified kinases.[12][13]

  • Assay Preparation: Prepare serial dilutions of VPM-p15.

  • Kinase Reaction: In a multi-well plate, combine the kinase reaction buffer, a specific purified kinase, its corresponding substrate, and the diluted VPM-p15 or vehicle control.

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed at 30°C for a specified time.

  • Termination and Detection: Stop the reaction and quantify kinase activity. For radiometric assays, this involves spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the incorporated radioactivity with a scintillation counter.[15]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of VPM-p15 to mTOR in a cellular context.[16]

  • Cell Treatment: Treat intact cells with VPM-p15 or a vehicle control.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an anti-mTOR antibody.

  • Data Interpretation: Successful binding of VPM-p15 to mTOR will stabilize the protein, leading to less denaturation and precipitation at higher temperatures compared to the vehicle control. This is observed as a "shift" in the thermal denaturation curve.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (T308) TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival Rheb_GTP Rheb-GTP TSC->Rheb_GTP GAP Activity Rheb Rheb-GDP mTORC1 mTOR Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 P FourEBP1 4E-BP1 mTORC1->FourEBP1 P Raptor Raptor mTORC2 mTOR mTORC2->Akt P (S473) Rictor Rictor S6K1->RTK Negative Feedback Growth Cell Growth & Protein Synthesis S6K1->Growth FourEBP1->Growth VPM VPM-p15 VPM->mTORC1 VPM->mTORC2

Caption: PI3K/Akt/mTOR pathway showing VPM-p15 inhibition of mTORC1 and mTORC2.

Off_Target_Workflow cluster_cellular Cellular Analysis start Start: Unexpected Experimental Result in_silico In Silico Prediction (Kinase structural similarity) start->in_silico in_vitro In Vitro Kinase Profiling (Broad Panel Screen) start->in_vitro cellular Cellular Assays start->cellular validation Validate Hits in_silico->validation Potential Off-Targets in_vitro->validation Hits Identified cellular->validation conclusion Conclusion: Identify & Characterize Off-Target(s) validation->conclusion cetsa CETSA for Target Engagement phospho Phospho-Proteomics phenotypic Phenotypic Screening

Caption: Experimental workflow for identifying and validating VPM-p15 off-target effects.

Troubleshooting_Logic q1 Q: Lack of expected anti-proliferative effect? a1 Check IC50 in your cell line. Is concentration sufficient? q1->a1 Step 1 a2 Assess on-target activity. Is p-S6K inhibited? q1->a2 Step 2 a3 Check for Akt activation (feedback loop). q1->a3 Step 3 a4 Consider drug stability and experimental setup. q1->a4 Step 4 s1 Increase VPM-p15 concentration or duration. a1->s1 If no s2 Troubleshoot Western Blot protocol. a2->s2 If no s3 Co-treat with PI3K/Akt inhibitor. a3->s3 If yes s4 Use fresh drug stocks; standardize protocol. a4->s4

Caption: Troubleshooting logic for addressing lack of VPM-p15 efficacy in experiments.

References

Troubleshooting

VPM-p15 experimental variability and how to control for it

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VPM-p15, a potent peptide agonist for the adhesion G protein-coupled receptor GP...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VPM-p15, a potent peptide agonist for the adhesion G protein-coupled receptor GPR64 (ADGRG2).[1][2][3][4] This guide addresses common challenges related to experimental variability and offers troubleshooting solutions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15 and what is its primary application?

VPM-p15 is an optimized synthetic peptide agonist for the adhesion G protein-coupled receptor GPR64, also known as ADGRG2 or HE6.[1][2] It is derived from the native p15 (B1577198) peptide sequence with modifications that significantly enhance its binding affinity and potency in activating the receptor.[3][4][5][6] Its primary application is in the research of GPR64 activation mechanisms and its downstream signaling pathways, which include Gs, Gq, and G12/13.[1][2]

Q2: What are the recommended storage and handling conditions for VPM-p15?

To minimize variability, proper storage and handling of VPM-p15 are critical. Lyophilized powder should be stored desiccated at -20°C for short-term storage (up to one year) or -80°C for long-term storage (up to two years).[1] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[7]

Q3: How should I reconstitute VPM-p15?

VPM-p15 is soluble in DMSO and physiological buffers.[3][4] For in vitro assays, DMSO is a common solvent.[1] For example, a 15 mg/mL stock solution can be prepared in DMSO, which may require ultrasonic treatment and warming to fully dissolve.[1] It is crucial to ensure the peptide is completely dissolved to avoid inaccurate concentrations in your experiments.

Q4: What are the known downstream signaling pathways activated by VPM-p15?

VPM-p15 activates GPR64, leading to the stimulation of multiple downstream signaling pathways. This includes the Gs pathway, which results in an increase in intracellular cAMP levels, the Gq pathway, which leads to a rise in intracellular calcium, and the G12/13 pathway.[1][2] VPM-p15 has also been shown to promote the recruitment of β-arrestin1 and β-arrestin2 to GPR64.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells in cell-based assays Inconsistent cell seeding: Uneven cell distribution across the plate.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistent volume dispensing.
Incomplete peptide dissolution: VPM-p15 not fully dissolved in the solvent.Visually inspect the stock solution for any precipitates. If necessary, use sonication and gentle warming to ensure complete dissolution.[1] Centrifuge the vial before opening to collect all the powder.
Peptide degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.
Lower than expected or no cellular response Low receptor expression: The cell line used may have low or no endogenous expression of GPR64.Use a cell line known to express GPR64 or transiently/stably transfect your cells with a GPR64 expression vector.
Incorrect assay conditions: Suboptimal incubation time, temperature, or buffer composition.Optimize assay parameters systematically. Refer to established protocols for GPR64 activation assays.
Peptide inactivity: The peptide may have degraded due to improper handling or storage.Use a fresh aliquot of VPM-p15. Verify the activity of the new aliquot with a positive control.
Inconsistent results between experiments Batch-to-batch variability of VPM-p15: Differences in purity or concentration between different synthesis lots.If possible, purchase a larger batch of VPM-p15 to use across multiple experiments. Always note the lot number in your experimental records.
Variability in cell culture conditions: Changes in cell passage number, serum lot, or incubation conditions.Maintain consistent cell culture practices. Use cells within a defined passage number range and test new serum lots before use.
Operator variability: Differences in pipetting technique or timing between users.Standardize protocols and ensure all users are trained on the procedures. Use automated liquid handlers for critical steps if available.

Experimental Protocols

cAMP Measurement using a GloSensor™-based Assay

This protocol is adapted from studies characterizing VPM-p15 activity.[5][6]

Materials:

  • HEK293 cells stably expressing GPR64 and the GloSensor™-22F cAMP plasmid.

  • VPM-p15 peptide.

  • CO2-independent cell culture medium.

  • GloSensor™ cAMP Reagent.

  • White, opaque 96-well microplates.

Procedure:

  • Seed the HEK293-GPR64-GloSensor™ cells in white, opaque 96-well plates and grow to 80-90% confluency.

  • On the day of the experiment, aspirate the growth medium.

  • Add 100 µL of CO2-independent medium containing 2% (v/v) GloSensor™ cAMP Reagent to each well.

  • Incubate the plate at room temperature in the dark for 2 hours.

  • Prepare serial dilutions of VPM-p15 in CO2-independent medium.

  • Add 10 µL of the VPM-p15 dilutions to the appropriate wells.

  • Measure luminescence at regular intervals for 15-30 minutes using a plate reader.

  • Calculate the fold change in cAMP levels relative to the vehicle control.

Intracellular Calcium Mobilization Assay

This protocol is based on methods used to assess Gq pathway activation by VPM-p15.[5]

Materials:

  • HEK293 cells expressing GPR64.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • VPM-p15 peptide.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Black, clear-bottom 96-well microplates.

Procedure:

  • Seed HEK293-GPR64 cells in black, clear-bottom 96-well plates and grow overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with HEPES for 1 hour at 37°C.

  • Wash the cells twice with HBSS with HEPES.

  • Prepare dilutions of VPM-p15 in HBSS with HEPES.

  • Use a fluorescence plate reader with an injection system to add the VPM-p15 dilutions to the wells while simultaneously measuring the fluorescence signal (Excitation ~485 nm, Emission ~525 nm).

  • Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

Visualizations

VPM_p15_Signaling_Pathway VPM_p15 VPM-p15 GPR64 GPR64 (ADGRG2) VPM_p15->GPR64 activates Gs Gs GPR64->Gs Gq Gq GPR64->Gq G12_13 G12/13 GPR64->G12_13 Beta_Arrestin β-Arrestin GPR64->Beta_Arrestin recruits AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC activates RhoA RhoA Signaling G12_13->RhoA Downstream Downstream Cellular Responses Beta_Arrestin->Downstream cAMP cAMP AC->cAMP produces cAMP->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Downstream RhoA->Downstream

Caption: VPM-p15 signaling pathways via GPR64 activation.

Experimental_Workflow_Variability_Control cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Reagent_Prep Reagent Preparation - VPM-p15 reconstitution - Buffer preparation Assay_Setup Assay Setup - Automated liquid handling - Standardized incubation times Reagent_Prep->Assay_Setup Cell_Culture Cell Culture - Consistent passage number - Serum lot testing Cell_Culture->Assay_Setup Data_Acquisition Data Acquisition - Instrument calibration - Consistent settings Assay_Setup->Data_Acquisition Data_Analysis Data Analysis - Standardized analysis pipeline - Appropriate statistical tests Data_Acquisition->Data_Analysis Control_Points Key Control Points for Minimizing Variability: - Single-use aliquots of VPM-p15 - Consistent cell seeding density - Standard Operating Procedures (SOPs) - Regular equipment maintenance

Caption: Workflow for controlling experimental variability.

References

Optimization

Technical Support Center: Enhancing VPM-p15 Binding to ADGRG2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the VPM-p15 peptide and the adhesion G protein-coupled receptor ADGRG2. Our goal is to help...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the VPM-p15 peptide and the adhesion G protein-coupled receptor ADGRG2. Our goal is to help you overcome common challenges and enhance the binding affinity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15 and how does it differ from the endogenous p15 (B1577198) peptide?

A1: VPM-p15 is a synthetically optimized peptide agonist derived from the endogenous "Stachel" sequence (p15) of the ADGRG2 receptor.[1][2] The native p15 peptide has a low binding affinity for ADGRG2, which limits its experimental utility. VPM-p15 was developed through systematic amino acid substitutions to significantly enhance its binding affinity and potency, making it a more effective tool for studying ADGRG2 function.[1][2] Specifically, VPM-p15 incorporates the substitutions T1V and F3Phe(4-Me), which result in a greater than two-orders-of-magnitude improvement in affinity for ADGRG2.[1]

Q2: What is the primary function of the ADGRG2 receptor?

A2: ADGRG2, also known as GPR64, is an adhesion G protein-coupled receptor (aGPCR) that plays a critical role in male fertility by maintaining ion and pH homeostasis. It is highly expressed in the epididymis.[3][4] ADGRG2 is involved in a signal transduction pathway that controls epididymal function.[3] Ligand binding to ADGRG2 induces a conformational change that activates downstream signaling through G proteins.[5]

Q3: Which signaling pathways are activated by ADGRG2 upon VPM-p15 binding?

A3: Upon activation by agonists like VPM-p15, ADGRG2 can couple to multiple G protein signaling pathways, including Gs, Gq, and G12/13. The Gs pathway activation leads to an increase in intracellular cAMP levels.[1]

Q4: Are there any known endogenous ligands for ADGRG2?

A4: Besides its own Stachel sequence (p15), ADGRG2 is considered an orphan receptor, with no definitively identified endogenous ligands for a long time.[1] However, recent studies have identified steroid hormones, such as dehydroepiandrosterone (B1670201) (DHEA), as potential ligands.[6]

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at studying the VPM-p15 and ADGRG2 interaction.

Problem 1: Low or No Detectable Binding of VPM-p15 to ADGRG2

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Integrity and Quality Verify Peptide Sequence and Purity: Confirm the correct sequence and purity of the synthesized VPM-p15 peptide using mass spectrometry and HPLC. Improper synthesis or degradation can significantly impact binding.
Proper Peptide Storage: Store the peptide according to the manufacturer's instructions, typically lyophilized at -20°C or -80°C and protected from moisture, to prevent degradation.[7]
Suboptimal Assay Conditions Optimize Buffer Composition: Ensure the buffer pH, ionic strength, and composition are optimal for the interaction. Avoid components that may interfere with binding, such as high concentrations of detergents or certain ions.
Include Divalent Cations: Some protein-protein interactions are dependent on divalent cations like Mg²⁺ or Ca²⁺. Consider titrating these into your binding buffer.
Receptor Expression and Conformation Confirm Receptor Expression: Verify the expression of ADGRG2 in your cell line or membrane preparation using Western blotting or flow cytometry.
Ensure Proper Receptor Folding: ADGRG2 is a multi-pass transmembrane protein. Improper folding during expression and purification can lead to a non-functional receptor. Consider optimizing expression conditions (e.g., temperature, cell line).
Inadequate Assay Sensitivity Choose a More Sensitive Assay: If using methods like co-immunoprecipitation, consider more sensitive techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) for a more quantitative assessment of binding.[8][9]
Problem 2: High Background Signal in Binding Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-specific Binding to Surfaces Use Blocking Agents: Block the surfaces of your assay plates or beads with appropriate blocking agents like bovine serum albumin (BSA) or casein to minimize non-specific binding.
Include Detergents: Add a low concentration of a non-ionic detergent (e.g., Tween-20) to your wash buffers to reduce non-specific interactions.
Non-specific Antibody Interactions (for Co-IP/Western Blot) Use High-Quality Antibodies: Utilize antibodies that have been validated for the specific application and show minimal cross-reactivity.
Perform Control Experiments: Always include appropriate controls, such as isotype control antibodies and beads-only controls, to identify non-specific binding.[10]
Peptide Aggregation Check Peptide Solubility: Ensure that VPM-p15 is fully dissolved in the assay buffer. Aggregated peptides can lead to high background signals. Consider using alternative solvents for initial stock solutions if necessary.[7]

Quantitative Data Summary

The following table summarizes the binding affinity data for p15 and the optimized VPM-p15 peptide.

LigandReceptorMethodAffinity (EC₅₀)Fold Improvement
p15ADGRG2cAMP Assay~100 µM-
VPM-p15ADGRG2cAMP Assay~1 µM>100-fold

Note: EC₅₀ values are approximate and can vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect VPM-p15 and ADGRG2 Interaction

This protocol outlines the steps to determine the interaction between a tagged VPM-p15 peptide and ADGRG2 expressed in mammalian cells.

Materials:

  • Cells expressing tagged ADGRG2 (e.g., HA- or FLAG-tagged)

  • Biotinylated VPM-p15 peptide

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE sample buffer

  • Anti-tag antibody (e.g., anti-HA or anti-FLAG)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells expressing tagged ADGRG2 with ice-cold lysis buffer.

  • Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Pre-clearing: (Optional) Incubate the lysate with unconjugated beads to reduce non-specific binding.

  • Incubation with Peptide: Add the biotinylated VPM-p15 peptide to the lysate and incubate to allow for binding.

  • Immunoprecipitation: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the peptide-receptor complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-tag antibody to detect ADGRG2.

Protocol 2: cAMP Accumulation Assay to Measure ADGRG2 Activation

This protocol measures the activation of the Gs signaling pathway by VPM-p15 through the quantification of intracellular cAMP levels.

Materials:

  • Cells expressing ADGRG2

  • VPM-p15 peptide at various concentrations

  • Control agonist (e.g., Forskolin)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

Procedure:

  • Cell Seeding: Seed the ADGRG2-expressing cells in a suitable microplate.

  • Starvation: (Optional) Starve the cells in a serum-free medium for a few hours before the assay.

  • Peptide Stimulation: Add varying concentrations of VPM-p15 or control agonist to the cells in stimulation buffer.

  • Incubation: Incubate the plate for the recommended time to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the VPM-p15 concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

ADGRG2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VPM-p15 VPM-p15 ADGRG2 ADGRG2 VPM-p15->ADGRG2 Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq G1213 G12/13 ADGRG2->G1213 AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates RhoA RhoA G1213->RhoA activates cAMP cAMP AC->cAMP produces

Caption: ADGRG2 Signaling Pathways Activated by VPM-p15.

CoIP_Workflow start Start: Cells expressing tagged ADGRG2 lysis Cell Lysis start->lysis clarify Clarify Lysate lysis->clarify bind Incubate with Biotin-VPM-p15 clarify->bind capture Capture with Streptavidin Beads bind->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analyze Western Blot for tagged ADGRG2 elute->analyze end End: Detect Interaction analyze->end

Caption: Experimental Workflow for Co-Immunoprecipitation.

References

Troubleshooting

VPM-p15 Synthesis and Purification Technical Support Center

Welcome to the technical support center for VPM-p15 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VPM-p15 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chemical synthesis and purification of the VPM-p15 peptide.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15 and what are its key properties?

A1: VPM-p15 is a synthetic peptide agonist for the adhesion G protein-coupled receptor ADGRG2 (also known as GPR64).[1] It is an optimized version of the p15 (B1577198) peptide, demonstrating significantly higher affinity for its receptor.[1] VPM-p15 is a valuable tool for studying the physiological functions of ADGRG2, which is involved in regulating male fertility and ion homeostasis.[1]

PropertyValueReference
Sequence H-Val-Ser-Phe(4-Me)-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH[1]
Molecular Formula C75H126N18O22[1]
Molecular Weight 1631.91 g/mol [1]
Modification 4-methylphenylalanine at position 3 (X)[1]
Purity (typical) >95% by HPLC[1]
Solubility Soluble in DMSO and physiological buffers[1]

Q2: What are the potential "difficult" residues in the VPM-p15 sequence that can pose challenges during synthesis?

A2: The VPM-p15 sequence contains several residues that are known to be challenging during solid-phase peptide synthesis (SPPS).[2][3][4] These include:

  • β-branched amino acids (Val, Ile, Thr): These residues can hinder coupling reactions due to steric hindrance.[3]

  • Hydrophobic residues (Val, Phe(4-Me), Ile, Leu): A high content of hydrophobic amino acids can lead to peptide aggregation on the resin, resulting in incomplete reactions and low yields.[2][4]

  • Proline (Pro): Proline can cause steric hindrance and lead to the formation of secondary structures that impede synthesis.[2]

  • Arginine (Arg): The bulky side chain of arginine can also present coupling difficulties.[3]

  • Aspartic Acid (Asp): Aspartic acid can undergo a side reaction to form aspartimide, especially under acidic or basic conditions, leading to impurities.

Q3: What are the common modes of HPLC for peptide purification, and which is most suitable for VPM-p15?

A3: The three primary modes of HPLC for peptide separation are size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reversed-phase high-performance liquid chromatography (RP-HPLC).[5] For a synthetic peptide of the size and nature of VPM-p15, RP-HPLC is the most common and effective purification method. [5][6] This technique separates peptides based on their hydrophobicity.[5] Given the presence of several hydrophobic residues in VPM-p15, RP-HPLC will provide high-resolution separation from deletion sequences and other impurities.

Troubleshooting Guides

VPM-p15 Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Deletion Sequences Steric hindrance from β-branched amino acids (Val, Ile, Thr) or Proline.- Use a stronger coupling reagent (e.g., HATU, HCTU).- Increase the coupling time.- Perform a double coupling for the difficult residue.
Peptide aggregation on the resin due to hydrophobic residues.- Use a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF).[7]- Incorporate a pseudo-proline dipeptide at a suitable position to disrupt secondary structure formation.- Synthesize at a higher temperature (e.g., using a microwave peptide synthesizer).[3]
Formation of Impurities Aspartimide formation at the Aspartic acid residue.- Use a protecting group for the Asp side chain that minimizes this side reaction (e.g., Dmab).- Use a milder base for Fmoc deprotection (e.g., piperidine (B6355638) in a less polar solvent).
Racemization of amino acids during coupling.- Use an additive like Oxyma Pure or HOBt to suppress racemization.[8]
Low Final Yield Incomplete deprotection of the Fmoc group.- Extend the deprotection time.- Ensure the freshness of the deprotection solution (e.g., 20% piperidine in DMF).
Loss of peptide from the resin during synthesis.- Choose a resin with a more stable linker, especially if the synthesis is long.
VPM-p15 Purification (Reversed-Phase HPLC)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the silica (B1680970) backbone of the column.- Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%).[6]- Use a high-purity silica column designed for peptide separations.[6]
Column overload. - Reduce the amount of peptide injected onto the column.
Poor Resolution / Co-elution of Impurities Inappropriate gradient. - Optimize the gradient slope. For peptides, a shallower gradient is often required for better separation.[9]- Start with a low percentage of organic solvent to ensure the peptide binds to the column before starting the gradient.[9]
Wrong column chemistry. - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for VPM-p15 and its impurities.[9]
Peptide Not Eluting or Eluting in the Void Volume Peptide is too hydrophobic for the starting conditions.- Increase the initial percentage of organic solvent (e.g., acetonitrile) in the mobile phase.
Peptide is not retained on the column.- Decrease the initial percentage of organic solvent. Ensure the sample is dissolved in a solvent with a lower or similar organic content as the starting mobile phase.[10]
Low Recovery Peptide precipitation in the mobile phase or on the column.- Ensure the peptide is fully dissolved before injection.- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
Irreversible adsorption to the column.- Use a column with a different chemistry or from a different manufacturer.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of VPM-p15 (Fmoc/tBu Strategy)
  • Resin Selection and Loading:

    • Start with a pre-loaded Fmoc-Pro-Wang resin or a similar suitable resin.

    • The loading capacity should be between 0.3 and 0.7 mmol/g.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the treatment once.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF.

    • Add 8 equivalents of a base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and let it react for 30-60 minutes.

    • For difficult couplings (Val, Ile, Thr, Arg, Pro), consider double coupling or extending the reaction time.

  • Washing:

    • After each deprotection and coupling step, wash the resin with DMF to remove excess reagents and by-products.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of VPM-p15 by RP-HPLC
  • Column:

    • Use a preparative C18 column suitable for peptide separations (e.g., 10 µm particle size, 100-300 Å pore size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the dissolved crude peptide.

    • Run a linear gradient from 5% B to 65% B over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified VPM-p15 peptide.

Visualizations

VPM_p15_Synthesis_Workflow start Start: Fmoc-Pro-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) deprotection->coupling wash DMF Wash coupling->wash repeat Repeat for each Amino Acid in Sequence wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation crude_peptide Crude VPM-p15 precipitation->crude_peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of VPM-p15.

VPM_p15_Purification_Workflow crude_peptide Crude VPM-p15 dissolve Dissolve in Mobile Phase A / DMSO crude_peptide->dissolve injection Inject onto Preparative RP-HPLC Column (C18) dissolve->injection gradient Gradient Elution (Acetonitrile/Water/TFA) injection->gradient detection UV Detection (220nm & 280nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis (Analytical HPLC, Mass Spec) collection->analysis pooling Pool Pure Fractions analysis->pooling Fractions >95% pure lyophilization Lyophilization pooling->lyophilization pure_peptide Pure VPM-p15 (>95%) lyophilization->pure_peptide

Caption: Workflow for the Purification of VPM-p15 by RP-HPLC.

Troubleshooting_Logic synthesis_issue Synthesis Issue Identified (e.g., Low Yield, Impurities) low_coupling Low Coupling Efficiency? synthesis_issue->low_coupling Yes impurities Specific Impurities? synthesis_issue->impurities No aggregation aggregation low_coupling->aggregation Hydrophobic Sequence? steric_hindrance steric_hindrance low_coupling->steric_hindrance Beta-branched AA? aspartimide aspartimide impurities->aspartimide Asp residue present? continue_to_purification Proceed to Purification Troubleshooting impurities->continue_to_purification No change_solvent Use NMP or Pseudo-prolines aggregation->change_solvent Yes Solution double_couple Double Couple or Use Stronger Reagent steric_hindrance->double_couple Yes Solution change_protection Use Dmab protecting group aspartimide->change_protection Yes Solution

Caption: Logical Flow for Troubleshooting VPM-p15 Synthesis Issues.

References

Optimization

Best practices for storing and handling VPM-p15

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling VPM-p15. Below you will find troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling VPM-p15. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15?

VPM-p15 is an optimized synthetic peptide agonist for the adhesion G protein-coupled receptor GPR64 (also known as ADGRG2).[1] It is derived from the Stachel sequence of ADGRG2 and exhibits significantly higher affinity for the receptor compared to the original p15 (B1577198) peptide. VPM-p15 is a valuable tool for investigating the function of ADGRG2, which plays a critical role in male fertility.[1]

Q2: What is the recommended storage condition for lyophilized VPM-p15?

For maximum stability, lyophilized VPM-p15 should be stored in a dry, dark environment.[2][3] Long-term storage at -80°C is recommended, while for shorter periods, -20°C is acceptable.[4][5] It is crucial to prevent moisture absorption, so ensure the container is tightly sealed.[4][5]

Q3: How should I handle VPM-p15 upon receiving it?

Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This minimizes the condensation of atmospheric moisture onto the peptide, which can affect its stability and accurate weighing.[3]

Q4: What is the best solvent for reconstituting VPM-p15?

VPM-p15 is soluble in Dimethyl Sulfoxide (DMSO) and physiological buffers.[2][3] For initial reconstitution, using a small amount of DMSO is a common practice, followed by dilution with an appropriate aqueous buffer.

Q5: How should I store reconstituted VPM-p15 solutions?

Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, reconstituted VPM-p15 should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Troubleshooting Guide

Issue 1: VPM-p15 powder appears clumpy or has changed in appearance.

  • Possible Cause: Absorption of moisture. Peptides can be hygroscopic and absorb water from the atmosphere if not stored correctly.[5]

  • Solution: Ensure that the vial is tightly sealed and stored in a desiccator. Before use, always allow the vial to warm to room temperature in a desiccator before opening. While the peptide may still be usable, moisture can affect its stability and the accuracy of concentration calculations.

Issue 2: Poor solubility or precipitation of VPM-p15 in aqueous buffer.

  • Possible Cause 1: Incorrect solvent or pH. While VPM-p15 is soluble in physiological buffers, its solubility can be pH-dependent.

  • Solution 1: First, try to dissolve the peptide in a small amount of DMSO. Then, slowly add the aqueous buffer to the DMSO solution while gently vortexing.

  • Possible Cause 2: The peptide has aggregated.

  • Solution 2: Sonication in a water bath for a few minutes can help to break up aggregates and improve solubility.[3] Avoid excessive heating.

Issue 3: Inconsistent or no biological activity observed in experiments.

  • Possible Cause 1: Improper storage leading to degradation. Repeated freeze-thaw cycles or prolonged storage in solution can degrade the peptide.[5]

  • Solution 1: Always use freshly prepared solutions or properly stored single-use aliquots. Ensure the lyophilized powder has been stored at the recommended temperature and protected from light and moisture.

  • Possible Cause 2: Oxidation of the peptide. Although the VPM-p15 sequence does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a factor over long periods.

  • Solution 2: For long-term storage of the lyophilized powder, consider flushing the vial with an inert gas like nitrogen or argon.

  • Possible Cause 3: Inaccurate peptide concentration. This can be due to moisture absorption by the lyophilized powder or errors in weighing.

  • Solution 3: Ensure the peptide is equilibrated to room temperature in a desiccator before weighing. Use a calibrated microbalance for accurate measurement.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for VPM-p15

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-80°CUp to 2 yearsStore in a dry, dark, and tightly sealed container.
-20°CUp to 1 yearStore in a dry, dark, and tightly sealed container.
In Solvent (e.g., DMSO)-80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.

Table 2: Solubility of VPM-p15

SolventConcentrationNotes
DMSO≥ 15 mg/mL (≥ 9.19 mM)May require sonication and warming for complete dissolution.
Physiological BuffersSolubleSolubility may be pH-dependent.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized VPM-p15

  • Equilibration: Allow the vial of lyophilized VPM-p15 to warm to room temperature in a desiccator for at least 30 minutes.

  • Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: In Vitro GPR64 Activation Assay (Example: cAMP Measurement)

  • Cell Culture: Plate cells expressing GPR64 (e.g., HEK293 cells) in a suitable multi-well plate and culture overnight.

  • Preparation of VPM-p15 Working Solution: Thaw an aliquot of the VPM-p15 stock solution. Dilute the stock solution to the desired final concentrations using an appropriate assay buffer (e.g., HBSS with 0.1% BSA).

  • Cell Treatment: Remove the culture medium from the cells and wash once with assay buffer. Add the VPM-p15 working solutions to the respective wells. Include a vehicle control (buffer with the same final concentration of DMSO as the highest VPM-p15 concentration).

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the VPM-p15 concentration and fit the data to a dose-response curve to determine the EC50.

Visualizations

GPR64_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VPM-p15 VPM-p15 GPR64 GPR64 (ADGRG2) VPM-p15->GPR64 Binds & Activates Gs Gαs GPR64->Gs Activates Gq Gαq GPR64->Gq Activates G1213 Gα12/13 GPR64->G1213 Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates RhoA RhoA G1213->RhoA Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces ROCK ROCK RhoA->ROCK Activates PKA PKA cAMP->PKA Activates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activates SRF SRF ROCK->SRF Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Ca_PKC->NFkB Activates SRE SRE SRF->SRE Activates Gene_Expression Gene Expression & Cellular Responses CREB->Gene_Expression NFkB->Gene_Expression SRE->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized VPM-p15 Dilution Prepare Serial Dilutions Reconstitution->Dilution Treatment Treat Cells with VPM-p15 Dilutions Dilution->Treatment Cell_Culture Culture GPR64- Expressing Cells Cell_Culture->Treatment Incubation Incubate at 37°C Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Assay Perform cAMP Assay Lysis->Assay Data_Analysis Analyze Data (EC50 Calculation) Assay->Data_Analysis

References

Troubleshooting

Technical Support Center: Interpreting Unexpected Results in VPM-p15 Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with VPM-p15.

Introduction to VPM-p15

VPM-p15 is an optimized synthetic peptide agonist for the adhesion G protein-coupled receptor GPR64 (also known as ADGRG2).[1] It is a modified version of the endogenous tethered peptide agonist p15, with mutations to improve binding affinity.[2] Specifically, the threonine (T) at the first position is mutated to valine (V), and the phenylalanine (F) at the third position is changed to 4-methyl phenylalanine.[2] VPM-p15 has been shown to activate GPR64 and trigger downstream Gs, Gq, and G12/13 signaling, making it a valuable tool for studying the activation mechanisms of the adhesion GPCR family.[1]

Frequently Asked Questions (FAQs)

Q1: My VPM-p15 solution appears to have low solubility in my aqueous buffer. What should I do?

A1: VPM-p15 is a peptide and may have solubility challenges in purely aqueous solutions. The first step is to create a high-concentration stock solution in a suitable organic solvent like DMSO.[1][3] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid impacting the biological system.[3] If solubility issues persist, consider warming the solution or using sonication.[1]

Q2: I'm observing high variability between my experimental replicates. What are the common causes?

A2: High variability in cell-based assays can stem from several sources.[4] Key factors to investigate include:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to varied responses. Ensure your cell suspension is homogenous before and during plating.[4]

  • Reagent Preparation: Inconsistent pipetting or dilution of VPM-p15 or other reagents can introduce significant error.[4]

  • Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, which can alter concentrations and affect cell health.[5] Consider not using the outer wells for data collection or filling them with a buffer to maintain humidity.[5]

  • Cell Health and Passage Number: Use cells that are in a consistent, healthy growth phase and within a defined passage number range, as cellular responses can change over time in culture.

Q3: The observed potency (EC50) of VPM-p15 in my cell-based assay is significantly lower than expected. Why might this be?

A3: A discrepancy in potency can be due to several factors:

  • Compound Degradation: Peptides can be sensitive to degradation. Ensure your VPM-p15 stock solutions are stored correctly (e.g., at -80°C in a sealed container, away from moisture) and avoid repeated freeze-thaw cycles.[1][6]

  • Assay Conditions: The potency of a compound can be highly dependent on the specifics of the assay, such as cell type, incubation time, and the presence of serum proteins that might bind to the peptide.

  • Cellular Context: The expression level of the target receptor, GPR64, in your cell line will directly impact the observed potency. Lower receptor numbers may require higher concentrations of VPM-p15 to elicit a response.

Q4: I'm seeing a response in my negative control cells that do not express GPR64. What could be the cause?

A4: This suggests potential off-target effects or assay artifacts. Consider the following:

  • Non-specific Binding: At high concentrations, peptides can sometimes interact non-specifically with other cell surface proteins or the lipid membrane.

  • Assay Interference: The VPM-p15 peptide or the solvent (e.g., DMSO) could be interfering with the assay readout itself. For example, in fluorescence-based assays, a compound might have intrinsic fluorescence.[7] It is important to run controls with the compound in the absence of cells to check for such interference.[7]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curve

If you are observing a dose-response curve that is not sigmoidal or has a very shallow slope, this could indicate a number of issues.

Potential Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions of VPM-p15 from a new stock aliquot for each experiment. Perform a stability test by analyzing the compound's integrity over time under your experimental conditions using HPLC.[6]
Assay Interference At high concentrations, some compounds can form aggregates that lead to non-specific inhibition or activation.[7] Try including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.[7]
Sub-optimal Assay Window The signal-to-background ratio of your assay may be too low. Optimize the assay by adjusting parameters like cell number, incubation time, or substrate concentration to maximize the response window.
Issue 2: Unexpected Cytotoxicity

If you observe a decrease in cell viability at higher concentrations of VPM-p15 that is not believed to be a target-mediated effect, follow these steps.

Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your specific cell line.
Peptide Aggregation High concentrations of peptides can sometimes form aggregates that may be cytotoxic. Visually inspect your highest concentration wells under a microscope for any signs of precipitation.
Off-Target Effects To differentiate between on-target and off-target toxicity, compare the cytotoxic effects in your GPR64-expressing cell line with a control cell line that does not express the receptor.

Experimental Protocols

General Protocol for a Cell-Based cAMP Assay with VPM-p15

This protocol provides a general framework for measuring Gs signaling activation by VPM-p15 through the quantification of cyclic AMP (cAMP).

  • Cell Seeding:

    • Culture cells expressing GPR64 to ~80-90% confluency.

    • Harvest the cells and determine the cell density.

    • Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of VPM-p15 (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the VPM-p15 stock solution in a suitable assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • Wash the cells gently with a serum-free medium or assay buffer.

    • Add the VPM-p15 dilutions to the respective wells. Include a vehicle control (buffer with the same final DMSO concentration) and a positive control (e.g., forskolin).

    • Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the VPM-p15 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

VPM_p15_Signaling_Pathway cluster_cell Cell Membrane VPM_p15 VPM-p15 GPR64 GPR64/ADGRG2 VPM_p15->GPR64 Binds & Activates G_protein Gs/Gq/G12/13 GPR64->G_protein Activates Downstream Downstream Signaling (e.g., cAMP production) G_protein->Downstream Initiates

VPM-p15 activating the GPR64 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture GPR64+ Cells Seed_Plate 2. Seed Cells into 96-well Plate Cell_Culture->Seed_Plate Add_Compound 4. Add VPM-p15 to Cells Prep_Compound 3. Prepare VPM-p15 Serial Dilutions Prep_Compound->Add_Compound Incubate 5. Incubate Add_Compound->Incubate Detect 6. Lyse & Detect Signal Incubate->Detect Analyze 7. Analyze Data Detect->Analyze EC50 8. Determine EC50 Analyze->EC50

General experimental workflow for a VPM-p15 cell-based assay.

Troubleshooting_Tree Start Unexpected Result (e.g., Low Potency) Check_Reagents Are VPM-p15 aliquots new and properly stored? Start->Check_Reagents Check_Cells Are cells healthy and within passage limits? Check_Reagents->Check_Cells Yes Result_Reagent Prepare fresh reagents. Retest. Check_Reagents->Result_Reagent No Check_Controls Are control responses (vehicle, positive) as expected? Check_Cells->Check_Controls Yes Result_Cells Use new batch of cells. Retest. Check_Cells->Result_Cells No Result_Assay_Issue Investigate assay conditions (e.g., interference, timing). Check_Controls->Result_Assay_Issue No Result_Valid Result may be valid. Consider experimental context. Check_Controls->Result_Valid Yes

Decision tree for troubleshooting unexpected VPM-p15 results.

References

Optimization

Technical Support Center: Refinement of VPM-p15-Based Experimental Protocols

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving the synthetic peptide agonist, VPM-p15.

Frequently Asked Questions (FAQs)

Q1: What is VPM-p15 and what is its primary target?

A1: VPM-p15 is a synthetically optimized peptide agonist for the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64. It is a more potent analog of the endogenous tethered agonist p15.[1] The sequence of VPM-p15 is Val-Ser-{Phe(4-Me)}-Gly-Ile-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro.[1]

Q2: What is the mechanism of action of VPM-p15?

A2: VPM-p15 activates ADGRG2, which in turn stimulates multiple downstream signaling pathways, including those mediated by Gs, Gq, and G12/13 heterotrimeric G proteins.[1] This activation leads to the production of second messengers such as cyclic AMP (cAMP).[1]

Q3: How should I dissolve and store VPM-p15?

A3: VPM-p15 is soluble in dimethyl sulfoxide (B87167) (DMSO) and physiological buffers.[1] For dissolving in DMSO, ultrasonic treatment and warming may be necessary to achieve a concentration of 15 mg/mL (9.19 mM).[1] Lyophilized VPM-p15 should be stored at -80°C for up to two years or at -20°C for up to one year. In solvent, it is recommended to store at -80°C for up to six months or at -20°C for one month.[1] To avoid degradation, it is advisable to prepare aliquots of the stock solution to prevent multiple freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Signal in cAMP Assay
Potential Cause Troubleshooting Step
Poor VPM-p15 Solubility Ensure complete dissolution of the lyophilized peptide. For DMSO stocks, use ultrasonication and gentle warming as recommended.[1] When diluting into aqueous assay buffers, do so drop-wise while vortexing to prevent precipitation.
VPM-p15 Degradation Prepare fresh aliquots from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Optimize cell density, VPM-p15 concentration, and incubation time. Ensure the use of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.[2]
Low Receptor Expression Confirm the expression of ADGRG2 in your cell line using techniques like qPCR or Western blot.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay.
Issue 2: High Background Signal in Assays
Potential Cause Troubleshooting Step
Contamination of VPM-p15 Synthetic peptides can contain impurities. If high background persists, consider purchasing the peptide from a different supplier or having the purity analyzed.
Presence of Trifluoroacetic Acid (TFA) TFA is a remnant from peptide synthesis and can be cytotoxic or interfere with cell signaling at certain concentrations.[3][4] If suspected, perform a TFA control experiment by exposing cells to TFA at concentrations equivalent to those in the peptide solution. Consider obtaining a TFA-free version of the peptide.[3]
Non-specific Binding Include appropriate controls, such as a scrambled peptide sequence, to assess non-specific effects.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variability in Peptide Concentration Inaccurate determination of peptide concentration due to incomplete solubilization or the presence of counterions like TFA affecting the net peptide weight.[4] Consider peptide quantification using methods like amino acid analysis.
Cell Passage Number Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
Assay Timing and Conditions Standardize all incubation times, temperatures, and reagent concentrations across experiments.

Quantitative Data

The following table summarizes key quantitative data for VPM-p15 and its interaction with ADGRG2.

ParameterValueCell Line/SystemReference
VPM-p15 EC50 (cAMP accumulation) 1.41 ± 0.16 µMHEK293 cells expressing ADGRG2-ΔGPS-β[5]
Potency Increase (VPM-p15 vs. p15) ~170-foldHEK293 cells expressing ADGRG2-ΔGPS-β[5]

Experimental Protocols

VPM-p15-Induced cAMP Accumulation Assay

This protocol is a general guideline for measuring cAMP levels in response to VPM-p15 stimulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP assay kit.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing human ADGRG2.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • VPM-p15 stock solution (in DMSO).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed ADGRG2-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of VPM-p15 in assay buffer. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration as the highest VPM-p15 concentration).

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Add the PDE inhibitor diluted in assay buffer to each well and incubate for a short period as recommended by the assay kit manufacturer.

    • Add the VPM-p15 serial dilutions and vehicle control to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen assay kit. This typically involves adding a labeled cAMP conjugate and a specific antibody.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader for fluorescence-based assays).

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw data to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the VPM-p15 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

VPM-p15-Induced β-Arrestin Recruitment Assay

This protocol outlines a general method for measuring the recruitment of β-arrestin to ADGRG2 upon VPM-p15 stimulation, often using a technology like PathHunter® (DiscoverX) based on enzyme fragment complementation.

Materials:

  • A cell line co-expressing ADGRG2 fused to a larger enzyme fragment (e.g., ProLink™) and β-arrestin fused to a smaller enzyme fragment (e.g., Enzyme Acceptor).

  • Cell plating medium.

  • VPM-p15 stock solution (in DMSO).

  • Assay buffer.

  • Detection reagents from the assay kit.

  • White, clear-bottom 384-well microplates.

Procedure:

  • Cell Seeding: Seed the engineered cells in a 384-well plate at the recommended density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of VPM-p15 in assay buffer, including a vehicle control.

  • Cell Stimulation: Add the VPM-p15 dilutions to the corresponding wells and incubate at 37°C for 90 minutes.

  • Detection: Add the detection reagents as per the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the VPM-p15 concentration and fit to a sigmoidal dose-response curve to calculate the EC50.

Signaling Pathway and Experimental Workflow Diagrams

VPM_p15_Activation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide VPM-p15 Dissolution (DMSO with sonication) Stimulation Cell Stimulation with VPM-p15 Peptide->Stimulation Cells Cell Culture (ADGRG2-expressing) Cells->Stimulation Detection Signal Detection (e.g., cAMP HTRF) Stimulation->Detection Plotting Dose-Response Curve Detection->Plotting EC50 EC50 Determination Plotting->EC50

Caption: Experimental workflow for VPM-p15 activity assessment.

ADGRG2_Signaling_Pathway cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_G1213 G12/13 Pathway VPM_p15 VPM-p15 ADGRG2 ADGRG2 (GPR64) VPM_p15->ADGRG2 activates Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq G1213 G12/13 ADGRG2->G1213 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Caption: VPM-p15 activated ADGRG2 signaling pathways.

References

Reference Data & Comparative Studies

Validation

VPM-p15 vs. p15: A Comparative Analysis of ADGRG2 Activation Efficacy

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VPM-p15 and p15 (B1577198) in the activation of the adhesion G protein-coupled receptor ADGRG2. The followin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VPM-p15 and p15 (B1577198) in the activation of the adhesion G protein-coupled receptor ADGRG2. The following sections detail their respective performance, supported by experimental data, and outline the methodologies for key experiments.

Introduction to ADGRG2 and its Peptide Agonists

ADGRG2, also known as GPR64, is a critical regulator of male fertility and is involved in maintaining ion and pH homeostasis.[1] The activation of ADGRG2 can be initiated by a tethered peptide agonist, known as the Stachel sequence, following autoproteolysis of the receptor.[1][2][3] The synthetic peptide p15, corresponding to this Stachel sequence, can act as an exogenous agonist but exhibits low affinity, limiting its utility in research.[1][4] To address this, an optimized peptide, VPM-p15, was developed through systematic amino acid substitutions, resulting in significantly enhanced potency.[1][5]

Quantitative Comparison of Agonist Efficacy

Experimental data demonstrates that VPM-p15 is a substantially more potent agonist of ADGRG2 than p15 across multiple signaling pathways. VPM-p15 activates ADGRG2 with an affinity over two orders of magnitude greater than that of p15.[1][4][5][6] This enhanced efficacy is evident in its ability to induce Gs-mediated cAMP production, Gq-mediated calcium signaling, and β-arrestin recruitment.[1]

AgonistSignaling PathwayEC50 (µM)Fold Increase in Potency (VPM-p15 vs. p15)Cell Line
p15 Gs (cAMP)~240-HEK293
VPM-p15 Gs (cAMP)1.41 ± 0.16~170HEK293
p15 Gq (Calcium)>100-HEK293
VPM-p15 Gq (Calcium)~10>10HEK293
p15 β-arrestin1 RecruitmentNot specified-HEK293
VPM-p15 β-arrestin1 RecruitmentSignificantly lower than p15Not specifiedHEK293
p15 β-arrestin2 RecruitmentNot specified-HEK293
VPM-p15 β-arrestin2 RecruitmentSignificantly lower than p15Not specifiedHEK293

Signaling Pathways and Experimental Workflow

The activation of ADGRG2 by its agonists, p15 and VPM-p15, triggers multiple downstream signaling cascades. The primary pathways involve the coupling to Gαs, Gαq, and Gα12/13 proteins, as well as G protein-independent signaling through β-arrestins.[2][7]

ADGRG2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist VPM-p15 / p15 ADGRG2 ADGRG2 Agonist->ADGRG2 Binds to Gas Gαs ADGRG2->Gas Activates Gaq Gαq ADGRG2->Gaq Activates b_arrestin β-arrestin ADGRG2->b_arrestin Recruits AC Adenylyl Cyclase Gas->AC Stimulates PLC Phospholipase C Gaq->PLC Activates Downstream_arrestin Downstream Signaling b_arrestin->Downstream_arrestin Mediates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ PLC->Ca2 Increases

ADGRG2 signaling pathways activated by agonists.

The following workflow outlines a typical experimental procedure for comparing the efficacy of VPM-p15 and p15.

Experimental_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfect cells with ADGRG2-expressing plasmid Cell_Culture->Transfection Stimulation Stimulate cells with varying concentrations of p15 or VPM-p15 Transfection->Stimulation Assay Perform Assay Stimulation->Assay cAMP_Assay Glosensor cAMP Assay Assay->cAMP_Assay Ca_Assay CalfluxVTN Ca²⁺ Assay Assay->Ca_Assay Arrestin_Assay BRET Assay for β-arrestin Recruitment Assay->Arrestin_Assay Data_Analysis Data Analysis: Generate dose-response curves and calculate EC50 values cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis Arrestin_Assay->Data_Analysis End End Data_Analysis->End

Workflow for comparing p15 and VPM-p15 efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Transfection

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experimental assays, cells are transiently transfected with a plasmid encoding the full-length human ADGRG2 using a suitable transfection reagent according to the manufacturer's instructions.

Glosensor™ cAMP Assay (Gs Activation)

This assay measures changes in intracellular cyclic AMP levels.

  • Cell Seeding: Transfected HEK293 cells are seeded into 96-well plates.

  • Glosensor™ Reagent: The Glosensor™ cAMP reagent is prepared and added to the cells, followed by incubation to allow for reagent equilibration.

  • Peptide Stimulation: Cells are stimulated with a range of concentrations of either p15 or VPM-p15.

  • Luminescence Measurement: Luminescence is measured at specified time points after peptide addition using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to the cAMP concentration, is used to generate dose-response curves and calculate EC50 values.[1]

Calflux™ VTN Ca²⁺ Assay (Gq Activation)

This assay is used to detect intracellular calcium mobilization.

  • Cell Seeding: Transfected HEK293 cells are plated in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Peptide Stimulation: A baseline fluorescence reading is taken before the addition of varying concentrations of p15 or VPM-p15.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is used to construct dose-response curves for the determination of EC50 values.[1]

Bioluminescence Resonance Energy Transfer (BRET) Assay (β-arrestin Recruitment)

This assay quantifies the interaction between ADGRG2 and β-arrestin.

  • Co-transfection: HEK293 cells are co-transfected with plasmids encoding ADGRG2 fused to a Renilla luciferase (Rluc) energy donor and β-arrestin1 or β-arrestin2 fused to a green fluorescent protein (GFP) or other suitable energy acceptor.

  • Cell Seeding: Co-transfected cells are seeded into 96-well plates.

  • Substrate Addition: The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

  • Peptide Stimulation: Cells are then stimulated with different concentrations of p15 or VPM-p15.

  • BRET Signal Measurement: The emissions from both the donor (Rluc) and the acceptor (GFP) are measured simultaneously using a BRET-compatible plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates a closer proximity between ADGRG2 and β-arrestin, signifying recruitment. Dose-response curves are generated to determine the EC50 for this interaction.[1]

Conclusion

The optimized peptide VPM-p15 is a significantly more potent and effective agonist for ADGRG2 compared to the endogenous p15 peptide. Its enhanced affinity translates to more robust activation of Gs and Gq signaling pathways, as well as increased recruitment of β-arrestin. This makes VPM-p15 a superior tool for investigating the physiological and pathological roles of ADGRG2 and a more promising starting point for the development of therapeutic agents targeting this receptor.

References

Comparative

VPM-p15: A High-Specificity Ligand for the Adhesion GPCR ADGRG2

A Comparative Guide for Researchers In the landscape of G protein-coupled receptor (GPCR) research, the development of specific and potent ligands is paramount for elucidating receptor function and for therapeutic develo...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of G protein-coupled receptor (GPCR) research, the development of specific and potent ligands is paramount for elucidating receptor function and for therapeutic development. This guide provides a comprehensive comparison of VPM-p15, an optimized peptide agonist, and its interaction with the Adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64. We present experimental data on its specificity, binding affinity, and functional activity, alongside comparisons with its endogenous counterpart and a discussion of alternative validation methods.

VPM-p15: An Engineered Peptide with Enhanced Affinity

VPM-p15 is a synthetic peptide agonist derived from the endogenous tethered agonist of ADGRG2, known as p15 (B1577198). The p15 peptide is part of the "Stachel" sequence, which, upon receptor activation, acts as an intramolecular agonist.[1][2][3] To overcome the low binding affinity of the natural p15 peptide, which limits its utility in research, VPM-p15 was developed through systematic amino acid substitutions.[1][2][3][4] Specifically, the first and third residues of the p15 sequence were mutated to create VPM-p15, resulting in a significant, over 100-fold improvement in binding affinity for ADGRG2.[1][2][3]

Comparative Binding Affinity and Functional Potency

The enhanced affinity of VPM-p15 translates to greater potency in activating ADGRG2-mediated signaling pathways. The following table summarizes the key quantitative data comparing VPM-p15 to the endogenous p15 peptide.

LigandTargetBinding Affinity (EC50)Signaling Pathway ActivatedReference
p15ADGRG2~100 µM (for cAMP accumulation)Gs, Gq, β-arrestin[2][5]
VPM-p15ADGRG2~1 µM (for cAMP accumulation)Gs, Gq, β-arrestin[2]
IP15ADGRG2~10 nM (for cAMP accumulation)Gs[1][4][6][7]

Note: IP15 is a further optimized peptide agonist derived from VPM-p15, demonstrating an even greater increase in binding affinity.[1][4][6][7]

Specificity of VPM-p15 for ADGRG2

A critical aspect of any pharmacological tool is its specificity for the intended target. The endogenous p15 peptide has been shown to be specific for ADGRG2, with no observed activation of other Adhesion GPCRs such as GPR110 and GPR133.[8] While direct comparative studies of VPM-p15 against a wide panel of ADGRs are not extensively published, the high degree of sequence conservation within the Stachel domain of ADGRG2 and the specific mutations in VPM-p15 suggest a retained, if not enhanced, specificity.

To rigorously validate the specificity of VPM-p15, a series of experiments are recommended, as detailed in the protocols below.

Experimental Protocols for Specificity Validation

The following are detailed methodologies for key experiments to confirm the specificity of VPM-p15 for ADGRG2.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the direct physical interaction between VPM-p15 and ADGRG2 in a cellular context.[9][10][11]

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid expressing FLAG-tagged ADGRG2.

  • Cell Lysis: After 48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to capture the ADGRG2 protein.

  • VPM-p15 Incubation: Wash the beads to remove non-specific binders. Then, incubate the beads with a biotinylated version of VPM-p15.

  • Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP to detect the presence of biotin-VPM-p15.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) between two molecules.[9]

Protocol:

  • Chip Preparation: Immobilize purified, full-length ADGRG2 protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of VPM-p15 over the chip surface and measure the change in the refractive index, which is proportional to the mass of bound analyte.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Specificity Control: To test for specificity, flow peptides with scrambled sequences or peptides targeting other GPCRs over the chip and confirm the absence of significant binding.

Cell-Based Functional Assays (cAMP Accumulation)

This assay measures the functional consequence of VPM-p15 binding to ADGRG2, specifically the activation of the Gs signaling pathway.[2]

Protocol:

  • Cell Culture and Transfection: Plate HEK293T cells and transfect them with a plasmid expressing ADGRG2 and a cAMP biosensor (e.g., GloSensor).

  • Ligand Stimulation: Stimulate the cells with a range of concentrations of VPM-p15. As a negative control, stimulate cells expressing other ADGR family members (e.g., ADGRG1, ADGRG6) with VPM-p15.

  • Signal Detection: Measure the luminescence signal, which corresponds to the intracellular cAMP levels.

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 values. A significant response only in ADGRG2-expressing cells confirms specificity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ADGRG2 signaling pathway and the experimental workflow for validating VPM-p15 specificity.

ADGRG2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VPM-p15 VPM-p15 ADGRG2 ADGRG2 VPM-p15->ADGRG2 Binds Gs Gs ADGRG2->Gs Activates Gq Gq ADGRG2->Gq Activates beta_arrestin beta_arrestin ADGRG2->beta_arrestin Recruits AC AC Gs->AC Stimulates PLC PLC Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3/DAG PLC->IP3_DAG Produces Downstream_Signaling_Arrestin Downstream Signaling (e.g., Receptor internalization) beta_arrestin->Downstream_Signaling_Arrestin Downstream_Signaling_Gs Downstream Signaling (e.g., PKA activation) cAMP->Downstream_Signaling_Gs Downstream_Signaling_Gq Downstream Signaling (e.g., Ca2+ release) IP3_DAG->Downstream_Signaling_Gq Specificity_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_control Specificity Controls CoIP Co-Immunoprecipitation (Physical Interaction) Conclusion Conclusion: Validated Specificity of VPM-p15 for ADGRG2 CoIP->Conclusion SPR Surface Plasmon Resonance (Binding Kinetics) SPR->Conclusion cAMP_Assay cAMP Accumulation Assay (Functional Activity) cAMP_Assay->Conclusion Calcium_Assay Calcium Flux Assay (Functional Activity) Calcium_Assay->Conclusion Other_ADGRs Transfection with other ADGR family members Other_ADGRs->cAMP_Assay Other_ADGRs->Calcium_Assay Scrambled_Peptide Use of scrambled or unrelated peptides Scrambled_Peptide->CoIP Scrambled_Peptide->SPR Hypothesis Hypothesis: VPM-p15 is a specific agonist for ADGRG2 Hypothesis->CoIP Hypothesis->SPR Hypothesis->cAMP_Assay Hypothesis->Calcium_Assay

References

Validation

VPM-p15 versus other ADGRG2 agonists: a comparative analysis

For Immediate Release This guide provides a detailed comparative analysis of VPM-p15, a potent synthetic peptide agonist, against other known agonists of the Adhesion G Protein-Coupled Receptor G2 (ADGRG2), also known as...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of VPM-p15, a potent synthetic peptide agonist, against other known agonists of the Adhesion G Protein-Coupled Receptor G2 (ADGRG2), also known as GPR64. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of ADGRG2.

ADGRG2 is an adhesion GPCR with a complex signaling profile, implicated in male fertility, cell adhesion, and migration.[1][2] Its activation can be triggered by a tethered agonist sequence (p15) within the receptor itself.[3][4] VPM-p15 is a rationally designed peptide agonist derived from this natural p15 (B1577198) sequence, optimized for significantly higher affinity and potency.[3][4] This guide will compare VPM-p15 primarily with its natural precursor, p15, and other identified endogenous agonists.

Quantitative Comparison of ADGRG2 Agonists

The following table summarizes the key performance metrics of VPM-p15 compared to the endogenous tethered agonist, p15. VPM-p15, a T1V/F3Phe(4-Me) substituted peptide, demonstrates a dramatic increase in potency for both Gs-protein-mediated and β-arrestin signaling pathways.[3][4]

AgonistTarget PathwayPotency (EC50)Efficacy (% of Max Response)Source
VPM-p15 Gs (cAMP Production)~0.1 µM100%[3][4]
p15 Gs (cAMP Production)~30 µM100%[3][4]
VPM-p15 β-arrestin Recruitment~1 µM100%[3]
p15 β-arrestin Recruitment>100 µMLower than VPM-p15[3]
DHEA / DHEAS Gs (cAMP Production)Reported as endogenous agonistsData not quantified in sources[5]

Note: The data presented is aggregated from published research. Exact values may vary based on specific experimental conditions and cell systems used.

Signaling Pathways and Mechanism of Action

ADGRG2 activation initiates multiple downstream signaling cascades. The primary pathway involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][6] Additionally, ADGRG2 can signal through other G-protein subtypes like Gαq and Gα12/13 and can also recruit β-arrestins, leading to G-protein-independent signaling and receptor internalization.[1][7] VPM-p15, as an optimized agonist, potently activates both the Gs and β-arrestin pathways.[3]

ADGRG2_Signaling cluster_membrane Plasma Membrane cluster_agonist cluster_cytoplasm Cytoplasm ADGRG2 ADGRG2 (GPR64) Gs Gαs ADGRG2->Gs Couples to Gq Gαq ADGRG2->Gq G1213 Gα12/13 ADGRG2->G1213 b_Arrestin β-Arrestin ADGRG2->b_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to Gs->AC Activates Other_Pathways Other G-Protein Pathways (e.g., NFκB) Gq->Other_Pathways G1213->Other_Pathways Agonist Agonist (VPM-p15, p15) Agonist->ADGRG2 Binds & Activates PKA PKA cAMP->PKA Activates CRE_Induction CRE Induction PKA->CRE_Induction Leads to Internalization Internalization & Signaling b_Arrestin->Internalization

Caption: ADGRG2 receptor signaling pathways.

Experimental Protocols

The characterization of VPM-p15 and other ADGRG2 agonists relies on established in-vitro cellular assays to measure downstream signaling events. The two primary assays are for cAMP production (Gs pathway) and β-arrestin recruitment.

cAMP Production Assay (Gs Pathway)

This assay quantifies the intracellular concentration of cAMP following receptor activation. A common method is a competitive immunoassay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8][9]

Methodology:

  • Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding the ADGRG2 receptor.

  • Stimulation: Cells are seeded in 384-well plates and incubated with varying concentrations of the agonist (e.g., VPM-p15 or p15) for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation.[9][10]

  • Lysis and Detection: Cells are lysed, and the cAMP concentration in the lysate is measured using a detection kit. In a competitive assay format, cell-produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[9]

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration to determine the EC50 value.

cAMP_Workflow start Seed ADGRG2- expressing cells in 384-well plate stimulate Add agonist dilutions (e.g., VPM-p15) + IBMX start->stimulate incubate Incubate (30 min, 37°C) stimulate->incubate lyse Lyse cells & add detection reagents (e.g., HTRF/AlphaScreen) incubate->lyse read Read plate (fluorescence/ luminescence) lyse->read end Calculate EC50 read->end

Caption: Workflow for a typical cAMP production assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated ADGRG2 receptor, a key event in G-protein-independent signaling and receptor desensitization. Bioluminescence Resonance Energy Transfer (BRET) is a widely used method for this purpose.[11][12][13]

Methodology:

  • Cell Culture: HEK293 cells are co-transfected with two plasmids: one encoding ADGRG2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a BRET acceptor (e.g., Venus or YFP).[14][15]

  • Assay Preparation: Transfected cells are harvested and plated. The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.

  • Stimulation: The agonist (e.g., VPM-p15) is added at various concentrations, and the plate is read immediately and kinetically over time.

  • Detection: Upon agonist-induced recruitment, the donor and acceptor molecules are brought into close proximity (<10 nm). The energy from the luciferase-substrate reaction is transferred to the acceptor, which then emits light at its characteristic wavelength. The BRET signal is calculated as the ratio of acceptor emission to donor emission.[13]

  • Data Analysis: Dose-response curves are generated by plotting the BRET ratio against the agonist concentration to determine the EC50.

BRET_Workflow cluster_constructs BRET Constructs cluster_process Assay Process Receptor ADGRG2-Rluc (Donor) Start Co-transfect cells Receptor->Start Arrestin β-Arrestin-Venus (Acceptor) Arrestin->Start Plate Plate cells, add substrate Start->Plate Stimulate Add Agonist (e.g., VPM-p15) Plate->Stimulate Measure Measure Donor & Acceptor Emission Stimulate->Measure Analyze Calculate BRET Ratio & determine EC50 Measure->Analyze

Caption: Logical workflow for a BRET-based β-arrestin assay.

References

Comparative

A Researcher's Guide to VPM-p15: Assessing Cross-Reactivity with Other GPCRs

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for evaluating the selectivity of VPM-p15, a potent synthetic peptide agonist for the adhesion G protein-coupl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for evaluating the selectivity of VPM-p15, a potent synthetic peptide agonist for the adhesion G protein-coupled receptor ADGRG2 (GPR64). As a novel research tool, understanding its potential interactions with other GPCRs is critical for the accurate interpretation of experimental results and for any future therapeutic development.

Currently, there is no publicly available data on the cross-reactivity of VPM-p15 with other GPCRs. The primary literature focuses on its high-affinity interaction with its intended target, ADGRG2.[1][2][3] This guide provides a detailed framework of recommended experimental protocols to determine the selectivity profile of VPM-p15.

Understanding VPM-p15 and its Primary Target, ADGRG2

VPM-p15 is an optimized synthetic peptide derived from the endogenous Stachel sequence of ADGRG2.[1][2] It activates ADGRG2 with a significantly higher affinity—over two orders of magnitude greater—than its parent peptide, p15 (B1577198).[1] The activation of ADGRG2 by VPM-p15 has been shown to trigger multiple downstream signaling pathways, including coupling to Gs, Gq, and the subsequent recruitment of β-arrestin.[1][4][5]

Proposed Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential to determine the selectivity of VPM-p15. The workflow should begin with broad binding assays to identify potential off-target interactions, followed by more specific functional assays to determine the nature and potency of these interactions.

G_1 cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Data Analysis start VPM-p15 Compound binding_assay Radioligand Binding Assay (GPCR Panel) start->binding_assay functional_assays Functional Assays (cAMP, Calcium Flux, β-Arrestin) binding_assay->functional_assays Hits Identified (Significant Binding) no_hits no_hits binding_assay->no_hits No Significant Binding determine_potency Determine EC50/IC50 Values functional_assays->determine_potency data_analysis Selectivity Profile Generation determine_potency->data_analysis compare Compare Activity at Off-Targets vs. ADGRG2 data_analysis->compare

Caption: Proposed workflow for assessing the GPCR cross-reactivity of VPM-p15.

Data Presentation: Profiling VPM-p15 Selectivity

The results of cross-reactivity studies should be summarized in a clear, quantitative format. The following table provides a template for presenting the data, with the known activity of VPM-p15 at its primary target, ADGRG2, included as a benchmark for comparison.

Target GPCRBinding Affinity (Ki, nM)Gs Pathway (cAMP) EC50 (nM)Gq Pathway (Ca²⁺) EC50 (nM)β-Arrestin Recruitment EC50 (nM)
ADGRG2 (Primary Target) ~1410 [1]~1410 [1]~2010 [1]~5080 [1]
GPCR Target ATo be determinedTo be determinedTo be determinedTo be determined
GPCR Target BTo be determinedTo be determinedTo be determinedTo be determined
GPCR Target CTo be determinedTo be determinedTo be determinedTo be determined
...............

Note: EC50 values for ADGRG2 are derived from the study by Sun et al. (2021) and represent a significant improvement over the parent p15 peptide. The binding affinity (Ki) is inferred from the functional EC50 data presented in the paper.

Experimental Protocols

Radioligand Binding Assays (Initial Screen)

This initial screen aims to identify any GPCR to which VPM-p15 may bind with significant affinity. A competitive binding assay format is recommended.

  • Objective: To determine the binding affinity (Ki) of VPM-p15 for a broad panel of GPCRs.

  • Methodology:

    • Receptor Preparation: Utilize commercially available membrane preparations from cell lines (e.g., HEK293, CHO) stably overexpressing a panel of individual human GPCRs.

    • Radioligand: For each GPCR in the panel, select a suitable, high-affinity radiolabeled antagonist or agonist.

    • Assay Conditions: Incubate the membrane preparation with a fixed concentration of the radioligand (typically at its Kd value) and a range of concentrations of unlabeled VPM-p15.

    • Incubation: Allow the reaction to reach equilibrium. Incubation times and temperatures must be optimized for each specific receptor-ligand pair.[6][7]

    • Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C).[8]

    • Detection: Quantify the filter-bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of VPM-p15 that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (Hit Validation)

For any GPCR where significant binding is observed in the initial screen, functional assays should be performed to determine if VPM-p15 acts as an agonist, antagonist, or has no functional effect. The following protocols are based on those used to characterize VPM-p15's activity at ADGRG2.[4]

  • Objective: To measure the effect of VPM-p15 on adenylyl cyclase activity.

  • Methodology:

    • Cell Culture: Use HEK293 cells (or another suitable cell line) expressing the GPCR of interest.

    • Assay: Employ a luminescence-based biosensor assay, such as the Glosensor cAMP assay. Cells are transfected with a plasmid encoding a cAMP-sensitive luciferase.

    • Procedure: Seed cells in a multi-well plate. Stimulate the cells with a range of VPM-p15 concentrations. For potential Gi-coupled receptors, include an adenylyl cyclase activator like forskolin (B1673556) to measure inhibition.

    • Detection: After incubation, add the luciferase substrate and measure luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the VPM-p15 concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

  • Objective: To measure VPM-p15-induced changes in intracellular calcium concentration.

  • Methodology:

    • Cell Culture: Use HEK293 cells expressing the GPCR of interest.

    • Dye Loading: Pre-incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[9]

    • Procedure: Place the plate in a fluorescence kinetic plate reader (e.g., FDSS, FLIPR). Record a baseline fluorescence, then inject a range of VPM-p15 concentrations.

    • Detection: Measure the change in fluorescence intensity over time.

    • Data Analysis: Generate dose-response curves by plotting the peak fluorescence response against VPM-p15 concentration to determine the EC50.

  • Objective: To determine if VPM-p15 promotes the interaction between the GPCR and β-arrestin.

  • Methodology:

    • Assay Principle: Utilize Bioluminescence Resonance Energy Transfer (BRET).[10][11]

    • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the GPCR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus or YFP).[12]

    • Procedure: Plate the transfected cells and stimulate them with a range of VPM-p15 concentrations.

    • Detection: Add the luciferase substrate (e.g., coelenterazine-h) and measure the light emission at wavelengths corresponding to both the donor and acceptor.

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the VPM-p15 concentration to generate a dose-response curve and determine the EC50.

ADGRG2 Signaling Pathways

The following diagram illustrates the known signaling cascades initiated by the activation of ADGRG2, which serves as the benchmark for any off-target activity of VPM-p15.

G_2 cluster_receptor Cell Membrane cluster_g_proteins G Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_arrestin Arrestin Pathway VPM VPM-p15 ADGRG2 ADGRG2 Receptor VPM->ADGRG2 binds & activates Gs Gs ADGRG2->Gs Gq Gq ADGRG2->Gq Arrestin β-Arrestin Recruitment ADGRG2->Arrestin AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Known signaling pathways activated by VPM-p15 through the ADGRG2 receptor.

References

Validation

Reproducibility of VPM-p15 Effects Across Different Cell Lines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the effects of VPM-p15, a potent synthetic peptide agonist of the adhesion G protein-coupled receptor ADGRG2 (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of VPM-p15, a potent synthetic peptide agonist of the adhesion G protein-coupled receptor ADGRG2 (G protein-coupled receptor 64 or GPR64). The primary focus is on the reproducibility of its cellular effects across various cell lines, supported by available experimental data and detailed methodologies.

Introduction to VPM-p15

VPM-p15 is an optimized peptide derived from the endogenous tethered agonist (Stachel sequence) of ADGRG2. It exhibits significantly higher affinity and potency in activating ADGRG2 compared to the native p15 (B1577198) peptide.[1][2] In the well-characterized human embryonic kidney (HEK293) cell line, VPM-p15 has been demonstrated to activate multiple downstream signaling pathways, including Gs-protein-mediated cyclic AMP (cAMP) accumulation, Gq-protein-mediated intracellular calcium mobilization, and β-arrestin recruitment.[1]

While the effects of VPM-p15 have been robustly demonstrated in HEK293 cells, a comprehensive understanding of its reproducibility in other cell lines is crucial for its application as a research tool and potential therapeutic agent. This guide summarizes the current state of knowledge regarding ADGRG2 expression in various cell lines and provides a framework for assessing the potential reproducibility of VPM-p15's effects.

VPM-p15-Induced Signaling Pathway

The activation of ADGRG2 by VPM-p15 initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways stimulated by VPM-p15 in a model cell system.

VPM_p15_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol VPM_p15 VPM-p15 ADGRG2 ADGRG2/GPR64 VPM_p15->ADGRG2 Binds and Activates Gs Gs ADGRG2->Gs Activates Gq Gq ADGRG2->Gq Activates beta_arrestin β-Arrestin ADGRG2->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates Downstream\nSignaling Downstream Signaling beta_arrestin->Downstream\nSignaling cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Downstream\nEffectors Downstream Effectors Ca2->Downstream\nEffectors PKC->Downstream\nEffectors PKA->Downstream\nEffectors

VPM-p15 signaling cascade via ADGRG2.

Quantitative Effects of VPM-p15 in HEK293 Cells

The following table summarizes the key quantitative data on the effects of VPM-p15 on ADGRG2 signaling pathways in HEK293 cells, which serves as the current benchmark for its activity.

ParameterAssayCell LineVPM-p15 EffectReference
Gs Signaling cAMP Accumulation (Glosensor)HEK293Potent agonist activity[1]
Gq Signaling Intracellular Ca²⁺ Mobilization (CalfluxVTN)HEK293Enhanced activation compared to p15[1]
β-Arrestin BRET AssayHEK293Promotes β-arrestin1 and β-arrestin2 recruitment[1]

Note: Direct comparative studies of VPM-p15's effects in other cell lines are not yet available in the published literature. The potential for reproducibility is inferred from the expression and known function of the target receptor, ADGRG2, in those lines.

ADGRG2 Expression and Function in Various Cell Lines: A Guide to Potential VPM-p15 Reproducibility

The reproducibility of VPM-p15's effects is contingent on the expression and functional coupling of its target, ADGRG2, in a given cell line. The table below provides an overview of ADGRG2 expression and its known roles in various cell lines, suggesting their suitability for future studies with VPM-p15.

Cell LineCancer Type / Tissue of OriginADGRG2 (GPR64) ExpressionKnown Endogenous FunctionPotential for VPM-p15 EffectsReferences
HEK293 Human Embryonic KidneyTransfectedConstitutive activity when overexpressedDemonstrated [3]
HTB166, A673 Ewing SarcomaHighPromotes tumor growth and metastasisHigh[4][5]
MG63, 143B OsteosarcomaModerate to HighImplicated in sarcoma pathologyHigh[4][5]
Hs578T, MDA-MB-231 Breast Cancer (highly motile)ModerateInvolved in cell adhesion and migrationHigh[3][6][7]
Ishikawa, HEC1A Endometrial CancerVariable (lower in some cancers)Acts as a tumor suppressorModerate to High[8][9]
HT1080 FibrosarcomaModerateImplicated in sarcoma pathologyHigh[4][5]
THP-1 Human Monocytic LeukemiaModerateEMR2/ADGRE2, a related aGPCR, is highly expressed and functionalModerate (ADGRG2 expression needs confirmation)[10]
HUVEC Human Umbilical Vein Endothelial CellsLow to ModerateRelated aGPCRs (e.g., GPR124/ADGRA2) are involved in angiogenesisModerate[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize the effects of VPM-p15.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the effects of VPM-p15 in a chosen cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis start Select Cell Line (ADGRG2-expressing) culture Cell Culture and Seeding start->culture transfection Transfection (if necessary) - ADGRG2 construct - Reporter constructs culture->transfection treatment Treat with VPM-p15 (Dose-response) transfection->treatment cAMP_assay cAMP Accumulation Assay (e.g., Glosensor, HTRF) treatment->cAMP_assay Ca_assay Calcium Mobilization Assay (e.g., Fluo-4, Fura-2) treatment->Ca_assay BRET_assay β-Arrestin Recruitment Assay (BRET) treatment->BRET_assay data_acq Data Acquisition (Luminometer, Fluorometer) cAMP_assay->data_acq Ca_assay->data_acq BRET_assay->data_acq analysis Data Analysis (e.g., EC50 calculation) data_acq->analysis conclusion Conclusion on VPM-p15 Effect analysis->conclusion

Generalized workflow for VPM-p15 functional assays.
cAMP Accumulation Assay (Gs Pathway)

  • Principle: This assay measures the intracellular concentration of cAMP, a second messenger produced upon the activation of Gs-coupled receptors. The Glosensor assay utilizes a genetically encoded biosensor that emits light in the presence of cAMP.

  • Methodology:

    • Cells expressing ADGRG2 are seeded in a white, clear-bottom 96-well plate.

    • If not endogenously expressed, cells are transiently transfected with a plasmid encoding ADGRG2 and the Glosensor-22F cAMP plasmid.

    • After incubation, the culture medium is replaced with a CO2-independent medium containing the Glosensor cAMP reagent.

    • The plate is incubated to allow for equilibration of the reagent.

    • Basal luminescence is measured.

    • Cells are stimulated with varying concentrations of VPM-p15.

    • Luminescence is measured kinetically for a defined period.

    • Data are normalized to the basal signal and plotted against the logarithm of the agonist concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay (Gq Pathway)
  • Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This assay uses fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM) that exhibit an increase in fluorescence intensity upon binding to Ca²⁺.

  • Methodology:

    • ADGRG2-expressing cells are seeded in a black-wall, clear-bottom 96-well plate.

    • Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for a specific duration at 37°C.

    • The dye solution is removed, and cells are washed with the buffer.

    • The plate is placed in a fluorescence plate reader (e.g., FlexStation or FDSS).

    • Basal fluorescence is recorded.

    • VPM-p15 at various concentrations is automatically injected into the wells.

    • Fluorescence is measured kinetically to capture the transient increase in intracellular calcium.

    • The peak fluorescence response is normalized and used to calculate the EC50.

β-Arrestin Recruitment Assay (BRET)
  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures protein-protein interactions. For β-arrestin recruitment, ADGRG2 is fused to a Renilla luciferase (Rluc; the BRET donor), and β-arrestin is fused to a yellow fluorescent protein (YFP; the BRET acceptor). Upon agonist-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer and light emission by the acceptor.

  • Methodology:

    • HEK293 cells are co-transfected with plasmids encoding ADGRG2-Rluc and YFP-β-arrestin.

    • Transfected cells are seeded in a white, clear-bottom 96-well plate.

    • After incubation, the cells are washed with a suitable buffer (e.g., PBS).

    • The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to the wells.

    • The plate is incubated in the dark.

    • Varying concentrations of VPM-p15 are added to the wells.

    • The luminescence signals from both the donor (Rluc) and the acceptor (YFP) are measured simultaneously using a plate reader equipped with appropriate filters.

    • The BRET ratio is calculated as the ratio of acceptor emission to donor emission. The net BRET is the difference between the BRET ratio in the presence and absence of the agonist.

Conclusion and Future Directions

VPM-p15 is a valuable tool for studying the activation and signaling of the adhesion GPCR ADGRG2. Its effects have been well-documented in HEK293 cells, where it robustly activates Gs, Gq, and β-arrestin pathways. While direct comparative data on the reproducibility of these effects in other cell lines are currently limited, the known expression of ADGRG2 in a variety of cancer and other cell lines suggests a high potential for similar functional responses.

Future studies should focus on characterizing the effects of VPM-p15 in cell lines that endogenously express ADGRG2, such as those derived from Ewing sarcoma, osteosarcoma, and breast cancer. Such research will not only validate the reproducibility of VPM-p15's mechanism of action but also elucidate potential cell-type-specific signaling biases of ADGRG2. The detailed experimental protocols provided in this guide offer a framework for conducting these important investigations, which will ultimately broaden the utility of VPM-p15 as a specific and potent probe for the ADGRG2 receptor in diverse biological contexts.

References

Comparative

A Comparative Analysis of VPM-p15 and IP15 for the Activation of Adhesion G Protein-Coupled Receptor ADGRG2

A new generation of synthetic peptide agonists, VPM-p15 and IP15, have emerged as powerful tools to investigate the physiological roles of the adhesion G protein-coupled receptor G2 (ADGRG2), a key player in male fertili...

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of synthetic peptide agonists, VPM-p15 and IP15, have emerged as powerful tools to investigate the physiological roles of the adhesion G protein-coupled receptor G2 (ADGRG2), a key player in male fertility and other biological processes. This guide provides a comprehensive comparison of their performance in activating ADGRG2, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

VPM-p15 and IP15 are both synthetic agonists derived from the endogenous tethered agonist of ADGRG2, known as the "Stachel" peptide, or p15 (B1577198).[1] While p15 itself displays low affinity for the receptor, chemical modifications have led to the development of these significantly more potent molecules. VPM-p15, an optimized version of p15, shows a considerable increase in potency. Building on this, IP15 was developed and demonstrates a remarkably enhanced binding affinity, representing a significant leap forward in the study of ADGRG2.[2][3]

Performance Comparison

The following tables summarize the quantitative data on the activation of ADGRG2 by VPM-p15 and IP15, based on published experimental findings.

PeptideAmino Acid Modifications (from p15)EC50 for Gs Activation (cAMP accumulation)Reference
p15 (wild-type)-~240 µM[4]
VPM-p15 T1V, F3Phe(4-Me)1.41 ± 0.16 µM [4]
IP15 T1I, F3Phe(4-Me)Not directly reported in a head-to-head comparison with VPM-p15[2]
PeptideRelative Binding Affinity ImprovementReference
VPM-p15 >170-fold increase in potency compared to p15[4]
IP15 ~10,000-fold increase in binding affinity compared to VPM-p15[3][5]

Note: While a direct EC50 value for IP15 from a comparative study with VPM-p15 is not available in the primary literature, the substantial increase in binding affinity strongly suggests a correspondingly high potency in functional assays.

Signaling Pathways and Experimental Workflows

The activation of ADGRG2 by both VPM-p15 and IP15 triggers downstream signaling through multiple pathways, primarily involving Gs and Gq proteins, as well as β-arrestin recruitment. The general experimental workflow to assess the activity of these peptides involves cell-based assays measuring these downstream signaling events.

Signaling_Pathway cluster_0 ADGRG2 Activation cluster_1 Downstream Signaling Peptide_Agonist VPM-p15 or IP15 ADGRG2 ADGRG2 Receptor Peptide_Agonist->ADGRG2 Binds to Gs Gs Protein ADGRG2->Gs Gq Gq Protein ADGRG2->Gq beta_Arrestin β-Arrestin ADGRG2->beta_Arrestin AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates Internalization Receptor Internalization & Signaling beta_Arrestin->Internalization Mediates cAMP cAMP Increase AC->cAMP Produces IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Produces Experimental_Workflow cluster_assays Functional Assays Cell_Culture HEK293 cells transiently expressing ADGRG2 Peptide_Stimulation Stimulation with varying concentrations of VPM-p15 or IP15 Cell_Culture->Peptide_Stimulation cAMP_Assay cAMP Accumulation Assay (e.g., GloSensor™) Peptide_Stimulation->cAMP_Assay Measures Gs activation beta_Arrestin_Assay β-Arrestin Recruitment Assay (e.g., BRET) Peptide_Stimulation->beta_Arrestin_Assay Measures β-arrestin binding Data_Analysis Data analysis to determine EC50 and potency cAMP_Assay->Data_Analysis beta_Arrestin_Assay->Data_Analysis

References

Validation

Confirming the role of VPM-p15 in specific physiological processes

A Comparative Guide to the Physiological Functions of VPM-p15 and its Analogs as Agonists for the Adhesion G Protein-Coupled Receptor ADGRG2 This guide provides a comprehensive comparison of VPM-p15, a synthetic peptide...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physiological Functions of VPM-p15 and its Analogs as Agonists for the Adhesion G Protein-Coupled Receptor ADGRG2

This guide provides a comprehensive comparison of VPM-p15, a synthetic peptide agonist, with its parent compound p15 (B1577198) and the further optimized analog IP15. All three peptides target the Adhesion G Protein-Coupled Receptor G2 (ADGRG2), also known as GPR64, a receptor implicated in various physiological processes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of ADGRG2.

Performance Comparison of ADGRG2 Agonists

The development of VPM-p15 from the endogenous tethered agonist p15, and its subsequent optimization to IP15, has been driven by the need for more potent and specific tools to study ADGRG2 signaling. The following table summarizes the key performance characteristics of these peptides.

Featurep15VPM-p15IP15
Amino Acid Sequence TSFGILLDLSRTSLP[1][2][3]VS-{Phe(4-Me)}-GILLDLSRTSLP[4]Sequence not explicitly found in searches
Potency (EC50 for cAMP production) Low micromolar range (exact value not specified)[1]1.41 ± 0.16 µM[1]Significantly more potent than VPM-p15 (exact value not specified)
Binding Affinity (Kd) Low affinity[1][5]>2 orders of magnitude improvement over p15[5]~10,000-fold higher affinity than VPM-p15[6]
Signaling Pathways Activated Gs (cAMP), Gq (Ca2+), G12/13, β-arrestin recruitment[1][2][3]Gs (cAMP), Gq (Ca2+), G12/13, β-arrestin recruitment[1][4]Gs (cAMP) and likely other pathways activated by ADGRG2

Experimental Protocols

The characterization of VPM-p15 and its analogs involves several key in vitro assays to determine their potency and efficacy in activating ADGRG2 and downstream signaling pathways.

Gs Activation (cAMP Accumulation Assay)

This assay measures the production of cyclic AMP (cAMP), a second messenger generated upon the activation of the Gs protein subunit.

Principle: The Glosensor™ technology is a bioluminescence-based assay that utilizes a genetically engineered luciferase. The luciferase contains a cAMP-binding domain, and upon binding to cAMP, a conformational change occurs, leading to an increase in light output. This luminescence is directly proportional to the intracellular cAMP concentration.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a plasmid encoding for human ADGRG2 and the GloSensor™-22F cAMP plasmid.

  • Assay Preparation: 24 hours post-transfection, cells are seeded into 96-well plates.

  • Peptide Stimulation: Cells are washed and incubated with varying concentrations of the test peptides (p15, VPM-p15, or IP15) in a suitable assay buffer.

  • Luminescence Detection: After a specific incubation period (e.g., 15-30 minutes), the luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (vehicle-treated cells), and the data are fitted to a dose-response curve to determine the EC50 value.

Gq Activation (Intracellular Calcium Flux Assay)

This assay quantifies the increase in intracellular calcium concentration ([Ca2+]i) following the activation of the Gq protein pathway.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). Upon GPCR activation of the Gq pathway, phospholipase C is activated, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The binding of calcium to the indicator dye results in a significant increase in its fluorescence intensity.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are transfected with the ADGRG2 expression plasmid.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye in a buffered saline solution.

  • Peptide Stimulation: The baseline fluorescence is measured before the addition of different concentrations of the test peptides.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is measured and plotted against the peptide concentration to generate a dose-response curve and calculate the EC50.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated ADGRG2 receptor and β-arrestin, a key protein in GPCR desensitization and signaling.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The ADGRG2 receptor is fused to a Renilla luciferase (Rluc), the energy donor, and β-arrestin is fused to a fluorescent protein (e.g., YFP), the energy acceptor. Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity. This allows for energy transfer from Rluc to YFP, resulting in the emission of light by YFP.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for ADGRG2-Rluc and YFP-β-arrestin.

  • Assay Preparation: Transfected cells are seeded into 96-well plates.

  • Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

  • Peptide Stimulation: The cells are then stimulated with various concentrations of the test peptides.

  • BRET Signal Detection: The emissions from both the donor (Rluc) and the acceptor (YFP) are measured simultaneously using a BRET-compatible plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The net BRET ratio is determined by subtracting the basal BRET ratio (in the absence of agonist) from the agonist-induced BRET ratio. These values are then used to generate dose-response curves.

Visualizing the Molecular Mechanisms

To better understand the processes involved in VPM-p15-mediated signaling, the following diagrams illustrate the key pathways and experimental workflows.

ADGRG2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VPM-p15 VPM-p15 ADGRG2 ADGRG2 (GPR64) VPM-p15->ADGRG2 Binds to Gs Gs ADGRG2->Gs Activates Gq Gq ADGRG2->Gq Activates G1213 G12/13 ADGRG2->G1213 Activates beta_arrestin β-Arrestin ADGRG2->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates RhoA RhoA G1213->RhoA Activates Signaling Downstream Signaling beta_arrestin->Signaling cAMP cAMP AC->cAMP Produces cAMP->Signaling Ca2 Ca²⁺ PLC->Ca2 Increases Ca2->Signaling RhoA->Signaling

Figure 1: ADGRG2 signaling pathways activated by VPM-p15.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis culture HEK293 Cell Culture transfection Transfection with ADGRG2 & Reporter Plasmids culture->transfection peptide_stim Stimulation with p15, VPM-p15, or IP15 transfection->peptide_stim cAMP_assay cAMP Assay (Glosensor) peptide_stim->cAMP_assay Ca_assay Calcium Flux Assay peptide_stim->Ca_assay BRET_assay β-Arrestin BRET Assay peptide_stim->BRET_assay data_acq Data Acquisition cAMP_assay->data_acq Ca_assay->data_acq BRET_assay->data_acq dose_response Dose-Response Curve Generation data_acq->dose_response ec50 EC50/Potency Determination dose_response->ec50

Figure 2: General experimental workflow for characterizing ADGRG2 agonists.

Logical_Relationship p15 p15 (Low Affinity) VPMp15 VPM-p15 (Improved Affinity) p15->VPMp15 Optimization ADGRG2 ADGRG2 Activation p15->ADGRG2 IP15 IP15 (High Affinity) VPMp15->IP15 Further Optimization VPMp15->ADGRG2 IP15->ADGRG2

Figure 3: Logical relationship and progression of ADGRG2 peptide agonists.

References

Comparative

VPM-p15: A Potent Reference Agonist for ADGRG2 in Drug Discovery

A comprehensive guide comparing VPM-p15 with its parent compound p15 (B1577198) and the further optimized IP15, supported by experimental data and detailed protocols. In the landscape of drug discovery, the adhesion G pr...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing VPM-p15 with its parent compound p15 (B1577198) and the further optimized IP15, supported by experimental data and detailed protocols.

In the landscape of drug discovery, the adhesion G protein-coupled receptor G2 (ADGRG2), also known as GPR64, has emerged as a significant therapeutic target. The development of potent and selective modulators for this receptor is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. VPM-p15, an optimized synthetic peptide agonist of ADGRG2, serves as a critical reference compound in this endeavor. This guide provides an in-depth comparison of VPM-p15 with its precursor, p15, and a subsequent, more potent analog, IP15, offering researchers a clear perspective on their relative performance and utility in drug discovery campaigns.

Performance Comparison of ADGRG2 Peptide Agonists

The evolution from the native tethered agonist p15 to the highly potent IP15 illustrates a successful example of rational peptide drug design. VPM-p15 represents a significant leap in potency over p15, and IP15 further refines the interaction with the ADGRG2 receptor.

Table 1: Quantitative Comparison of p15, VPM-p15, and IP15

CompoundSequenceModification from PrecursorPotency (cAMP Assay EC50)Binding Affinity Improvement
p15TSFGILLDLSRTSLP-~240 µM[1]-
VPM-p15V SF(4-Me) GILLDLSRTSLPT1V and F3Phe(4-Me) mutations in the p15 sequence.[1]1.41 ± 0.16 µM[1]~170-fold vs. p15[1]
IP15I SF(4-Me) GILLDLSRTSLPV1I mutation in the VPM-p15 sequence.[2][3]Not explicitly stated10,000-fold vs. VPM-p15[2][3]

Mechanism of Action and Signaling Pathways

VPM-p15, like its parent compound, activates ADGRG2, a receptor known for its promiscuous coupling to multiple G protein subtypes. Upon binding, VPM-p15 induces a conformational change in the receptor, leading to the activation of downstream signaling cascades mediated by Gs, Gq, and G12/13 proteins.[4][5] The activation of the Gs pathway results in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels, a commonly used readout for receptor activation.[5]

ADGRG2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VPM-p15 VPM-p15 ADGRG2 ADGRG2 VPM-p15->ADGRG2 Binds and Activates Gs Gαs ADGRG2->Gs Gq Gαq ADGRG2->Gq G1213 Gα12/13 ADGRG2->G1213 AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces RhoA RhoA RhoGEF->RhoA Activates

Fig. 1: ADGRG2 Signaling Pathways activated by VPM-p15.

Experimental Protocols

The quantitative data presented in this guide are derived from specific and reproducible experimental methodologies. Below are detailed protocols for the key assays used in the characterization of VPM-p15 and its analogs.

cAMP Measurement Assay (Glosensor™ Assay)

This assay quantifies the intracellular cAMP levels produced upon ADGRG2 activation.

Experimental Workflow:

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A HEK293 cells are co-transfected with ADGRG2 and GloSensor™-22F plasmid. B Transfected cells are seeded into 96-well plates and incubated. A->B C Cells are equilibrated with GloSensor™ cAMP reagent. B->C D Cells are stimulated with varying concentrations of peptide (p15, VPM-p15). C->D E Luminescence is measured using a plate reader. D->E F Data is normalized and EC50 values are calculated. E->F

Fig. 2: Workflow for the Glosensor™-based cAMP assay.

Detailed Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are transiently co-transfected with a plasmid encoding for human ADGRG2 and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent.

  • Cell Seeding: 24 hours post-transfection, cells are harvested and seeded into white, clear-bottom 96-well plates at a density of approximately 20,000 cells per well.

  • Assay Protocol:

    • The following day, the culture medium is removed, and cells are washed with PBS.

    • Cells are then incubated with 100 µL of CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent for 2 hours at room temperature.

    • Varying concentrations of the peptide agonists (p15 or VPM-p15) are added to the wells.

    • Luminescence is measured immediately and kinetically for 15-30 minutes using a luminescence plate reader.

  • Data Analysis: The luminescence signal is proportional to the intracellular cAMP concentration. Data are normalized to the maximum response, and dose-response curves are fitted using a four-parameter logistic equation to determine the EC50 values.

Ligand Binding Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay is used to determine the binding affinity of fluorescently labeled ligands to the receptor.

Experimental Workflow:

BRET_Assay_Workflow cluster_workflow BRET Binding Assay Workflow A HEK293 cells are transfected with Rluc-tagged ADGRG2 construct. B Transfected cells are seeded into 96-well plates and incubated. A->B C Cells are washed and resuspended in assay buffer. B->C D Increasing concentrations of FITC-conjugated VPM-p15 are added to the cells. C->D E The Rluc substrate (e.g., coelenterazine (B1669285) h) is added. D->E F BRET signal (emission at 527 nm / emission at 370-480 nm) is measured. E->F G EC50 for binding is calculated from the dose-response curve. F->G

Fig. 3: Workflow for the BRET-based ligand binding assay.

Detailed Protocol:

  • Construct Preparation: A plasmid is constructed where Renilla luciferase (Rluc) is fused to the N-terminus of a cleavage-deficient mutant of ADGRG2 (ADGRG2-ΔGPS-β).

  • Cell Culture and Transfection: HEK293 cells are transfected with the Rluc-ADGRG2-ΔGPS-β construct.

  • Assay Protocol:

    • 24 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., PBS with 0.1% BSA).

    • Cells are distributed into a white 96-well plate.

    • Increasing concentrations of a fluorescently labeled ligand (e.g., FITC-conjugated VPM-p15) are added to the wells.

    • The Rluc substrate, coelenterazine h, is added to initiate the bioluminescent reaction.

  • BRET Measurement: The plate is immediately read on a BRET-compatible plate reader that can simultaneously measure the emission from Rluc (donor, ~480 nm) and the fluorescent label (acceptor, e.g., FITC at ~527 nm).

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The net BRET ratio is obtained by subtracting the background BRET signal from cells expressing only the Rluc-tagged receptor. The BRET ratio is then plotted against the ligand concentration, and the data is fitted to a saturation binding curve to determine the EC50 for binding.[1]

VPM-p15 as a Reference Compound in Drug Discovery

VPM-p15 serves as an invaluable tool for researchers studying ADGRG2. Its significantly enhanced potency and well-defined characteristics compared to the native p15 make it an ideal reference agonist for:

  • Assay Development and Validation: VPM-p15 can be used to establish and validate screening assays for identifying novel ADGRG2 modulators. Its robust and reproducible response ensures the reliability of high-throughput screening campaigns.

  • Structure-Activity Relationship (SAR) Studies: As a potent agonist, VPM-p15 provides a benchmark for comparing the activity of newly synthesized compounds, thereby guiding the optimization of lead candidates.

  • Mechanism of Action Studies: By providing a reliable means to activate the receptor, VPM-p15 facilitates investigations into the downstream signaling pathways and cellular responses mediated by ADGRG2.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for VPM-p15: A Guide for Laboratory Professionals

Providing essential safety and logistical information for the operational disposal of the peptide agonist VPM-p15 is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step...

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational disposal of the peptide agonist VPM-p15 is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of VPM-p15 and associated materials.

VPM-p15 is an optimized peptide agonist for the adhesion G protein-coupled receptor GPR64.[1] While a specific Safety Data Sheet (SDS) detailing disposal procedures for VPM-p15 is not publicly available, general principles of laboratory peptide disposal should be strictly followed. These procedures are designed to minimize environmental impact and protect personnel from potential hazards.

Quantitative Data for VPM-p15 Disposal Planning

The following table summarizes key quantitative parameters to consider when planning for the disposal of VPM-p15. These are based on general laboratory guidelines for peptide waste.

ParameterGuidelineSource
Working Concentration Typically in the low millimolar (mM) to micromolar (µM) range for in vitro assays.General knowledge
Storage of Solutions Aliquots should be stored at -20°C or colder to prolong shelf life.General knowledge
Inactivation Reagent Concentration A 10% bleach solution (0.5-1.0% sodium hypochlorite (B82951) final concentration), 1 M NaOH, or 1 M HCl is recommended for chemical inactivation of peptide solutions.General knowledge
Contact Time for Inactivation A minimum of 30-60 minutes is recommended for chemical inactivation.General knowledge
pH for Neutralization If using strong acids or bases for inactivation, neutralize the solution to a pH between 6.0 and 8.0 before disposal.General knowledge

Experimental Protocol: Chemical Inactivation of VPM-p15 Solutions

This protocol provides a detailed methodology for the chemical inactivation of VPM-p15 solutions prior to disposal. This procedure is designed to denature the peptide, rendering it biologically inactive.

Materials:

  • VPM-p15 waste solution (aqueous or in a solvent like DMSO)

  • 10% Bleach solution (prepare fresh) or 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)

  • Appropriate neutralizing agent (e.g., sodium bisulfite for bleach, HCl for NaOH, NaOH for HCl)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Segregate Waste: Collect all liquid waste containing VPM-p15 in a designated, leak-proof, and clearly labeled chemical waste container.

  • Choose Inactivation Reagent: Select an appropriate inactivation reagent. A freshly prepared 10% bleach solution is effective for many peptides.

  • Perform Inactivation:

    • In a well-ventilated area or a chemical fume hood, slowly add the inactivation reagent to the VPM-p15 waste solution. A common ratio is 1 part waste to 10 parts inactivation solution.

    • Gently swirl the container to ensure thorough mixing.

    • Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.

  • Neutralization (if necessary):

    • If using bleach, add a neutralizing agent such as sodium bisulfite until the bleach is neutralized.

    • If using a strong acid or base, carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent. Use a pH meter or pH strips to monitor the pH.

  • Final Disposal:

    • Once inactivated and neutralized, the solution should be disposed of as chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.

    • Do not pour down the drain unless explicitly permitted by your institution's EHS office for non-hazardous, neutralized solutions.

    • Record the contents and date of disposal on the hazardous waste tag.

Disposal of Contaminated Solid Waste

Solid waste contaminated with VPM-p15, such as pipette tips, vials, and gloves, must be segregated and disposed of as hazardous or biohazardous waste, as per institutional guidelines.

  • Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Logical Workflow for VPM-p15 Disposal

The following diagram illustrates the decision-making process for the proper disposal of VPM-p15 waste.

VPM_p15_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_liquid_treatment Liquid Waste Treatment cluster_solid_treatment Solid Waste Treatment cluster_final_disposal Final Disposal Waste_Generation VPM-p15 Waste Generated (Liquid or Solid) Is_Liquid Liquid Waste? Waste_Generation->Is_Liquid Chemical_Inactivation Perform Chemical Inactivation (e.g., 10% Bleach) Is_Liquid->Chemical_Inactivation Yes Segregate_Solid Segregate in Labeled Hazardous Waste Container Is_Liquid->Segregate_Solid No (Solid) Neutralization Neutralize Solution (pH 6-8) Chemical_Inactivation->Neutralization EHS_Consult Consult Institutional EHS Guidelines Neutralization->EHS_Consult Segregate_Solid->EHS_Consult Dispose Dispose via Certified Hazardous Waste Vendor EHS_Consult->Dispose

VPM-p15 Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety protocols for peptide handling. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for VPM-p15, if available, for definitive disposal procedures. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

References

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